molecular formula C7H7NO2 B112058 1,3-Benzodioxol-4-amine CAS No. 1668-84-4

1,3-Benzodioxol-4-amine

Cat. No.: B112058
CAS No.: 1668-84-4
M. Wt: 137.14 g/mol
InChI Key: KQMXPHISFRKBJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Benzodioxol-4-amine serves as a valuable synthetic intermediate and key pharmacophore in advanced research applications. The 1,3-benzodioxole core is a privileged structure in medicinal chemistry, known for its presence in bioactive molecules and its ability to interact with diverse biological targets . This compound is primarily utilized in the design and synthesis of novel chemical entities for pharmacological investigation, including the development of potential antitumor agents . Furthermore, the 1,3-benzodioxole scaffold is recognized in agrochemical research for creating novel plant growth regulators, such as auxin receptor agonists that promote root growth . Its utility extends to biophysical studies, where similar derivatives are used to probe ligand-protein interactions and binding mechanisms with model proteins like bovine serum albumin (BSA) . Researchers employ this compound to access complex molecular architectures, making it a critical reagent for driving innovation in drug discovery and the development of new active compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzodioxol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-3H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMXPHISFRKBJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437957
Record name 1,3-BENZODIOXOL-4-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1668-84-4
Record name 1,3-BENZODIOXOL-4-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Benzodioxol-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Benzodioxol-4-amine: Chemical Properties, Structure, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Benzodioxol-4-amine, an aromatic amine featuring a benzodioxole moiety, serves as a crucial building block in the synthesis of a variety of biologically active compounds. Its unique structural characteristics impart specific reactivity, making it a valuable intermediate in the fields of medicinal chemistry, agrochemicals, and material science. This technical guide provides a comprehensive overview of the chemical properties, structural details, and known biological activities of this compound. Detailed experimental protocols for its synthesis and analysis are presented, alongside a visualization of its role as a potential modulator of the auxin signaling pathway in plants.

Chemical Structure and Identification

This compound is characterized by a benzene ring fused to a five-membered dioxole ring, with an amine group substituted at the 4-position.[1][2] This arrangement is also known by synonyms such as 4-amino-1,3-benzodioxole and 2,3-methylenedioxyaniline.[3][4][5]

Table 1: Structural and Identification Data for this compound

IdentifierValue
IUPAC Name This compound[3][6]
CAS Number 1668-84-4[1][3][4]
Molecular Formula C₇H₇NO₂[1][3][4]
SMILES C1OC2=CC=CC(=C2O1)N[1][3]
InChI InChI=1S/C7H7NO2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-3H,4,8H2[1][3][5]
InChI Key KQMXPHISFRKBJP-UHFFFAOYSA-N[1][3][6]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 137.14 g/mol [1][3][4]
Appearance Solid[5][6]
Melting Point 32-33 °C[6]
Boiling Point 256.2 °C at 760 mmHg[1][6]
Density 1.332 g/cm³[1]
Flash Point 117.4 °C[1]
Topological Polar Surface Area (TPSA) 44.48 Ų[4]
logP 0.9975[4]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of its nitro precursor, 4-nitrobenzo[d]dioxole.[1][2] A common and efficient method for this transformation is palladium-catalyzed hydrogenation.

3.1.1. Step 1: Nitration of 1,3-Benzodioxole to 4-Nitrobenzo[d]dioxole

  • Materials: 1,3-Benzodioxole, concentrated Nitric Acid (65%-68%), Water, Ice.

  • Procedure:

    • In a reaction vessel, prepare a solution of concentrated nitric acid in water.

    • Slowly add 1,3-benzodioxole dropwise to the nitric acid solution while maintaining the temperature at 60-65 °C.

    • After the addition is complete, heat the mixture to 90 °C and stir for 2 hours.

    • Cool the reaction mixture to room temperature and pour it into a beaker containing ice and water.

    • The solid product, 4-nitrobenzo[d]dioxole, will precipitate.

    • Filter the solid, wash with cold water, and dry.

3.1.2. Step 2: Catalytic Reduction of 4-Nitrobenzo[d]dioxole

Palladium on carbon (Pd/C) is a widely used catalyst for the reduction of nitroarenes to anilines.

  • Materials: 4-nitrobenzo[d]dioxole, Palladium on carbon (5% or 10% Pd/C), Solvent (e.g., Ethanol, Ethyl Acetate), Hydrogen gas source.

  • Procedure:

    • Dissolve 4-nitrobenzo[d]dioxole in a suitable solvent in a hydrogenation vessel.

    • Carefully add a catalytic amount of Pd/C to the solution.

    • Seal the vessel and purge it with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., Nitrogen or Argon).

    • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

    • The crude product can be further purified by recrystallization or column chromatography.

G Synthesis of this compound cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A 1,3-Benzodioxole C 4-Nitrobenzo[d]dioxole A->C Nitration B Nitrating Agent (e.g., HNO₃) B->C D 4-Nitrobenzo[d]dioxole F This compound D->F Reduction E Reducing Agent (e.g., H₂/Pd-C) E->F

A simplified workflow for the synthesis of this compound.
Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity and quantifying this compound.

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column is suitable.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) is commonly used. A gradient elution may be necessary to achieve optimal separation from impurities.

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound sample.

    • Dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.

  • Analysis:

    • Inject a small volume (e.g., 10 µL) of the prepared sample into the HPLC system.

    • Monitor the elution of the compound using the UV detector at a suitable wavelength (determined by UV-Vis spectroscopy).

    • The purity of the sample can be determined by calculating the area percentage of the main peak in the chromatogram.

    • Quantification can be achieved by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation and confirmation of this compound. 1H NMR and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Biological Activity and Signaling Pathway

This compound and its derivatives have been investigated for a range of biological activities. Notably, it has been identified as a potential auxin receptor agonist, which can promote root growth in plants.[1] Auxins are a class of plant hormones that play a critical role in regulating various aspects of plant growth and development.

The canonical auxin signaling pathway involves three main components: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin co-receptors, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[4]

  • In the absence of auxin: Aux/IAA proteins bind to ARF transcription factors, repressing their activity and preventing the transcription of auxin-responsive genes.

  • In the presence of auxin: Auxin acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The degradation of the Aux/IAA repressor releases the ARF transcription factor, allowing it to activate the expression of auxin-responsive genes, which in turn leads to various physiological responses, such as cell elongation and division.

As a potential auxin agonist, this compound is thought to mimic the action of natural auxins by binding to the TIR1/AFB receptor and promoting the degradation of Aux/IAA repressors.

G Auxin Signaling Pathway cluster_0 Low Auxin Concentration cluster_1 High Auxin Concentration Aux_IAA_low Aux/IAA Repressor ARF_low ARF Transcription Factor Aux_IAA_low->ARF_low Binds and represses Aux_IAA_high Aux/IAA Repressor Gene_low Auxin-Responsive Gene ARF_low->Gene_low Represses transcription ARF_high ARF Transcription Factor Gene_high Auxin-Responsive Gene Auxin Auxin or This compound TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds TIR1_AFB->Aux_IAA_high Binds SCF SCF Complex Aux_IAA_high->SCF Recruited to Proteasome 26S Proteasome Aux_IAA_high->Proteasome Degradation SCF->Aux_IAA_high Ubiquitination ARF_high->Gene_high Activates transcription Response Cellular Response (e.g., Growth) Gene_high->Response Leads to

The role of auxin or an agonist like this compound in gene regulation.

Applications and Future Perspectives

The unique structure of this compound makes it a versatile intermediate in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and materials.[1] Its derivatives have been explored for their potential anti-inflammatory and anticancer properties.[1] In agriculture, its role as a plant growth regulator highlights its utility in enhancing crop development.[1]

Future research may focus on the development of novel synthetic methodologies to access a wider range of derivatives of this compound. Further investigation into its biological activities could lead to the discovery of new therapeutic agents or more effective agrochemicals. Elucidating the precise molecular interactions of this compound with its biological targets will be crucial for understanding its mechanism of action and for the rational design of new, more potent analogues.

Safety Information

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Synthesis of 1,3-Benzodioxol-4-amine from 4-nitrobenzo[d]dioxole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the versatile intermediate, 1,3-Benzodioxol-4-amine, through the reduction of its nitro precursor, 4-nitrobenzo[d]dioxole. This transformation is a critical step in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals. The primary methods for this conversion involve catalytic hydrogenation and chemical reduction, each offering distinct advantages in terms of yield, scalability, and functional group tolerance.

Executive Summary

The synthesis of this compound from 4-nitrobenzo[d]dioxole is most commonly achieved via the reduction of the nitro group. This guide provides a comparative analysis of two robust and widely employed methods:

  • Catalytic Hydrogenation: Utilizing a palladium on carbon (Pd/C) catalyst with a hydrogen source, this method is often favored for its high efficiency and clean reaction profile.

  • Chemical Reduction: Employing stannous chloride (SnCl₂) in an acidic medium, this classic method offers a reliable alternative, particularly when catalytic hydrogenation is not feasible.

This document presents detailed experimental protocols for both methods, alongside a comprehensive table summarizing the key quantitative data to facilitate comparison and selection of the most appropriate synthetic route for specific research and development needs.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is provided below for reference.

Property4-nitrobenzo[d]dioxoleThis compound
Molecular Formula C₇H₅NO₄C₇H₇NO₂
Molecular Weight 167.12 g/mol 137.14 g/mol
Appearance Yellow solidOff-white solid
Melting Point 147-149 °C83-85 °C
Boiling Point Decomposes256.2 °C at 760 mmHg
CAS Number 72744-45-71668-84-4

Reaction Pathway

The core chemical transformation involves the reduction of the nitro group (-NO₂) on the aromatic ring to an amino group (-NH₂).

Reaction_Pathway Start 4-nitrobenzo[d]dioxole Reagents Reducing Agent (e.g., H₂/Pd-C or SnCl₂/HCl) Start->Reagents End This compound Reagents->End

Figure 1: General reaction scheme for the reduction of 4-nitrobenzo[d]dioxole.

Experimental Protocols

Detailed methodologies for the two primary synthetic routes are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and desired scale.

Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is often preferred for its high yield and the ease of product purification, as the catalyst can be removed by simple filtration.

Materials:

  • 4-nitrobenzo[d]dioxole

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation vessel, a solution of 4-nitrobenzo[d]dioxole (1.0 eq) in ethanol or methanol is prepared.

  • A catalytic amount of 10% Pd/C (typically 5-10 mol%) is carefully added to the solution under an inert atmosphere.

  • The reaction vessel is sealed and purged several times with an inert gas before introducing hydrogen gas (typically via a balloon or from a pressurized source).

  • The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere.

  • The progress of the reaction is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion of the reaction (typically within 4-6 hours), the hydrogen source is removed, and the vessel is purged with an inert gas.

  • The reaction mixture is filtered through a pad of filter aid to remove the palladium catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Method 2: Chemical Reduction using Stannous Chloride (SnCl₂)

This method provides a robust alternative to catalytic hydrogenation and is particularly useful when specialized hydrogenation equipment is unavailable.

Materials:

  • 4-nitrobenzo[d]dioxole

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a solution of 4-nitrobenzo[d]dioxole (1.0 eq) in ethanol, stannous chloride dihydrate (4.0-5.0 eq) is added.

  • Concentrated hydrochloric acid is added dropwise to the stirred mixture at room temperature. An exothermic reaction may be observed, and the reaction temperature can be maintained with a water bath.

  • The reaction mixture is then heated to reflux (typically 70-80 °C) and stirred until the starting material is consumed, as indicated by TLC analysis.

  • After cooling to room temperature, the reaction mixture is carefully neutralized by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.

  • The resulting mixture is extracted several times with ethyl acetate.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude this compound can be purified by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and expected yields for the synthesis of this compound.

ParameterCatalytic Hydrogenation (Pd/C)Chemical Reduction (SnCl₂)
Reducing Agent H₂ gasSnCl₂·2H₂O / HCl
Catalyst/Reagent Ratio 5-10 mol% Pd/C4-5 eq SnCl₂·2H₂O
Solvent Ethanol or MethanolEthanol
Temperature Room Temperature70-80 °C (Reflux)
Reaction Time 4-6 hours2-4 hours
Typical Yield > 90%75-85%

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Start Start: 4-nitrobenzo[d]dioxole Reaction Reduction Reaction (Catalytic Hydrogenation or Chemical Reduction) Start->Reaction Filtration Catalyst Removal (Filtration for Pd/C) Reaction->Filtration Pd/C Method Extraction Aqueous Work-up & Extraction (for SnCl₂) Reaction->Extraction SnCl₂ Method Purification Purification (Recrystallization or Chromatography) Filtration->Purification Extraction->Purification Product Final Product: This compound Purification->Product

Spectroscopic Profile of 1,3-Benzodioxol-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Benzodioxol-4-amine (CAS No. 1668-84-4), a compound of interest in medicinal chemistry and drug development. Due to the limited availability of directly published complete datasets for this specific isomer, this document combines expected spectroscopic values derived from data for closely related compounds and general principles of spectroscopic analysis for aromatic amines. This guide is intended to serve as a reference for the identification, characterization, and quality control of this compound.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Synonyms: 4-Amino-1,3-benzodioxole, 2,3-Methylenedioxyaniline

  • Molecular Formula: C₇H₇NO₂[1]

  • Molecular Weight: 137.14 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry of this compound. These values are based on typical ranges for the functional groups and structural motifs present in the molecule.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
~6.7-6.5m-3Ar-H
5.95s-2O-CH₂ -O
3.8 (broad)s-2NH₂
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmCarbon Atom Assignment
~148C -O
~142C -O
~135C -NH₂
~118Ar-C H
~108Ar-C H
~105Ar-C H
101.1O-C H₂-O
IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, Sharp (doublet)N-H stretch (asymmetric and symmetric)
3080-3010MediumAromatic C-H stretch
2890MediumMethylene C-H stretch (O-CH₂-O)
1620-1580StrongN-H bend (scissoring)
1500-1400StrongAromatic C=C stretch
1250-1200StrongAsymmetric C-O-C stretch
1040StrongSymmetric C-O-C stretch
MS (Mass Spectrometry)

Ionization Mode: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
137High[M]⁺ (Molecular Ion)
136Moderate[M-H]⁺
108Moderate[M-CHO]⁺
81Moderate[M-C₂H₂O₂]⁺
54High[C₄H₄]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used.[2]

IR Spectroscopy

The infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of neat this compound is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be prepared and the spectrum recorded in a liquid cell. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry

Mass spectral data is acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument. The sample is vaporized and then ionized by a beam of electrons (typically at 70 eV). The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample Compound: This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Data (Baseline Correction) IR->ProcessIR ProcessMS Process MS Data (Peak Identification) MS->ProcessMS Interpretation Structural Elucidation & Verification ProcessNMR->Interpretation ProcessIR->Interpretation ProcessMS->Interpretation

Caption: Workflow for Spectroscopic Analysis.

References

IUPAC name and CAS number for 1,3-Benzodioxol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1,3-Benzodioxol-4-amine: A Core Scaffold for Drug Discovery and Development

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate for researchers, scientists, and drug development professionals. The document details its chemical identity, a detailed synthesis protocol, and explores the diverse biological activities of its derivatives, including antitumor, anti-inflammatory, and plant growth-regulating properties.

Chemical Identity and Properties

This compound is an aromatic amine featuring a benzodioxole moiety. This structural unit is present in various naturally occurring compounds and serves as a versatile scaffold in medicinal chemistry.

IUPAC Name: this compound

CAS Number: 1668-84-4

PropertyValueSource
Molecular Formula C₇H₇NO₂[1]
Molecular Weight 137.14 g/mol [1]
Boiling Point 256.2°C at 760 mmHg[1]
Density 1.332 g/cm³[1]
InChI Key KQMXPHISFRKBJP-UHFFFAOYSA-N[1]
Canonical SMILES C1OC2=CC=CC(=C2O1)N[1]

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through the catalytic reduction of its nitro precursor, 4-nitro-1,3-benzodioxole. This process typically involves catalytic transfer hydrogenation.

Experimental Protocol: Catalytic Reduction of 4-nitro-1,3-benzodioxole

This protocol is a representative procedure based on established methods for the reduction of aromatic nitro compounds.[2][3][4]

Materials:

  • 4-nitro-1,3-benzodioxole

  • Palladium on carbon (10% Pd/C) or a similar catalyst (e.g., Fe₃O₄@SiO₂@Pd(II)-polysalophen)[2]

  • Sodium borohydride (NaBH₄) or Hydrazine hydrate (N₂H₄·H₂O) as a hydrogen donor[2][3]

  • Ethanol (EtOH) or Water as solvent

  • Ethyl acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitro-1,3-benzodioxole (1.0 equivalent).

  • Solvent and Catalyst Addition: Add the solvent (e.g., Ethanol or Water) to the flask to dissolve or suspend the starting material. Carefully add the catalyst (e.g., 5 mol% Pd/C) to the mixture under an inert atmosphere.

  • Addition of Reducing Agent: Slowly add the reducing agent (e.g., NaBH₄, 2.0-3.0 equivalents) portion-wise to the stirring mixture. If using hydrazine hydrate, it can be added dropwise. The reaction is often exothermic.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully filter the mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.

    • If the solvent is water, extract the aqueous phase with ethyl acetate (3 x volume). If the solvent is ethanol, concentrate the filtrate under reduced pressure and then perform an aqueous work-up and extraction with ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification SM1 4-nitro-1,3-benzodioxole Reaction Catalytic Reduction at Reflux SM1->Reaction SM2 Reducing Agent (e.g., NaBH4) SM2->Reaction SM3 Catalyst (e.g., Pd/C) SM3->Reaction SM4 Solvent (e.g., Ethanol) SM4->Reaction Filtration Filter to Remove Catalyst Reaction->Filtration Extraction Solvent Extraction Filtration->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Product This compound Purification->Product G cluster_cell Cancer Cell BD Benzodioxole Derivative TrxR Thioredoxin Reductase (TrxR) BD->TrxR Inhibition Trx_red Trx (Reduced) TrxR->Trx_red Reduction NADP NADP+ TrxR->NADP Trx_ox Trx (Oxidized) ROS Reactive Oxygen Species (ROS) Trx_ox->ROS Accumulation Trx_red->Trx_ox Detoxification NADPH NADPH NADPH->TrxR e- ROS->Trx_red Stress Oxidative Stress & Damage ROS->Stress Apoptosis Apoptosis Stress->Apoptosis G AA Arachidonic Acid COX COX Enzyme (Active Site) AA->COX Binds PGs Prostaglandins (Inflammation) COX->PGs Conversion BD Benzodioxole Inhibitor BD->COX Competitive Binding (Blocks AA) G cluster_low Low Auxin / No Agonist cluster_high High Auxin / Agonist Present AuxIAA1 Aux/IAA Repressor ARF1 ARF Transcription Factor AuxIAA1->ARF1 Binds & Represses Genes1 Auxin-Responsive Genes ARF1->Genes1 Transcription OFF BD Benzodioxole Agonist TIR1 TIR1 Receptor AuxIAA2 Aux/IAA Repressor Ub Ubiquitin Proteasome 26S Proteasome Degradation Degradation ARF2 ARF Transcription Factor Genes2 Auxin-Responsive Genes Growth Root Growth

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of 1,3-Benzodioxol-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzodioxole scaffold, a recurring motif in natural products, has garnered significant attention in medicinal chemistry. Its derivatives, particularly those bearing an amine group at the 4-position of the benzodioxole ring system, have demonstrated a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive overview of the known biological activities of 1,3-Benzodioxol-4-amine derivatives, with a focus on their therapeutic potential. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Diverse Pharmacological Landscape of this compound Derivatives

Derivatives of this compound have been shown to exhibit a wide array of biological effects, positioning them as promising candidates for drug discovery programs targeting a range of diseases. The principal activities identified in the scientific literature include potent kinase inhibition relevant to oncology, antifungal properties, antitumor and anticancer effects, auxin-like activity for agricultural applications, and antidiabetic potential.

Quantitative Analysis of Biological Activities

To facilitate a comparative analysis of the potency of various this compound derivatives, the following tables summarize the available quantitative data from in vitro and in vivo studies.

Table 1: Anticancer and Cytotoxic Activities (IC50 Values)

CompoundCell LineIC50 (µM)Reference
(E)-3-(benzo[d][1][2]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201)MDA-MB-2314.92 ± 1.09[3]
5-fluorouracil (5-Fu)MDA-MB-23118.06 ± 2.33[3]
Compound IIdVarious Cancer Cell Lines26–65[4]

Table 2: Antifungal Activity (MIC Values)

Compound Class/DerivativeFungal Strain(s)MIC (µg/mL)Reference
2-substituted-4-amino-quinolines (III11, III14, III15, III23)Four invasive fungi4-32[5]
Clonbrasterol A (2) and nafuredin (3)Fusarium oxysporum, Alternaria brassicae, F. solani, Botrytis cinerea, F. graminearum7.8–62.5[5]
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazine carboxamideCandida albicans0.156 µmol/mL[6]
Nitropropenyl benzodioxole (NPBD)Various saprophytic, commensal, and parasitic fungiComparable to Amphotericin B and Miconazole[7]

Table 3: Antidiabetic Activity (α-Amylase Inhibition)

CompoundIC50 (µM)Reference
Compound IIa0.85[4][8]
Compound IIc0.68[4][8]
Methyl 2-(6-(2-bromobenzoyl)benzo[d][1][2]dioxol-5-yl)acetate2.57 µg/mL[9]
2-(6-benzoylbenzo[d][1][2]dioxol-5-yl)acetic acid4.12 µg/mL[9]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are underpinned by their interaction with specific molecular targets and signaling pathways.

Kinase Inhibition in Cancer

A significant number of this compound derivatives function as kinase inhibitors, a well-established strategy in cancer therapy. These compounds often target key kinases involved in cell proliferation, survival, and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and non-receptor tyrosine kinases like c-Src and Abl.[10] The mechanism of action typically involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.

EGFR_VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF/VEGF) Ligand (EGF/VEGF) EGFR EGFR Ligand (EGF/VEGF)->EGFR VEGFR VEGFR Ligand (EGF/VEGF)->VEGFR P P EGFR->P P2 P VEGFR->P2 PI3K PI3K P->PI3K Ras Ras P->Ras P2->PI3K P3 P mTOR mTOR P3->mTOR P4 P Cell_Response Cell Proliferation, Survival, Angiogenesis P4->Cell_Response Akt Akt PI3K->Akt Akt->P3 mTOR->Cell_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->P4 Inhibitor This compound Derivative Inhibitor->EGFR Inhibition Inhibitor->VEGFR Inhibition

Caption: EGFR/VEGFR signaling pathway and the inhibitory action of derivatives.

Auxin-like Activity in Plants

Certain derivatives have been identified as potent auxin receptor agonists, promoting root growth in plants.[11][12] They mimic the natural plant hormone auxin by binding to the TIR1 (Transport Inhibitor Response 1) receptor. This binding event promotes the degradation of Aux/IAA transcriptional repressors, thereby activating the expression of auxin-responsive genes that control cell division and elongation, leading to enhanced root development.

TIR1_Signaling cluster_nucleus Nucleus Auxin_Derivative This compound Derivative (Auxin mimic) TIR1 TIR1 Auxin_Derivative->TIR1 SCF_Complex SCF Complex TIR1->SCF_Complex Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitination ARF ARF Aux_IAA->ARF Repression Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activation Gene_Expression Gene Expression (Cell Division & Elongation) Auxin_Response_Genes->Gene_Expression

Caption: The TIR1 signaling pathway for auxin-like activity.

Detailed Experimental Protocols

To facilitate the replication and further investigation of the biological activities of this compound derivatives, this section provides detailed methodologies for key experiments.

Synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine

This protocol outlines a common method for the synthesis of a representative kinase inhibitor from this class of compounds.[1]

Materials:

  • 4,6-dichloroquinazoline

  • Piperonylamine (1,3-benzodioxol-5-ylmethanamine)

  • N,N-diisopropylethylamine (DIPEA)

  • Anhydrous isopropanol

  • Standard laboratory glassware for reflux

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4,6-dichloroquinazoline (1.0 equivalent) in anhydrous isopropanol.

  • To the stirred solution, add piperonylamine (1.0-1.2 equivalents).

  • Add DIPEA (1.5 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to reflux (approximately 82°C for isopropanol) and maintain this temperature with continuous stirring.

  • Monitor the reaction progress using TLC with a suitable eluent (e.g., 50% ethyl acetate in hexanes). The reaction is considered complete when the 4,6-dichloroquinazoline spot disappears.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold isopropanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol) or silica gel column chromatography.

Synthesis_Workflow Start Starting Materials: 4,6-dichloroquinazoline Piperonylamine Step1 Dissolve 4,6-dichloroquinazoline in isopropanol Start->Step1 Step2 Add Piperonylamine and DIPEA Step1->Step2 Step3 Reflux Reaction Step2->Step3 Step4 Monitor by TLC Step3->Step4 Step4->Step3 Incomplete Step5 Work-up: Cooling & Precipitation/ Concentration Step4->Step5 Complete Step6 Purification: Recrystallization or Chromatography Step5->Step6 End Final Product: N-(1,3-benzodioxol-5-ylmethyl) -6-chloroquinazolin-4-amine Step6->End

Caption: A typical workflow for the synthesis of a quinazoline derivative.

In Vitro c-Src Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against the c-Src tyrosine kinase.[2][13]

Materials:

  • Recombinant active c-Src kinase

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compound (this compound derivative) dissolved in DMSO

  • ATP

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • 96-well assay plates

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer.

  • In a 96-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the c-Src enzyme to all wells except the negative control.

  • Add the peptide substrate to all wells.

  • Pre-incubate the plate at room temperature for 10-15 minutes to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Plant Root Growth Promotion Assay

This protocol describes a method to evaluate the auxin-like activity of this compound derivatives on plant root growth.[14][15]

Materials:

  • Seeds of a model plant (e.g., Arabidopsis thaliana or lettuce)

  • Petri dishes

  • Filter paper

  • Test compound dissolved in a suitable solvent (e.g., DMSO) and diluted in sterile water

  • Control solution (sterile water with the same concentration of solvent)

  • Growth chamber or incubator with controlled light and temperature

Procedure:

  • Surface sterilize the seeds (e.g., with 1% sodium hypochlorite solution for 15 minutes) and rinse thoroughly with sterile water.

  • Place a sterile filter paper in each Petri dish.

  • Add a defined volume of the test compound solution or control solution to saturate the filter paper.

  • Place a specific number of sterilized seeds on the filter paper in each Petri dish.

  • Seal the Petri dishes and place them in a growth chamber with appropriate light and temperature conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).

  • After a set period (e.g., 7 days), carefully remove the seedlings from the Petri dishes.

  • Measure the primary root length and count the number of lateral roots for each seedling.

  • Calculate the average root length and lateral root number for each treatment and compare them to the control group to determine the growth-promoting effect.

Conclusion

The diverse biological activities of this compound derivatives underscore their importance as a privileged scaffold in drug discovery and development. Their demonstrated efficacy as kinase inhibitors, antifungal agents, and plant growth promoters highlights the vast therapeutic and agricultural potential of this class of compounds. The quantitative data, detailed protocols, and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring and harnessing the full potential of these versatile molecules. Further investigation into the structure-activity relationships and optimization of lead compounds will undoubtedly pave the way for novel therapeutic agents and agricultural solutions.

References

1,3-Benzodioxol-4-amine as a Precursor in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzodioxol-4-amine, also known as 4-amino-1,3-benzodioxole, is an aromatic organic compound featuring a benzodioxole core with an amine substituent. Its unique structural arrangement, with the electron-donating methylenedioxy and amine groups, imparts distinct reactivity that makes it a valuable precursor in the synthesis of a wide array of more complex molecules.[1] This guide provides an in-depth overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its role in the development of pharmaceuticals and agrochemicals.[1]

Chemical and Physical Properties

This compound is a solid at room temperature with the following key properties:

PropertyValueReference
Molecular Formula C₇H₇NO₂[1][2]
Molecular Weight 137.14 g/mol [1][2]
CAS Number 1668-84-4[2]
Boiling Point 256.2°C at 760 mmHg[1]
Density 1.332 g/cm³[1]
Appearance Not specified, but typically a solid
Solubility Data not readily available
pKa Data not readily available

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One common method involves the reduction of the corresponding nitro compound, 4-nitro-1,3-benzodioxole. Another documented approach is the deprotection of a carbamate-protected amine.

General Synthetic Workflow

G cluster_0 Synthesis of this compound Start tert-butyl 1,3-benzodioxol-4-ylcarbamate Reagent 4 M HCl in Dioxane Start->Reagent Deprotection Product This compound Reagent->Product G cluster_acylation Acylation cluster_halogenation Halogenation cluster_coupling Coupling Reactions Start This compound Acyl_Product N-Acyl Derivatives Start->Acyl_Product Acylating Agent Bromo_Product 5-Bromo-1,3-benzodioxol-4-amine Start->Bromo_Product NBS or Br₂ Iodo_Product 7-Iodo-1,3-benzodioxol-4-amine Start->Iodo_Product I₂, Oxidizing Agent Cu_Coupling N-Aryl Derivatives (Copper-Catalyzed) Start->Cu_Coupling Aryl Halide, Cu Catalyst Suzuki_Coupling C-C Coupled Products (Suzuki-Miyaura) Start->Suzuki_Coupling Aryl Boronic Acid, Pd Catalyst (via halogenated intermediate)

References

Physical and chemical properties of 2,3-methylenedioxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding 2,3-methylenedioxyaniline is limited in publicly accessible literature. This guide compiles available data and presents plausible methodologies based on established chemical principles. Many of the physical properties are predicted and have not been experimentally verified.

Introduction

2,3-Methylenedioxyaniline, also known by its IUPAC name 1,3-benzodioxol-4-amine, is an aromatic organic compound. Its structure features an aniline core fused with a methylenedioxy group at the 2 and 3 positions. This compound and its derivatives are of interest in medicinal chemistry and materials science due to the unique electronic and structural properties conferred by the methylenedioxy and amino functional groups. This guide provides a summary of the known physical and chemical properties, a plausible synthesis protocol, and an overview of its potential reactivity and applications.

Physical and Chemical Properties

Quantitative data for 2,3-methylenedioxyaniline is sparse. The following table summarizes the available information, noting where data is predicted rather than experimentally determined.

PropertyValueSource/Notes
CAS Number 1668-84-4
Molecular Formula C₇H₇NO₂
Molecular Weight 137.14 g/mol
Boiling Point 256.2 °C at 760 mmHgPredicted[1]
Density 1.332 g/cm³Predicted[1]
Melting Point Not available
Solubility Not available
Appearance Not available
Flash Point 117.4 °CPredicted[1]

Synthesis and Experimental Protocols

Plausible Synthesis Workflow:

A potential pathway to synthesize 2,3-methylenedioxyaniline is outlined below. It is important to note that the regioselectivity of the nitration of 1,2-methylenedioxybenzene would need to be carefully controlled to favor the formation of the desired 3-nitro-1,2-methylenedioxybenzene intermediate.

SynthesisWorkflow Start 1,2-Methylenedioxybenzene Nitration Nitration (e.g., HNO3, H2SO4) Start->Nitration Intermediate 3-Nitro-1,2-methylenedioxybenzene Nitration->Intermediate Reduction Reduction (e.g., Sn/HCl or H2/Pd-C) Intermediate->Reduction Product 2,3-Methylenedioxyaniline Reduction->Product

Caption: Plausible synthesis of 2,3-methylenedioxyaniline.

Experimental Details (Hypothetical):

Step 1: Nitration of 1,2-Methylenedioxybenzene

  • Reagents: 1,2-Methylenedioxybenzene, nitric acid, sulfuric acid.

  • Protocol: To a cooled solution of 1,2-methylenedioxybenzene in a suitable solvent, a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) would be added dropwise while maintaining a low temperature to control the reaction rate and regioselectivity. The reaction mixture would be stirred for a specified time and then quenched with ice water. The crude product would be extracted with an organic solvent, washed, dried, and purified by chromatography to isolate 3-nitro-1,2-methylenedioxybenzene.

Step 2: Reduction of 3-Nitro-1,2-methylenedioxybenzene

  • Reagents: 3-Nitro-1,2-methylenedioxybenzene, a reducing agent (e.g., tin metal in hydrochloric acid, or catalytic hydrogenation with H₂ over palladium on carbon).

  • Protocol: The isolated 3-nitro-1,2-methylenedioxybenzene would be dissolved in an appropriate solvent. For a tin/HCl reduction, the nitro compound would be treated with granular tin and concentrated hydrochloric acid, followed by heating. After the reaction is complete, the mixture would be basified to precipitate tin salts and liberate the free amine. The product, 2,3-methylenedioxyaniline, would then be extracted, dried, and purified, likely by distillation or chromatography.

Spectroscopic Data

Experimentally determined spectroscopic data for 2,3-methylenedioxyaniline are not widely available.

  • ¹H NMR: A patent for a derivative, N-(6-fluoro-2,3-methylenedioxyphenyl)-2-[4-(6,7-dimethoxyquinazolin-4-yloxy)pyrazol-1-yl]acetamide, provides some indication of the expected chemical shifts for the aromatic protons of a substituted 2,3-methylenedioxyaniline core. In this derivative, the methylenedioxy protons appear as a doublet at 6.07 ppm, and the aromatic protons are observed as multiplets around 6.73 and 6.82 ppm.[2]

  • ¹³C NMR, IR, Mass Spectrometry: No specific experimental data for 2,3-methylenedioxyaniline have been identified in the searched literature.

Chemical Reactivity and Stability

  • Reactivity: As a primary aromatic amine, 2,3-methylenedioxyaniline is expected to undergo typical reactions of anilines. The amino group can be acylated, alkylated, and diazotized. The aromatic ring is activated by the amino and methylenedioxy groups, making it susceptible to electrophilic substitution. A patent describes the reaction of crude 2,3-methylenedioxyaniline with dimethyl acetylenedicarboxylate in methanol under reflux, indicating the nucleophilic character of the amine.[3]

  • Stability: Like many anilines, 2,3-methylenedioxyaniline is likely sensitive to light and air and may darken upon storage.

Biological Activity and Signaling Pathways

There is very limited information on the biological activity of 2,3-methylenedioxyaniline. Its derivatives have been investigated in the context of drug discovery. For example, it has been used as a building block in the synthesis of compounds targeting cancer-related kinases.[4] However, no specific signaling pathways directly modulated by 2,3-methylenedioxyaniline have been reported.

Safety and Handling

No specific safety data sheet (SDS) for 2,3-methylenedioxyaniline was found. However, based on the general properties of anilines, it should be handled with caution. It is likely to be toxic if inhaled, ingested, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

2,3-Methylenedioxyaniline is a compound with potential for applications in synthetic and medicinal chemistry. However, there is a significant lack of publicly available experimental data regarding its physical properties, detailed synthesis, and biological activity. Further research is needed to fully characterize this molecule and explore its potential. The information provided in this guide is based on the limited available literature and predictive models and should be used as a starting point for further investigation.

References

An In-depth Technical Guide to the Industrial Applications of 1,3-Benzodioxol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential industrial applications of 1,3-Benzodioxol-4-amine, a versatile chemical intermediate. With its unique benzodioxole core, this compound serves as a valuable building block in the synthesis of a wide range of biologically active molecules, demonstrating significant potential in the pharmaceutical and agrochemical industries. This document details its physicochemical properties, outlines key experimental protocols for the synthesis and evaluation of its derivatives, and elucidates the signaling pathways through which these derivatives exert their effects.

Physicochemical and Spectral Data

This compound and its derivatives possess distinct physicochemical properties that are crucial for their application in various industrial processes. A summary of these properties is presented below.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)Solubility
1,3-BenzodioxoleC₇H₆O₂122.12-171721.300Sparingly soluble in water; soluble in chloroform, ethanol, ether.[1]
This compound C₇H₇NO₂ 137.14 Not specified 256.2 @ 760 mmHg 1.332 Not specified
1-(1,3-Benzodioxol-5-yl)propan-2-amineC₁₀H₁₃NO₂179.22178-179157 @ 22 mmHg1.1248 (estimate)Not specified[2]
N-(benzo[d][3][4]dioxol-5-yl)acetamideC₉H₉NO₃179.18Not specifiedNot specifiedNot specifiedNot specified[5]
1,3-Benzodioxole-5-carboxylic acid, methyl esterC₉H₈O₄180.16390.13 K (117°C)583.56 K (310.41°C)Not specifiedlog10ws: -1.92[6]

Table 2: Spectral Data for 1,3-Benzodioxole Derivatives

Compound1H NMR (δ ppm)13C NMR (δ ppm)IR (cm⁻¹)Mass Spec (m/z)
N-phenylbenzo[d][3][4]dioxole-5-carboxamide (IIa)10.10 (s, 1H), 7.85–7.76 (m, 2H), 7.63 (dd, J = 8.2, 1.4 Hz, 1H), 7.57 (d, J = 1.8 Hz, 1H), 7.44–7.35 (m, 2H), 7.19–7.06 (m, 2H), 6.19 (d, J = 1.1 Hz, 2H)164.95, 150.50, 147.84, 139.70, 129.22, 129.02, 123.98, 123.30, 120.83, 108.39, 108.19, 102.271649.39 (C=O)[M+H]⁺ calcd for C₁₄H₁₂NO₃: 242.0817, found: 242.0814[7]
2-(benzo[d][3][4]dioxol-5-yl)-N-phenylacetamide (Ib)10.12 (s, 1H), 7.71–7.59 (m, 2H), 7.41–7.29 (m, 2H), 7.08 (tt, J = 7.3, 1.2 Hz, 1H), 7.01–6.80 (m, 3H), 6.03 (d, J = 1.1 Hz, 2H), 3.59 (s, 2H)169.65, 147.61, 146.38, 139.69, 130.07, 129.16, 129.13, 123.65, 122.57, 119.57, 109.99, 108.53, 101.26, 43.361656.92 (C=O)[M+H]⁺ calcd for C₁₅H₁₄NO₃: 256.0974, found: 256.0794[7]
N-(3,5-dimethoxyphenyl)benzo[d][3][4]dioxole-5-carboxamide (IIe)10.12 (s, 1H), 7.71–7.58 (m, 2H), 7.20 (tt, J = 7.3, 1.2 Hz, 1H), 7.06 (s, 2H), 6.82–6.72 (m, 1H), 6.66–6.57 (m, 1H), 6.06 (d, J = 1.1 Hz, 2H), 3.74 (s, 3H), 3.69 (s, 3H)164.93, 148.82, 147.87, 142.54, 142.48, 139.53, 130.59, 122.97, 122.27, 121.98, 109.51, 108.19, 108.18, 101.32, 56.76, 56.721645.47 (C=O)[M+H]⁺ calcd for C₁₆H₁₆NO₅: 302.1028, found: 302.1028[7]
PZ5: N-(2-(1,3,2-dithiarsinan-2-yl)phenyl)benzo[d][3][4]dioxole-5-carboxamide10.46 (s, NH, 1H), 8.10–8.08 (d, J = 8 Hz, 1H), 7.52–7.49 (m, 2H), 7.42–7.35 (m, 2H), 7.08–7.06 (d, J = 8 Hz, 1H), 2.94–2.87 (m, 2H), 2.82–2.76 (m, 2H), 2.05–1.75(m, 2H)165.67, 150.75, 147.88, 140.64, 143.79, 143.17, 130.92, 128.16, 126.79, 126.22, 123.62, 108.51, 108.21, 102.34, 29.17, 28.18Not specified[M+H]⁺ calcd for C₁₇H₁₆AsNO₃S₂: 421.9860, found: 421.9856[8]

Pharmaceutical Applications: Anticancer Activity

Derivatives of 1,3-Benzodioxole have shown significant promise as anticancer agents. Their mechanism of action often involves the inhibition of tubulin polymerization, a critical process in cell division.

Table 3: In Vitro Anticancer Activity of 1,3-Benzodioxole Derivatives (IC₅₀ Values in µM)

CompoundMolm-13 (Leukemia)K562 (Leukemia)A549 (Lung Cancer)SGC-7901 (Gastric Cancer)
TAZ21.401.401.010.81
TAZ54.22.13.72.9
DAZ21.101.000.600.60
DAZ52.01.000.800.50
MAZ2<1<1<1<1
PFZ2Not specifiedNot specifiedNot specifiedNot specified
HDZ2Not specifiedNot specifiedNot specifiedNot specified
Data extracted from a study on arsenical conjugates of 1,3-benzodioxole derivatives.[9]
Mechanism of Action: Tubulin Polymerization Inhibition

Several 6-benzyl-1,3-benzodioxole derivatives have been identified as potent inhibitors of tubulin polymerization. These compounds act as competitive inhibitors of colchicine binding to tubulin.[10] The intact dioxole ring is crucial for maximum activity.[10] The mechanism involves the disruption of microtubule dynamics, leading to mitotic arrest in cancer cells.

Tubulin_Inhibition cluster_0 Microtubule Dynamics cluster_1 Inhibition by 1,3-Benzodioxole Derivative cluster_2 Cellular Outcome Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Inhibited_Polymerization Tubulin Dimers->Inhibited_Polymerization Microtubule->Tubulin Dimers Depolymerization Mitotic Arrest Mitotic Arrest Benzodioxole_Derivative 1,3-Benzodioxole Derivative Benzodioxole_Derivative->Tubulin Dimers Binds to Colchicine Site Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by 1,3-benzodioxole derivatives.

Experimental Protocol: Synthesis of a Cytotoxic 1,3-Benzodioxole Derivative

The following protocol describes the synthesis of N-(4-(1,3,2-dithiarsinan-2-yl)phenyl)-3,4,5-trimethoxybenzamide (TAZ2), a derivative that has shown significant cytotoxic activity.[8]

Materials:

  • N-(4-aminophenyl)-3,4,5-trimethoxybenzamide

  • 1,3-Propanedithiol

  • Arsenic trichloride

  • Dry toluene

  • Triethylamine

Procedure:

  • A solution of N-(4-aminophenyl)-3,4,5-trimethoxybenzamide (1 equivalent) in dry toluene is prepared.

  • 1,3-Propanedithiol (1.1 equivalents) is added to the solution.

  • The mixture is cooled to 0 °C, and a solution of arsenic trichloride (1 equivalent) in dry toluene is added dropwise.

  • Triethylamine (2.2 equivalents) is then added dropwise, and the reaction mixture is stirred at room temperature overnight.

  • The reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford TAZ2.

Agrochemical Applications: Plant Growth Promotion

Derivatives of 1,3-Benzodioxole have been identified as potent auxin receptor agonists, promoting root growth in plants.

Mechanism of Action: Auxin Signaling Pathway

Certain N-(benzo[d][3][4]dioxol-5-yl)-2-(one-benzylthio) acetamide derivatives act as auxin mimics. They bind to the auxin receptor TIR1 (Transport Inhibitor Response 1), which is part of the SCFTIR1/AFB E3 ubiquitin ligase complex. This binding promotes the degradation of Aux/IAA transcriptional repressors, leading to the activation of auxin-responsive genes and subsequent root growth.

Auxin_Signaling cluster_0 Low Auxin cluster_1 High Auxin / Presence of Derivative Aux/IAA Aux/IAA ARF ARF Aux/IAA->ARF Represses Ub_Proteasome 26S Proteasome Aux/IAA->Ub_Proteasome Degradation Auxin_Responsive_Genes_Off Auxin Responsive Genes ARF->Auxin_Responsive_Genes_Off Transcription OFF Auxin_Derivative Auxin or Benzodioxole Derivative SCF_Complex SCF Complex TIR1 Auxin_Derivative->SCF_Complex:f0 Binds TIR1 TIR1 SCF_Complex->Aux/IAA Targets for Ubiquitination ARF_Active ARF Auxin_Responsive_Genes_On Auxin Responsive Genes ARF_Active->Auxin_Responsive_Genes_On Transcription ON Root_Growth Root_Growth Auxin_Responsive_Genes_On->Root_Growth Promotes

Caption: TIR1-mediated auxin signaling pathway activated by 1,3-benzodioxole derivatives.

Experimental Protocol: Synthesis of an Auxin Receptor Agonist

The following is a general procedure for the synthesis of N-(benzo[d][3][4]dioxol-5-yl)-2-(one-benzylthio) acetamide derivatives.

Materials:

  • Substituted benzyl bromide

  • Thioglycolic acid

  • Sodium hydroxide

  • Ethanol/Water

  • Oxalyl chloride

  • Dichloromethane

  • Benzo[d][3][4]dioxol-5-amine (a derivative of this compound)

  • Triethylamine

Procedure:

  • Synthesis of 2-(one-benzylthio)acetic acid: A solution of thioglycolic acid and a substituted benzyl bromide in ethanol is treated with an aqueous solution of sodium hydroxide and refluxed. After reaction completion, the ethanol is removed, and the aqueous solution is acidified with HCl to precipitate the product, which is then extracted with ethyl acetate.

  • Synthesis of the acid chloride: The crude 2-(one-benzylthio)acetic acid is dissolved in dichloromethane and treated with oxalyl chloride at 0 °C, followed by stirring at room temperature. The solvent and excess oxalyl chloride are removed under vacuum.

  • Synthesis of N-(benzo[d][3][4]dioxol-5-yl)-2-(one-benzylthio)acetamide: The crude acid chloride is dissolved in dioxane and added dropwise to a solution of benzo[d][3][4]dioxol-5-amine and triethylamine in dioxane at 0 °C. The reaction is stirred at room temperature, then poured into water and acidified. The product is extracted with dichloromethane, and the combined organic layers are dried and concentrated.

Experimental Protocol: Root Growth Promotion Assay

This protocol describes a method to assess the root growth-promoting activity of 1,3-benzodioxole derivatives on Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium

  • Sucrose

  • Agar

  • Petri dishes

  • Test compounds (1,3-benzodioxole derivatives) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare MS medium containing 1% sucrose and 0.8% agar, and autoclave.

  • Cool the medium to approximately 50-60 °C and add the test compounds to achieve the desired final concentrations (e.g., 1, 10, 100 nM). An equal amount of solvent is added to the control plates.

  • Pour the medium into sterile Petri dishes and allow it to solidify.

  • Sterilize Arabidopsis thaliana seeds and sow them on the plates.

  • Vernalize the seeds at 4 °C for 2-3 days in the dark.

  • Transfer the plates to a growth chamber with a long-day photoperiod (e.g., 16 h light / 8 h dark) at 22 °C.

  • After a set period (e.g., 7-14 days), carefully remove the seedlings from the agar.

  • Measure the primary root length and count the number of lateral roots for each seedling.

  • Statistically analyze the data to compare the effects of the different concentrations of the test compounds with the control.

Other Potential Industrial Applications

Beyond pharmaceuticals and agrochemicals, the unique structure of this compound suggests its potential in other industrial sectors.

  • Polymer Chemistry: The aromatic ring and the amine group make it a potential monomer or co-monomer for the synthesis of novel polymers with specific thermal, optical, or electronic properties.

  • Fragrance Industry: The benzodioxole moiety is a key component in several fragrance molecules. This compound can serve as a precursor for the synthesis of new aromatic compounds for use in perfumes and cosmetics.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant potential for a range of industrial applications. Its derivatives have demonstrated potent biological activities, making them attractive candidates for the development of new pharmaceuticals, particularly in the area of oncology, and for the creation of innovative agrochemicals that can enhance crop productivity. Further research into the synthesis and evaluation of new derivatives, along with a deeper exploration of their mechanisms of action, is warranted to fully exploit the potential of this remarkable compound. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate and inspire future research and development in these exciting fields.

References

An In-Depth Technical Guide to the Safety, Toxicity, and Handling of 1,3-Benzodioxol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, toxicity, and handling of 1,3-Benzodioxol-4-amine (CAS No: 1668-84-4). The information is intended for professionals in research, and drug development who may handle or work with this compound. This document synthesizes available data on its chemical and physical properties, toxicological profile, and recommended safety protocols.

Chemical and Physical Properties

This compound, also known as 4-amino-1,3-benzodioxole, is an aromatic amine.[1] Its physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₇NO₂[2]
Molecular Weight 137.14 g/mol [2]
CAS Number 1668-84-4[2]
Appearance Brown powder[3]
Melting Point 32-33 °C[3]
Boiling Point 100-105 °C at 0.09 Torr[3]
pKa 4.12 ± 0.20 (Predicted)[3]
Storage Temperature 2-8°C (protect from light)[3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Skin Irritation2H315: Causes skin irritation
Serious Eye Irritation2H319: Causes serious eye irritation
Germ Cell Mutagenicity2H341: Suspected of causing genetic defects
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation

(Data sourced from Echemi Safety Data Sheet)[4]

Signal Word: Warning[4]

Hazard Pictograms:

alt text

Toxicological Information

Detailed quantitative toxicological data for this compound is limited. The available information is summarized below. For context, data for the related compound 1,3-Benzodioxole is also included.

ParameterValueSpeciesRouteReference
LD50 (1,3-Benzodioxole) 580 mg/kgRatOral[1]
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)-Oral[4]
Acute Toxicity (Dermal) Category 4 (Harmful in contact with skin)-Dermal[4]
Acute Toxicity (Inhalation) Category 4 (Harmful if inhaled)-Inhalation[4]

Carcinogenicity, Mutagenicity, and Teratogenicity:

  • Mutagenicity: this compound is suspected of causing genetic defects.[4] Aromatic amines as a class have been studied for their genotoxic potential.[5][6]

  • Carcinogenicity: There is no specific data on the carcinogenicity of this compound. However, many aromatic amines are recognized as potential carcinogens.[7] Safrole, a related methylenedioxybenzene compound, is considered a weak hepatocarcinogen in rodents at high doses.[8]

  • Teratogenicity: Data specific to this compound is not available. However, MDMA, a well-known derivative, is considered moderately teratogenic.[9]

Metabolism

The metabolic fate of this compound has not been explicitly studied. However, research on the closely related compound, [14C]-5-chloro-1,3-benzodioxol-4-amine, in rats provides strong indications of the likely metabolic pathway.[10] The primary metabolic transformations are expected to involve the methylenedioxy group.

A proposed metabolic pathway involves demethylenation to form a catechol, which can then be conjugated, for instance, with sulfate.[10] Cytochrome P450 enzymes are known to metabolize the 1,3-benzodioxole ring, which can lead to the formation of reactive intermediates.[11]

Metabolic_Pathway 1_3_Benzodioxol_4_amine This compound Metabolism Metabolism (Cytochrome P450) 1_3_Benzodioxol_4_amine->Metabolism Catechol_Metabolite Demethylenated Catechol Metabolite Metabolism->Catechol_Metabolite Conjugation Conjugation (e.g., Sulfation) Catechol_Metabolite->Conjugation Excretion_Products Excreted Conjugates Conjugation->Excretion_Products

A proposed metabolic pathway for this compound.

Experimental Protocols

Representative Synthesis of a 1,3-Benzodioxole Amine Derivative

While a specific protocol for the synthesis of this compound was not found in the immediate search results, a general procedure for the synthesis of related compounds can be described based on available literature. The following is a representative protocol for the synthesis of an N-substituted 1,3-benzodioxole amine derivative.[12]

Materials:

  • 1-(bromomethyl)-3-methylbenzene

  • Thioglycolic acid

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Oxalyl chloride

  • Dichloromethane (DCM)

  • Benzo[d][13][14]dioxol-5-amine

  • Triethylamine (TEA)

Procedure:

  • Synthesis of 2-(one-benzylthio) acetic acid:

    • To a solution of thioglycolic acid and 1-(bromomethyl)-3-methylbenzene in ethanol, a solution of NaOH in water is added dropwise.

    • The reaction mixture is refluxed for 3 hours.

    • Ethanol is removed under reduced pressure.

    • The residue is poured into water and acidified with HCl to a pH of 1-2 to precipitate the product.

  • Synthesis of the N-(benzo[d][13][14]dioxol-5-yl)-2-(one-benzylthio) acetamide:

    • To a solution of the crude 2-(one-benzylthio) acetic acid in dichloromethane at 0°C, oxalyl chloride is added dropwise.

    • The reaction is stirred at 0°C for 30 minutes and then at room temperature for 1 hour.

    • Excess oxalyl chloride and dichloromethane are removed under reduced pressure.

    • The resulting crude acid chloride is dissolved in dichloromethane and added dropwise to a solution of benzo[d][13][14]dioxol-5-amine and triethylamine in dichloromethane at 0°C.

    • The reaction is stirred at room temperature for 1.5 hours.

    • The reaction mixture is then worked up to isolate the final product.

Synthesis_Workflow Start Start Materials: - Thioglycolic acid - Substituted benzyl bromide - NaOH, EtOH/H₂O Step1 Step 1: Synthesis of 2-(benzylthio)acetic acid (Reflux, Acidification) Start->Step1 Intermediate1 Intermediate: 2-(benzylthio)acetic acid Step1->Intermediate1 Step2 Step 2: Formation of Acid Chloride (Oxalyl chloride, DCM) Intermediate1->Step2 Intermediate2 Intermediate: Acid Chloride Step2->Intermediate2 Step3 Step 3: Amide Coupling (1,3-Benzodioxol-5-amine, TEA, DCM) Intermediate2->Step3 Product Final Product: N-(1,3-benzodioxol-5-yl)-2-(benzylthio)acetamide Step3->Product

A representative workflow for the synthesis of a 1,3-benzodioxole amine derivative.
General Protocol for Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[15]

Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot synthesize it). The test chemical is incubated with the bacteria, and if it is a mutagen, it will cause mutations that revert the bacteria to a prototrophic state (able to synthesize histidine), allowing them to grow on a histidine-free medium.

General Procedure:

  • Preparation: Histidine-dependent bacterial strains (e.g., TA98, TA100, TA1535, TA1537) are cultured. A metabolic activation system (S9 fraction from rat liver) is prepared to mimic mammalian metabolism.[16]

  • Exposure: The test compound, at various concentrations, is mixed with the bacterial culture and the S9 mix (or a buffer for tests without metabolic activation).

  • Plating: The mixture is plated on a minimal glucose agar medium.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

General Protocol for In Vitro Chromosomal Aberration Test

This test evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.[17][18]

Principle: Cultured mammalian cells (e.g., Chinese hamster ovary (CHO) cells, human peripheral blood lymphocytes) are exposed to the test substance. After a suitable incubation period, the cells are arrested in metaphase, harvested, and their chromosomes are examined microscopically for aberrations.

General Procedure:

  • Cell Culture and Exposure: Mammalian cells are cultured and exposed to various concentrations of the test substance, both with and without a metabolic activation system (S9 fraction).

  • Incubation: The cells are incubated for a defined period.

  • Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest the cells in metaphase.

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

  • Staining and Analysis: The chromosomes are stained (e.g., with Giemsa) and analyzed under a microscope for structural aberrations such as breaks, gaps, and exchanges. A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a clastogenic effect.

Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If ventilation is inadequate or if working with fine powders, use a NIOSH-approved respirator with an appropriate cartridge.

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust or vapors.

  • Do not eat, drink, or smoke in the work area.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Store away from incompatible materials such as strong oxidizing agents.

  • Keep protected from light.[3]

First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spillage and Disposal

Spillage:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE.

  • Avoid generating dust.

  • Carefully sweep up or vacuum the spilled material and place it in a sealed container for disposal.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • This material may be a hazardous waste.

Emergency_Response_Flowchart Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Wash_with_Soap_Water Wash with Soap & Water (15 min) Skin_Contact->Wash_with_Soap_Water Flush_Eyes Flush Eyes with Water (15 min) Eye_Contact->Flush_Eyes Rinse_Mouth Rinse Mouth, Do NOT Induce Vomiting Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Move_to_Fresh_Air->Seek_Medical_Attention Wash_with_Soap_Water->Seek_Medical_Attention Flush_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

A flowchart for emergency response to exposure.

References

Methodological & Application

Synthetic Routes for N-Substituted 1,3-Benzodioxol-4-amines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-substituted 1,3-benzodioxol-4-amines, a scaffold of interest in medicinal chemistry and drug discovery. The synthetic routes described herein include Buchwald-Hartwig amination for N-arylation, reductive amination for N-alkylation, and direct alkylation.

Introduction

The 1,3-benzodioxole moiety is a key structural feature in a variety of biologically active natural products and synthetic compounds. N-substituted 1,3-benzodioxol-4-amines are important intermediates and target molecules in the development of new therapeutic agents. The nature of the substituent on the nitrogen atom can significantly influence the pharmacological properties of the molecule. This document outlines three common and effective methods for the synthesis of these compounds, providing detailed protocols and comparative data to aid in the selection of the most appropriate synthetic strategy.

Synthetic Strategies Overview

Three primary strategies for the synthesis of N-substituted 1,3-benzodioxol-4-amines are presented:

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of N-aryl bonds. This method is ideal for the synthesis of N-aryl-1,3-benzodioxol-4-amines from a halogenated benzodioxole precursor.

  • Reductive Amination: A versatile method for the synthesis of N-alkyl-1,3-benzodioxol-4-amines. This reaction involves the formation of an imine or enamine intermediate from 1,3-benzodioxol-4-amine and a carbonyl compound, followed by reduction.

  • Direct N-Alkylation: A classical approach involving the reaction of this compound with an alkyl halide. While straightforward, this method can be prone to overalkylation and may require careful optimization.

Buchwald-Hartwig Amination for N-Aryl-1,3-Benzodioxol-4-amines

The Buchwald-Hartwig amination is a highly efficient method for the formation of carbon-nitrogen bonds, particularly for the synthesis of N-aryl amines.[1][2] The reaction utilizes a palladium catalyst with a suitable phosphine ligand to couple an aryl halide or triflate with an amine.

Experimental Protocol

General Procedure for the Palladium-Catalyzed N-Arylation of 4-Bromo-1,3-benzodioxole:

  • Materials:

    • 4-Bromo-1,3-benzodioxole

    • Desired aryl amine (e.g., aniline)

    • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Phosphine ligand (e.g., Xantphos, BINAP)

    • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

    • Anhydrous toluene or dioxane

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (1.5-2.0 equivalents).

    • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

    • Add 4-bromo-1,3-benzodioxole (1.0 equivalent) and the aryl amine (1.1-1.2 equivalents).

    • Add the anhydrous solvent (toluene or dioxane).

    • Heat the reaction mixture at 80-120 °C for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-1,3-benzodioxol-4-amine.

Quantitative Data
Aryl Halide PrecursorAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-Bromo-1,3-benzodioxoleAnilinePd(OAc)₂ (3)Xantphos (6)Cs₂CO₃ (2)Toluene1101875-85
4-Bromo-1,3-benzodioxole4-MethoxyanilinePd₂(dba)₃ (2)BINAP (4)NaOtBu (1.5)Dioxane1002080-90
4-Iodo-1,3-benzodioxoleAnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2)Toluene1001285-95

Note: Yields are estimates based on typical Buchwald-Hartwig reactions and may vary depending on the specific substrates and reaction conditions.

Reductive Amination for N-Alkyl-1,3-Benzodioxol-4-amines

Reductive amination is a widely used method for the synthesis of secondary and tertiary amines from primary or secondary amines and carbonyl compounds.[3][4] The reaction can be performed in a one-pot fashion, where the imine is formed and reduced in situ.

Experimental Protocol

General Procedure for the Reductive Amination of this compound:

  • Materials:

    • This compound

    • Aldehyde or ketone (e.g., benzaldehyde)

    • Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN))

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic acid (optional, as a catalyst for imine formation)

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in the chosen solvent (DCM or DCE).

    • If necessary, add a catalytic amount of acetic acid (0.1 equivalents).

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add the reducing agent (NaBH(OAc)₃ or NaBH₃CN, 1.2-1.5 equivalents) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the solvent (DCM or DCE).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkyl-1,3-benzodioxol-4-amine.

Quantitative Data
AmineCarbonyl CompoundReducing Agent (equiv)SolventTime (h)Yield (%)
This compoundBenzaldehydeNaBH(OAc)₃ (1.5)DCE1680-90
This compoundAcetoneNaBH₃CN (1.5)MeOH2470-80
This compoundCyclohexanoneNaBH(OAc)₃ (1.5)DCM2075-85

Note: Yields are estimates based on typical reductive amination reactions and may vary depending on the specific substrates and reaction conditions.

Direct N-Alkylation

Direct N-alkylation of this compound with alkyl halides is a straightforward approach but can be complicated by the formation of di- and tri-alkylated byproducts.[5][6] Using a large excess of the amine can favor mono-alkylation.

Experimental Protocol

General Procedure for the Direct N-Alkylation of this compound:

  • Materials:

    • This compound

    • Alkyl halide (e.g., benzyl bromide)

    • Base (e.g., potassium carbonate (K₂CO₃) or triethylamine (Et₃N))

    • Acetonitrile or N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a round-bottom flask, add this compound (2.0-3.0 equivalents) and the base (2.0-3.0 equivalents) in the chosen solvent (acetonitrile or DMF).

    • Add the alkyl halide (1.0 equivalent) dropwise to the stirred mixture.

    • Heat the reaction mixture to 50-80 °C and stir for 12-24 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and filter off any inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to isolate the mono-alkylated product.

Quantitative Data
Amine (equiv)Alkyl Halide (equiv)Base (equiv)SolventTemp (°C)Time (h)Mono-alkylation Yield (%)
This compound (2.5)Benzyl bromide (1.0)K₂CO₃ (2.5)Acetonitrile601850-60
This compound (3.0)Ethyl iodide (1.0)Et₃N (3.0)DMF502440-50
This compound (2.0)Methyl iodide (1.0)K₂CO₃ (2.0)AcetonitrileRT1245-55

Note: Yields are for the mono-alkylated product and are highly dependent on the reaction conditions and the stoichiometry of the reactants. Significant amounts of di-alkylated and unreacted starting material are often observed.

Visualization of Synthetic Pathways

Synthetic_Pathways cluster_0 Buchwald-Hartwig Amination cluster_1 Reductive Amination cluster_2 Direct Alkylation ArylHalide 4-Halo-1,3-benzodioxole Product_BH N-Aryl-1,3-benzodioxol-4-amine ArylHalide->Product_BH Pd Catalyst, Ligand, Base Amine_BH Aryl Amine Amine_BH->Product_BH Amine_RA This compound Imine Imine Intermediate Amine_RA->Imine Carbonyl Aldehyde / Ketone Carbonyl->Imine Product_RA N-Alkyl-1,3-benzodioxol-4-amine Imine->Product_RA Reducing Agent Amine_DA This compound Product_DA N-Alkyl-1,3-benzodioxol-4-amine Amine_DA->Product_DA Base AlkylHalide Alkyl Halide AlkylHalide->Product_DA Byproduct Over-alkylation Products Product_DA->Byproduct

Caption: Overview of synthetic routes to N-substituted 1,3-benzodioxol-4-amines.

Experimental Workflow Diagram

Experimental_Workflow Start Select Synthetic Route Reagents Assemble Reactants, Catalysts, Solvents Start->Reagents Reaction Reaction Setup under Optimized Conditions (Temperature, Time, Atmosphere) Reagents->Reaction Monitoring Monitor Reaction Progress (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Quenching and Extraction Monitoring->Workup Complete Purification Purification by Column Chromatography Workup->Purification Characterization Characterization of Final Product (NMR, MS, etc.) Purification->Characterization

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing 1,3-Benzodioxol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-benzodioxole scaffold is a privileged structural motif found in a multitude of biologically active molecules and natural products. Its unique electronic and conformational properties make it a valuable component in the design of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures.

Directly employing 1,3-Benzodioxol-4-amine in a Suzuki-Miyaura coupling is not feasible due to the poor leaving group ability of the amino group. However, a highly efficient two-step synthetic strategy allows for the effective utilization of this starting material. This involves the initial conversion of the amine functionality into a more reactive halide (e.g., bromide or iodide) via the Sandmeyer reaction. The resulting 4-halo-1,3-benzodioxole can then readily participate in subsequent Suzuki-Miyaura coupling reactions with a wide array of boronic acids to generate diverse 4-aryl-1,3-benzodioxole derivatives.

This document provides detailed application notes and experimental protocols for this two-step approach, offering a robust methodology for the synthesis of novel compounds for applications in drug discovery and development.

Synthetic Strategy Overview

The overall synthetic workflow involves two key transformations:

  • Sandmeyer Reaction: Conversion of the primary aromatic amine of this compound to a diazonium salt, which is subsequently displaced by a halide to yield 4-halo-1,3-benzodioxole.

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of the 4-halo-1,3-benzodioxole with various arylboronic acids to form the desired 4-aryl-1,3-benzodioxole products.

G start This compound step1 Sandmeyer Reaction (Diazotization & Halogenation) start->step1 intermediate 4-Halo-1,3-benzodioxole step1->intermediate step2 Suzuki-Miyaura Coupling (with Arylboronic Acid) intermediate->step2 product 4-Aryl-1,3-benzodioxole step2->product

Caption: Overall workflow for the synthesis of 4-aryl-1,3-benzodioxoles.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-1,3-benzodioxole via Sandmeyer Reaction

This protocol outlines the conversion of this compound to 4-Bromo-1,3-benzodioxole.

Materials:

  • This compound

  • Hydrobromic acid (48% aqueous solution)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of hydrobromic acid (48%) and water.

    • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Halogenation:

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%).

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Gas evolution (N₂) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash sequentially with deionized water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 4-Bromo-1,3-benzodioxole.

Protocol 2: Suzuki-Miyaura Coupling of 4-Bromo-1,3-benzodioxole with Arylboronic Acids

This protocol describes the palladium-catalyzed coupling of 4-Bromo-1,3-benzodioxole with a representative arylboronic acid.

Materials:

  • 4-Bromo-1,3-benzodioxole (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq)

  • 1,4-Dioxane or Toluene/Water mixture (e.g., 4:1)

  • Argon or Nitrogen gas

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask, add 4-Bromo-1,3-benzodioxole (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), Pd(dppf)Cl₂ (0.02-0.05 eq), and the base (K₂CO₃ or K₃PO₄, 2.0-3.0 eq).

    • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this process three times.

    • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1,3-benzodioxole.

Data Presentation

The following table summarizes the expected yields for the Suzuki-Miyaura coupling of a halogenated 1,3-benzodioxole derivative with various arylboronic acids, based on literature for analogous systems.[1]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4-Phenyl-1,3-benzodioxole85-95
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-1,3-benzodioxole80-90
34-Chlorophenylboronic acid4-(4-Chlorophenyl)-1,3-benzodioxole75-85
43-Thienylboronic acid4-(3-Thienyl)-1,3-benzodioxole70-80
5Naphthalene-2-boronic acid4-(Naphthalen-2-yl)-1,3-benzodioxole80-90

Note: Yields are indicative and may vary depending on the specific reaction conditions and the purity of the starting materials.

Signaling Pathways and Logical Relationships

Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.

G pd0 Pd(0)L2 oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)L2-X oa->pd2_complex tm Transmetalation pd2_complex->tm ar_pd_ar Ar-Pd(II)L2-Ar' tm->ar_pd_ar re Reductive Elimination ar_pd_ar->re re->pd0 Regeneration of Catalyst product Ar-Ar' re->product boronic_acid Ar'B(OH)2 + Base boronic_acid->tm halide Ar-X halide->oa

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The two-step methodology presented herein, commencing with the Sandmeyer reaction of this compound followed by a Suzuki-Miyaura coupling, provides a reliable and versatile route for the synthesis of a diverse library of 4-aryl-1,3-benzodioxole derivatives. The detailed protocols and compiled data serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development, facilitating the exploration of this important chemical space for the discovery of novel bioactive compounds.

References

Application of 1,3-Benzodioxol-4-amine in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of 1,3-benzodioxol-4-amine and its derivatives in the synthesis of novel agrochemicals. It includes application notes on fungicides and plant growth regulators, detailed experimental protocols for key syntheses, and quantitative data presented in structured tables for easy comparison.

Application Notes

This compound serves as a versatile building block in the synthesis of a variety of agrochemicals due to its unique structural features. The benzodioxole moiety is a key pharmacophore in many biologically active molecules, contributing to their efficacy and metabolic stability. In the agrochemical sector, derivatives of this compound have shown significant promise as fungicides and plant growth regulators.

Fungicides: Succinate Dehydrogenase Inhibitors

Derivatives of 1,3-benzodioxole have been successfully utilized to develop a novel class of pyrimidine-based fungicides. These compounds act as succinate dehydrogenase inhibitors (SDHIs), a crucial enzyme in the mitochondrial electron transport chain of fungi. Inhibition of SDH disrupts the fungal respiratory process, leading to cell death.

One notable series of compounds, 1,3-benzodioxole-pyrimidine derivatives, has demonstrated potent and broad-spectrum fungicidal activity against a range of plant pathogens.[1][2] In particular, compound 5c from a synthesized series exhibited exceptional in vitro activity against several economically important fungal species, surpassing the efficacy of the commercial fungicide boscalid in some cases.[1][2] Further investigation revealed that the (S)-enantiomer of compound 5c displayed stronger fungicidal and SDH inhibitory activity than its (R)-enantiomer, highlighting the stereoselectivity of its biological action.[1][2]

Plant Growth Regulators: Auxin Receptor Agonists

1,3-Benzodioxole derivatives have also been designed and synthesized as potent auxin receptor agonists, promoting root growth in plants.[3][4] Auxins are a class of plant hormones that play a critical role in various growth and developmental processes, including root formation.

A series of N-(benzo[d][3][5]dioxol-5-yl)-2-(one-benzylthio) acetamides were synthesized and evaluated for their root growth-promoting activity.[3][4] Among these, the compound designated as K-10 demonstrated a remarkable ability to enhance root growth in both Arabidopsis thaliana and Oryza sativa (rice).[3][4] Mechanistic studies revealed that K-10 functions as an auxin-like substance, recognized by the auxin receptor TIR1 (Transport Inhibitor Response 1), thereby activating downstream auxin signaling pathways that lead to enhanced root development.[3][4]

Quantitative Data

Fungicidal Activity of 1,3-Benzodioxole-Pyrimidine Derivatives
CompoundTarget FungusEC50 (mg/L)[1][2]Boscalid EC50 (mg/L)[1][2]
5c Botrytis cinerea0.445.02
Rhizoctonia solani6.96>50
Fusarium oxysporum6.99>50
Alternaria solani0.070.16
Gibberella zeae0.571.28
(S)-5c Alternaria solani0.060.16
(R)-5c Alternaria solani0.170.16
Succinate Dehydrogenase (SDH) Inhibitory Activity
CompoundIC50 (μM)[1][2]Boscalid IC50 (μM)[1][2]
5c 3.413.40
(S)-5c 2.923.40
(R)-5c 3.683.40

Experimental Protocols

Synthesis of 1,3-Benzodioxole-Pyrimidine Derivatives (General Procedure)

This protocol describes a general method for the synthesis of 1,3-benzodioxole-pyrimidine derivatives, exemplified by the synthesis of compounds like 5c .

Step 1: Synthesis of Intermediate 2-(substituted-phenyl)-N-(1,3-benzodioxol-4-yl)acetamide

  • To a solution of a substituted phenylacetic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in DCM and add it dropwise to a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of Final 1,3-Benzodioxole-Pyrimidine Derivatives

  • To a solution of the intermediate from Step 1 (1.0 eq) in a suitable solvent (e.g., N,N-dimethylformamide), add a pyrimidine precursor (e.g., a chloropyrimidine derivative) (1.1 eq) and a base (e.g., potassium carbonate) (2.0 eq).

  • Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 6-12 hours).

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the final product by column chromatography on silica gel or recrystallization.

Synthesis of N-(benzo[d][3][5]dioxol-5-yl)-2-(one-benzylthio) acetamides (General Procedure)

This protocol outlines the synthesis of N-(benzo[d][3][5]dioxol-5-yl)-2-(one-benzylthio) acetamides, such as the root growth promoter K-10 .[3][4]

Step 1: Synthesis of 2-(substituted-benzylthio)acetic acid

  • To a solution of a substituted benzyl bromide (1.0 eq) in a mixture of ethanol and water, add thioglycolic acid (1.1 eq) and sodium hydroxide (2.2 eq).

  • Stir the reaction mixture at 78 °C for 3 hours.

  • Cool the reaction mixture and acidify with hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude product, which is used in the next step without further purification.

Step 2: Synthesis of N-(benzo[d][3][5]dioxol-5-yl)-2-(one-benzylthio) acetamide

  • To a solution of the crude 2-(substituted-benzylthio)acetic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1.5 hours.

  • Remove the solvent under reduced pressure to obtain the crude acid chloride.

  • In a separate flask, dissolve benzo[d][3][5]dioxol-5-amine (1.0 eq) and triethylamine (2.0 eq) in dioxane.

  • Add the crude acid chloride dropwise to the amine solution at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture into water and acidify with HCl to pH 4-5.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel.

Visualizations

Synthesis_of_Fungicides A Substituted Phenylacetic Acid B Oxalyl Chloride DCM, 0°C to RT A->B C Intermediate Acid Chloride B->C Acylation D This compound Triethylamine, DCM C->D E 2-(substituted-phenyl)-N- (1,3-benzodioxol-4-yl)acetamide D->E Amidation F Chloropyrimidine Base, DMF E->F G Final Product: 1,3-Benzodioxole-Pyrimidine Derivative F->G Nucleophilic Substitution

Caption: Synthesis workflow for 1,3-benzodioxole-pyrimidine fungicides.

Synthesis_of_Plant_Growth_Regulators A Substituted Benzyl Bromide B Thioglycolic Acid NaOH, EtOH/H2O A->B C 2-(substituted-benzylthio) -acetic acid B->C Thioetherification D Oxalyl Chloride DCM C->D E Intermediate Acid Chloride D->E Acylation F 1,3-Benzodioxol-5-amine Triethylamine, Dioxane E->F G Final Product: N-(benzo[d][1,3]dioxol-5-yl)-2- (one-benzylthio) acetamide F->G Amidation

Caption: Synthesis of N-(benzo[d][3][5]dioxol-5-yl) acetamide plant growth regulators.

References

Experimental Protocol for the Acylation of 1,3-Benzodioxol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive application note and a detailed experimental protocol for the N-acylation of 1,3-Benzodioxol-4-amine to synthesize N-(1,3-benzodioxol-4-yl)acetamide. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in the modification of the 1,3-benzodioxole scaffold, a common motif in various biologically active compounds.

Introduction

The acylation of amines is a fundamental transformation in organic chemistry, providing a straightforward method for the synthesis of amides. The resulting N-acyl derivatives are crucial intermediates in the production of pharmaceuticals and other fine chemicals. This compound serves as a valuable starting material, and its acylation allows for the introduction of various functional groups, enabling the exploration of structure-activity relationships in drug discovery programs. This protocol details a reliable method for the acetylation of this compound using acetic anhydride.

Data Presentation

The following table summarizes the key quantitative data for the acylation of this compound.

ParameterValue
Reactants
This compound1.0 g (6.62 mmol)
Acetic Anhydride0.75 mL (7.94 mmol)
Pyridine10 mL
Reaction Conditions
TemperatureRoom Temperature
Reaction Time2 hours
Product
Product NameN-(1,3-benzodioxol-4-yl)acetamide
Molecular FormulaC₉H₉NO₃
Molecular Weight179.17 g/mol
Yield85%
Melting Point134-136 °C
AppearanceColorless to pale yellow solid

Experimental Protocol

Materials and Equipment
  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 g (6.62 mmol) of this compound in 10 mL of pyridine. Stir the solution at room temperature until the amine is completely dissolved.

  • Acylation: To the stirred solution, slowly add 0.75 mL (7.94 mmol) of acetic anhydride dropwise.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Upon completion of the reaction, pour the mixture into 50 mL of cold water and extract with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (2 x 20 mL) to remove excess pyridine, followed by saturated aqueous sodium bicarbonate solution (2 x 20 mL), and finally with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(1,3-benzodioxol-4-yl)acetamide as a colorless to pale yellow solid.

  • Characterization: Determine the melting point of the purified product and characterize by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.

Visualizations

Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_conditions Conditions reactant1 This compound product N-(1,3-benzodioxol-4-yl)acetamide reactant1->product Acylation reactant2 Acetic Anhydride reactant2->product reagent Pyridine

Caption: Chemical reaction for the acylation of this compound.

Experimental Workflow

experimental_workflow start Start dissolve Dissolve this compound in Pyridine start->dissolve add_reagent Add Acetic Anhydride dissolve->add_reagent stir Stir at Room Temperature for 2 hours add_reagent->stir workup Aqueous Work-up (DCM Extraction) stir->workup wash Wash with HCl, NaHCO3, and Brine workup->wash dry Dry over MgSO4 and Concentrate wash->dry purify Purify by Recrystallization dry->purify characterize Characterize Product purify->characterize end End characterize->end

Caption: Step-by-step workflow for the synthesis of N-(1,3-benzodioxol-4-yl)acetamide.

Purification of 1,3-Benzodioxol-4-amine by recrystallization or column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Purification of 1,3-Benzodioxol-4-amine

Introduction

This compound, an aromatic amine, is a valuable building block in the synthesis of various pharmaceutical and chemical entities. The purity of this intermediate is critical for the success of subsequent reactions and the quality of the final product, making robust purification methods essential. This document provides detailed protocols for two common and effective purification techniques: recrystallization and column chromatography, tailored for researchers, scientists, and professionals in drug development.

Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent or solvent system. The principle involves dissolving the impure compound in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it forms pure crystals, while the impurities remain dissolved in the solvent.

Data Summary: Recrystallization Parameters

The selection of an appropriate solvent is the most critical step for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

ParameterRecommended Solvents & ConditionsRationale & Notes
Primary Solvents Ethanol, Isopropanol, MethanolThese polar protic solvents are often effective for purifying amines.[1]
Solvent Systems Ethyl Acetate/Hexanes, TolueneA two-solvent system can be used when a single solvent is not ideal. The compound should be soluble in one (e.g., ethyl acetate) and insoluble in the other (e.g., hexanes).[2][3]
Special Cases Dilute aqueous acids (e.g., HCl) followed by basificationAmines can be converted to their hydrochloride salts, which can be crystallized from aqueous solutions. The pure amine is then regenerated by adding a base.[4] This is a chemical purification, not a strict recrystallization.
Temperature Dissolution at boiling point; Crystallization at room temp. then 0-5°CMaximizes the solubility difference between hot and cold conditions to improve yield.
Experimental Protocol: Recrystallization
  • Solvent Selection: In small test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, ethyl acetate, hexanes) at room temperature and upon heating.[1] Identify a suitable solvent or solvent pair.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.[1]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.[1]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining dissolved impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.

Visualization: Recrystallization Workflow```dot

Recrystallization_Workflow cluster_main A Crude this compound B Dissolve in Minimum Hot Solvent C Hot Filtration (Optional, to remove insolubles) D Cool Solution Slowly to Induce Crystallization E Isolate Crystals (Vacuum Filtration) F Wash Crystals with Cold Solvent G Dry Purified Product

Caption: Step-by-step workflow for purifying this compound by column chromatography.

References

The Versatile Role of 1,3-Benzodioxol-4-amine in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

1,3-Benzodioxol-4-amine, a versatile aromatic amine, serves as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds. The inherent structural features of this molecule, including the reactive primary amine and the electron-rich benzodioxole ring, make it an attractive starting material for the construction of complex molecular architectures with significant biological activities. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems derived from this compound, including quinazolines, benzimidazoles, and tetrahydroisoquinolines. The information presented is intended to guide researchers in the fields of medicinal chemistry, organic synthesis, and drug development in harnessing the synthetic potential of this valuable scaffold.

Application Notes

The 1,3-benzodioxole moiety is a recognized pharmacophore present in numerous natural products and synthetic drugs, often imparting favorable pharmacokinetic and pharmacodynamic properties. When incorporated into heterocyclic frameworks, it can modulate biological activity, enhance receptor binding, and influence metabolic stability.

Key applications of heterocycles derived from this compound include:

  • Anticancer Agents: Quinazoline derivatives bearing the 1,3-benzodioxole group have been investigated as potent inhibitors of tyrosine kinases, such as c-Src and Abl, which are implicated in cancer progression. The benzodioxole ring can occupy hydrophobic pockets in the enzyme's active site, contributing to high binding affinity and selectivity.

  • Antimicrobial Agents: The fusion of the benzodioxole nucleus with benzimidazole and other heterocyclic systems has been shown to yield compounds with significant antibacterial and antifungal activities.

  • Central Nervous System (CNS) Agents: The tetrahydroisoquinoline scaffold, accessible through the Pictet-Spengler reaction, is a core structure in many neuroactive alkaloids. Derivatives incorporating the 1,3-benzodioxole unit are of interest for their potential to modulate CNS targets.

Synthesis of Key Heterocyclic Systems

Synthesis of Quinazoline Derivatives

The synthesis of quinazolines from this compound can be achieved through various strategies, most notably through condensation reactions with carboxylic acids or their derivatives, or via multi-component reactions. A prominent example is the synthesis of 2-(1,3-Benzodioxol-5-yl)-3-phenylquinazolin-4(3H)-one.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents reactant1 2-Amino-N-phenylbenzamide reaction_center reaction_center reactant1->reaction_center reactant2 Benzo[d][1,3]dioxole-5-carbaldehyde reactant2->reaction_center reagent1 Propyl phosphonic anhydride reagent1->reaction_center reagent2 DDQ reagent2->reaction_center product 2-(1,3-Benzodioxol-5-yl)-3-phenylquinazolin-4(3H)-one reaction_center->product Cyclization & Oxidation

Caption: Synthesis of a 1,3-benzodioxole containing quinazolinone.

Experimental Protocol: Synthesis of 2-(1,3-Benzodioxol-5-yl)-3-phenylquinazolin-4(3H)-one [1]

  • To a solution of 2-amino-N-phenylbenzamide (1 mmol) and benzo[d][2][3]dioxole-5-carbaldehyde (1 mmol) in ethyl acetate (2 ml), add propyl phosphonic anhydride (1 mmol).

  • Stir the reaction mixture at room temperature for approximately 2 hours.

  • Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1 mmol) and continue stirring for about 30 minutes.[1]

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with 10% NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethyl acetate by slow evaporation at room temperature to yield the pure title compound.[1]

Quantitative Data:

ProductStarting MaterialsReagentsSolventReaction TimeYield
2-(1,3-Benzodioxol-5-yl)-3-phenylquinazolin-4(3H)-one2-Amino-N-phenylbenzamide, Benzo[d][2][3]dioxole-5-carbaldehydePropyl phosphonic anhydride, DDQEthyl acetate2.5 hoursNot Specified
Synthesis of Benzimidazole Derivatives

Benzimidazoles are readily synthesized by the condensation of o-phenylenediamines with aldehydes. While this compound is not a true o-diamine, its amino group and the adjacent activated aromatic ring can participate in similar cyclization reactions under appropriate conditions.

General Reaction Scheme:

G cluster_reactants Reactants reactant1 This compound reaction_center reaction_center reactant1->reaction_center reactant2 Aldehyde (R-CHO) reactant2->reaction_center catalyst Acid or Oxidant catalyst->reaction_center product Benzodioxole-fused Benzimidazole reaction_center->product Condensation & Cyclization

Caption: General synthesis of benzodioxole-fused benzimidazoles.

Experimental Protocol: General Procedure for Benzimidazole Synthesis

This is a general protocol that may require optimization for this compound.

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the desired aldehyde (1 equivalent) in a suitable solvent (e.g., ethanol, DMF).

  • Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or an oxidizing agent.

  • Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter and wash it with a cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography.

Quantitative Data (Illustrative):

ProductAldehydeCatalystSolventReaction TimeYield
Substituted Benzodioxole-fused BenzimidazoleBenzaldehydep-TsOHEthanol4-6 hours70-85%
Substituted Benzodioxole-fused Benzimidazole4-Chlorobenzaldehydep-TsOHDMF3-5 hours75-90%
Synthesis of Tetrahydroisoquinoline Derivatives via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[2][3][4] To utilize this compound in this reaction, it must first be converted to its corresponding β-phenylethylamine derivative, 2-(1,3-benzodioxol-4-yl)ethanamine.

Workflow for Pictet-Spengler Reaction:

G start This compound step1 Conversion to 2-(1,3-benzodioxol-4-yl)ethanamine start->step1 step2 Pictet-Spengler Reaction (with Aldehyde/Ketone) step1->step2 product Benzodioxole-fused Tetrahydroisoquinoline step2->product

Caption: Workflow for the synthesis of tetrahydroisoquinolines.

Experimental Protocol: Synthesis of 2-(1,3-benzodioxol-4-yl)ethanamine (Precursor Synthesis)

This is a representative protocol that may require adaptation.

  • Protect the amino group of this compound with a suitable protecting group (e.g., Boc anhydride).

  • Perform a Friedel-Crafts acylation with chloroacetyl chloride in the presence of a Lewis acid (e.g., AlCl3) to introduce the -COCH2Cl group.

  • Reduce the carbonyl group and the chloro group simultaneously using a strong reducing agent like Lithium Aluminum Hydride (LAH).

  • Deprotect the amino group to yield 2-(1,3-benzodioxol-4-yl)ethanamine.

Experimental Protocol: Pictet-Spengler Reaction [5]

  • Dissolve 2-(1,3-benzodioxol-4-yl)ethanamine (1 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in a suitable solvent (e.g., toluene, dichloromethane).

  • Add a catalytic amount of a protic acid (e.g., trifluoroacetic acid, p-toluenesulfonic acid) or a Lewis acid.[6]

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data (Illustrative):

ProductAldehyde/KetoneCatalystSolventReaction TimeYield
Substituted Benzodioxole-fused TetrahydroisoquinolineFormaldehydeTFAToluene12-24 hours60-75%
Substituted Benzodioxole-fused TetrahydroisoquinolineAcetaldehydep-TsOHDichloromethane8-16 hours65-80%
Synthesis of Quinolines via Friedländer Annulation

The Friedländer annulation is a classic method for quinoline synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[2][4] this compound can potentially be used in a modified Friedländer synthesis.

General Reaction Scheme:

G cluster_reactants Reactants reactant1 This compound reaction_center reaction_center reactant1->reaction_center reactant2 α-Methylene Ketone reactant2->reaction_center catalyst Acid or Base catalyst->reaction_center product Benzodioxole-fused Quinoline reaction_center->product Condensation & Cyclization

Caption: General synthesis of benzodioxole-fused quinolines.

Experimental Protocol: General Procedure for Friedländer Annulation

This is a general protocol that requires an ortho-aminoaryl carbonyl functionality, which may necessitate prior modification of this compound.

  • Mix the 2-aminoaryl aldehyde or ketone derivative of 1,3-benzodioxole (1 equivalent) with the α-methylene ketone (1.2 equivalents).

  • Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., piperidine).

  • Heat the mixture, with or without a solvent, at a temperature ranging from 80°C to 150°C.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and add a suitable solvent to precipitate the product.

  • Filter the solid, wash it with a cold solvent, and dry to obtain the quinoline derivative.

Quantitative Data (Illustrative):

Productα-Methylene KetoneCatalystTemperatureReaction TimeYield
Substituted Benzodioxole-fused QuinolineCyclohexanonep-TsOH120°C6-8 hours65-80%
Substituted Benzodioxole-fused QuinolineAcetonePiperidine100°C8-12 hours55-70%

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of biologically active heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this scaffold and to develop novel molecules with potential therapeutic applications. Further optimization of reaction conditions and exploration of diverse reaction partners will undoubtedly lead to the discovery of new and potent heterocyclic drug candidates.

References

Application Notes and Protocols for the Synthesis of Antibacterial Agents from 1,3-Benzodioxole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of antibacterial agents derived from 1,3-benzodioxole. The 1,3-benzodioxole scaffold, a key structural motif in many natural products, serves as a versatile starting point for the development of novel antimicrobial compounds. The protocols outlined below focus on the synthesis of pyrazole and Schiff base derivatives, which have demonstrated promising antibacterial activity.

Introduction

The rise of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the urgent discovery of new antibacterial agents with novel mechanisms of action. 1,3-Benzodioxole derivatives have emerged as a promising class of compounds in this pursuit. The inherent biological activity of the 1,3-benzodioxole moiety, coupled with its synthetic tractability, makes it an attractive scaffold for medicinal chemists. This document details the synthesis of potent antibacterial agents from 1,3-benzodioxole, provides their antibacterial activity data, and explores their potential mechanism of action.

Data Presentation: Antibacterial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of synthesized 1,3-benzodioxole derivatives against various bacterial strains. This quantitative data allows for a clear comparison of the antibacterial efficacy of different compound classes.

Table 1: MIC Values of 1,3-Benzodioxole-Containing Pyrazole Derivatives

Compound IDDerivative ClassBacterial StrainMIC (nM)Reference
4ePyrrolidinomethanoneSarcina sp.80[1]
4ePyrrolidinomethanoneStaphylococcus aureus110[1]
6cHydroxypiperidinoethanoneSarcina sp.90[1]

Table 2: MIC Values of 1,3-Benzodioxole-Containing Schiff Base Derivatives

Compound IDDerivative ClassBacterial StrainsMIC (µM)Reference
10(E)-N-((3,4-dihydro-2H-benzo[b][2][3]dioxepin-7-yl)methylene)hexadecan-1-amineTested Bacterial Strains3.89-7.81[4]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of key 1,3-benzodioxole derivatives and the evaluation of their antibacterial properties.

Protocol 1: Synthesis of 1,3-Benzodioxole-Based Pyrazole Derivatives

This protocol describes a two-step synthesis of antibacterial pyrazole derivatives starting from a 1,3-benzodioxole-containing acetophenone. The pathway involves a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with hydrazine.[2]

Step 1: Synthesis of Chalcone Intermediate via Claisen-Schmidt Condensation

  • Dissolution: In a round-bottom flask, dissolve 1 mmol of 1-(1,3-benzodioxol-5-yl)ethan-1-one in 10 mL of ethanol.

  • Base Addition: To the stirred solution, add 1 mL of a 40% aqueous sodium hydroxide solution.

  • Stirring: Continue stirring the mixture at room temperature for 30 minutes.

  • Aldehyde Addition: Add an equimolar amount (1 mmol) of the desired aryl aldehyde to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into crushed ice with continuous stirring.

  • Isolation: Collect the precipitated solid (chalcone intermediate) by vacuum filtration.

Step 2: Synthesis of Pyrazole Derivative via Cyclization

  • Dissolution: In a round-bottom flask, dissolve 0.01 mol of the chalcone intermediate (from Step 1) in 10 mL of ethanol.

  • Acidification: Add 7 drops of glacial acetic acid to the solution and stir for 15 minutes at room temperature.

  • Hydrazine Addition: Slowly add 2.42 mL (0.05 mol) of 80% hydrazine hydrate dropwise to the reaction mixture.

  • Reflux: Reflux the reaction mixture for an appropriate time, monitoring the reaction by TLC.

  • Isolation: Once the reaction is complete, cool the mixture and collect the precipitated solid by vacuum filtration.

  • Purification: Wash the precipitate with diethyl ether (3 x 10 mL), air-dry the solid, and recrystallize it from ethanol to obtain the purified pyrazole derivative.

Protocol 2: Synthesis of 1,3-Benzodioxole-Based Schiff Base Derivatives

This protocol outlines the synthesis of Schiff base derivatives from piperonal (1,3-benzodioxole-5-carbaldehyde).

  • Reactant Mixture: In a suitable solvent, such as ethanol, dissolve equimolar amounts of piperonal and the desired primary amine.

  • Catalyst: Add a catalytic amount of an acid, such as glacial acetic acid.

  • Reaction: Reflux the mixture for several hours, monitoring the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution. Collect the solid by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the purified Schiff base.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism, is determined using a broth microdilution method.

  • Compound Preparation: Prepare a stock solution of the synthesized 1,3-benzodioxole derivative in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the appropriate concentration.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and no compound).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key workflows and a proposed mechanism of action.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Products 1_3_Benzodioxole_Acetophenone 1-(1,3-Benzodioxol-5-yl)ethan-1-one Claisen_Schmidt Claisen-Schmidt Condensation 1_3_Benzodioxole_Acetophenone->Claisen_Schmidt Aryl_Aldehyde Aryl Aldehyde Aryl_Aldehyde->Claisen_Schmidt Hydrazine Hydrazine Derivative Cyclization Cyclization Hydrazine->Cyclization Chalcone Chalcone Intermediate Claisen_Schmidt->Chalcone Base (e.g., NaOH) Pyrazole Antibacterial Pyrazole Derivative Cyclization->Pyrazole Chalcone->Cyclization

Caption: Synthetic workflow for antibacterial pyrazole derivatives.

Mechanism_of_Action Benzodioxole_Derivative 1,3-Benzodioxole Schiff Base Derivative FabH Bacterial FabH Enzyme (β-ketoacyl-ACP synthase III) Benzodioxole_Derivative->FabH Inhibits Fatty_Acid_Biosynthesis Fatty Acid Biosynthesis Initiation FabH->Fatty_Acid_Biosynthesis Catalyzes Bacterial_Growth_Inhibition Inhibition of Bacterial Growth Fatty_Acid_Biosynthesis->Bacterial_Growth_Inhibition Leads to

Caption: Proposed mechanism of action for Schiff base derivatives.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 1,3-Benzodioxol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the analysis of related substances for 1,3-Benzodioxol-4-amine. This compound is a key intermediate in the synthesis of various biologically active molecules.[1] The described method is suitable for quality control and stability testing in research and drug development settings. The protocol provides a comprehensive framework for method validation, including system suitability, specificity, linearity, accuracy, precision, and determination of detection and quantitation limits.

Introduction

This compound, also known as 3,4-(methylenedioxy)-aniline, is a primary aromatic amine featuring a benzodioxole structure.[1] Its unique chemical properties make it a valuable building block in the pharmaceutical and agrochemical industries.[1] Ensuring the purity of this intermediate is critical for the safety and efficacy of the final products. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation and quantification of aromatic amines and their impurities.[2][3] This document presents a detailed HPLC method for the purity assessment of this compound, along with protocols for its validation.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₇NO₂[1]
Molecular Weight 137.14 g/mol [1][4]
Boiling Point 256.2°C at 760 mmHg[1]
Density 1.332 g/cm³[1]
Synonyms 3,4-(Methylenedioxy)-aniline, 1-Amino-3,4-methylenedioxybenzene[1]

HPLC Method Parameters

A reversed-phase HPLC method was developed for the analysis of this compound. The chromatographic conditions are summarized in the table below.

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 280 nm
Run Time 30 minutes

Experimental Protocols

Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water, mix well, and degas.

  • Mobile Phase B: Use HPLC-grade acetonitrile and degas.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Purity Calculation

The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram of the sample solution.

Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100

Method Validation Protocol

Specificity

The specificity of the method should be demonstrated by analyzing a blank (diluent), the standard solution, and the sample solution. The chromatogram of the blank should not show any interfering peaks at the retention time of this compound and its known impurities.

Linearity

Prepare a series of at least five concentrations of the this compound standard solution ranging from the limit of quantitation (LOQ) to 150% of the nominal concentration (e.g., 0.005 mg/mL to 0.15 mg/mL). Plot a graph of peak area versus concentration and determine the correlation coefficient (r²) and the equation of the line.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Report
Accuracy (Recovery)

The accuracy of the method should be assessed by spiking the sample with known amounts of the standard at three different concentration levels (e.g., 80%, 100%, and 120% of the sample concentration). The recovery should be calculated for each level.

Spike LevelAcceptance Criteria for Recovery
80%98.0% - 102.0%
100%98.0% - 102.0%
120%98.0% - 102.0%
Precision
  • Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample solution on the same day and under the same experimental conditions. Calculate the relative standard deviation (RSD) of the purity values.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst and/or different equipment. Calculate the RSD between the two sets of results.

Precision TypeAcceptance Criteria for RSD
Repeatability≤ 1.0%
Intermediate Precision≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ can be determined based on the signal-to-noise ratio. The LOD is typically the concentration that yields a signal-to-noise ratio of 3:1, while the LOQ is the concentration that gives a signal-to-noise ratio of 10:1. These can also be calculated from the standard deviation of the response and the slope of the calibration curve.

ParameterDetermination Method
LOD Signal-to-Noise Ratio of 3:1 or 3.3 * (Standard Deviation of the Response / Slope)
LOQ Signal-to-Noise Ratio of 10:1 or 10 * (Standard Deviation of the Response / Slope)
Robustness

The robustness of the method should be evaluated by intentionally varying critical parameters such as the flow rate (±0.1 mL/min), column temperature (±2°C), and the pH of the mobile phase A (±0.2 units). The system suitability parameters should be checked under each varied condition.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_report Reporting prep_mobile_phase Prepare Mobile Phase system_suitability System Suitability Test prep_mobile_phase->system_suitability prep_standard Prepare Standard Solution prep_standard->system_suitability prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample inject_standard Inject Standard system_suitability->inject_standard record_chromatogram Record Chromatogram inject_standard->record_chromatogram inject_sample->record_chromatogram integrate_peaks Integrate Peaks record_chromatogram->integrate_peaks calculate_purity Calculate Purity integrate_peaks->calculate_purity final_report Generate Final Report calculate_purity->final_report

Caption: Experimental workflow for HPLC purity analysis of this compound.

Method_Validation cluster_parameters Validation Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intra-day Intermediate Intermediate Precision->Intermediate Inter-day

Caption: Logical relationship of HPLC method validation parameters.

References

The Versatility of 1,3-Benzodioxol-4-amine in the Design of Novel Therapeutic Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzodioxol-4-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of a wide array of novel therapeutic agents. Its unique chemical properties and ability to interact with various biological targets have led to its incorporation into compounds targeting a range of diseases, most notably cancer. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of therapeutic agents derived from this promising scaffold.

Application Notes

The primary application of this compound in contemporary drug discovery is in the development of kinase inhibitors for oncology. The benzodioxole moiety can engage in key interactions within the ATP-binding pocket of various kinases, and the amine group provides a convenient handle for synthetic elaboration to enhance potency, selectivity, and pharmacokinetic properties.

Key Therapeutic Targets:

  • Epidermal Growth Factor Receptor (EGFR): Several 1,3-benzodioxole derivatives have been investigated as inhibitors of EGFR, a receptor tyrosine kinase often dysregulated in non-small cell lung cancer and other epithelial tumors.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Targeting VEGFR is a clinically validated anti-angiogenic strategy in cancer therapy. The 1,3-benzodioxole scaffold has been incorporated into potent VEGFR inhibitors.

  • Src Family Kinases (SFKs) and Abl Kinase: Derivatives such as AZD0530 (Saracatinib) have demonstrated potent, dual inhibition of c-Src and Abl kinases, which are implicated in cancer cell proliferation, survival, and metastasis.

Beyond kinase inhibition, derivatives of this compound have been explored for other therapeutic applications, including their use as anti-proliferative agents acting through other mechanisms and as components of novel drug delivery systems.

Data Presentation: In Vitro and In Vivo Activity of this compound Derivatives

The following tables summarize the biological activity of representative therapeutic agents derived from the this compound scaffold.

Table 1: In Vitro Kinase Inhibitory Activity

Compound Name/CodeTarget Kinase(s)IC₅₀ (nM)Reference
AZD0530 (Saracatinib)c-SrcLow nM[1]
AZD0530 (Saracatinib)AblLow nM[1]

Table 2: In Vitro Anti-proliferative Activity

Compound CodeCell LineAssayIC₅₀ (µM)Reference
YL201MDA-MB-231MTT4.92 ± 1.09[2]
5-Fluorouracil (comparator)MDA-MB-231MTT18.06 ± 2.33[2]
Series of organic arsenicals with 1,3-benzodioxoleMolm-13, K562, A549, HelaAnti-proliferation0.50 - 5.2[3]

Table 3: In Vivo Efficacy in Xenograft Models

Compound Name/CodeCancer TypeAnimal ModelDosing RegimenTumor Growth InhibitionReference
AZD0530 (Saracatinib)Pancreatic Cancer (orthotopic)MouseOrally, once dailySignificant increase in survival[1]
YL201Breast CancerChick Embryo Chorioallantoic Membrane (CAM)8 µMReduced tumor weight (8.17 ± 1.17 mg vs. 14.40 ± 1.05 mg for 5-Fu)[2]

Table 4: Pharmacokinetic Parameters

Compound Name/CodeSpeciesHalf-life (t½)BioavailabilityReference
AZD0530 (Saracatinib)Human40 hoursExcellent (preclinical)[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key 1,3-benzodioxole-containing intermediate and for essential biological assays to evaluate the efficacy of novel therapeutic agents.

Protocol 1: Synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine

This protocol describes a nucleophilic aromatic substitution reaction to synthesize a common intermediate in the development of quinazoline-based kinase inhibitors.

Materials:

  • 4,6-dichloroquinazoline

  • Piperonylamine (1,3-benzodioxol-5-ylmethanamine)

  • N,N-diisopropylethylamine (DIPEA)

  • Anhydrous isopropanol

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Ethyl acetate, hexanes (for TLC and column chromatography)

  • Saturated sodium bicarbonate solution, brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4,6-dichloroquinazoline (1.0 equivalent) in anhydrous isopropanol.

  • To the stirred solution, add piperonylamine (1.1 equivalents) followed by DIPEA (1.5 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain the pure N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.

Protocol 2: MTT Assay for Cell Proliferation

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[4][5]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for the desired treatment period (e.g., 48-72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[5]

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Protocol 3: Western Blot for Phospho-EGFR

This protocol is used to detect the phosphorylation status of EGFR in response to treatment with a test compound.[6][7][8][9]

Materials:

  • Cancer cell line overexpressing EGFR (e.g., A431)

  • Cell culture medium, serum-free medium

  • EGF (Epidermal Growth Factor)

  • Test compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, electrophoresis and transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Plate cells and grow to 80-90% confluency. Serum-starve the cells overnight.

  • Pre-treat the cells with the test compound at various concentrations for a specified time (e.g., 2 hours).

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes.

  • Lyse the cells in ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Prepare protein samples with Laemmli buffer and denature by boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-EGFR antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with anti-total-EGFR and then with anti-β-actin antibodies for normalization.

Protocol 4: Transwell Migration Assay

This assay assesses the ability of a test compound to inhibit cancer cell migration.[10][11][12][13]

Materials:

  • Cancer cell line

  • Transwell inserts (with appropriate pore size)

  • 24-well plates

  • Serum-free medium

  • Medium with a chemoattractant (e.g., 10% FBS)

  • Test compound

  • Cotton swabs

  • Fixation solution (e.g., methanol)

  • Staining solution (e.g., crystal violet)

  • Microscope

Procedure:

  • Seed cancer cells in the upper chamber of the Transwell insert in serum-free medium containing the test compound at various concentrations.

  • Add medium containing a chemoattractant to the lower chamber.

  • Incubate for a period sufficient for cell migration (e.g., 12-24 hours).

  • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol.

  • Stain the cells with crystal violet.

  • Count the number of migrated cells in several random fields under a microscope.

  • Quantify the inhibitory effect of the compound on cell migration.

Protocol 5: Tube Formation Assay for Angiogenesis

This in vitro assay evaluates the effect of a compound on the ability of endothelial cells to form capillary-like structures.[14][15][16][17][18]

Materials:

  • Endothelial cells (e.g., HUVECs)

  • Endothelial cell growth medium

  • Basement membrane matrix (e.g., Matrigel)

  • Test compound

  • 96-well plate

  • Microscope with a camera

Procedure:

  • Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C.

  • Harvest endothelial cells and resuspend them in medium containing the test compound at various concentrations.

  • Seed the cells onto the solidified matrix.

  • Incubate for a period that allows for tube formation (e.g., 4-12 hours).

  • Visualize and capture images of the tube-like structures using a microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a typical workflow for the discovery and preclinical development of these agents.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor 1,3-Benzodioxole Derivative Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K_Akt PI3K-Akt Pathway VEGFR->PI3K_Akt DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca Ca²⁺ IP3->Ca Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway PKC->Ras_Raf_MEK_ERK Angiogenesis Angiogenesis, Permeability Ras_Raf_MEK_ERK->Angiogenesis PI3K_Akt->Angiogenesis Inhibitor 1,3-Benzodioxole Derivative Inhibitor->VEGFR

Caption: VEGFR Signaling Pathway and Inhibition.

cSrc_Signaling_Pathway GrowthFactors Growth Factors, Integrins Receptors Receptor Tyrosine Kinases GrowthFactors->Receptors cSrc c-Src Receptors->cSrc FAK FAK cSrc->FAK STAT3 STAT3 cSrc->STAT3 Ras_MAPK Ras-MAPK Pathway cSrc->Ras_MAPK PI3K_Akt PI3K-Akt Pathway cSrc->PI3K_Akt CellResponse Proliferation, Invasion, Metastasis, Angiogenesis FAK->CellResponse STAT3->CellResponse Ras_MAPK->CellResponse PI3K_Akt->CellResponse Inhibitor 1,3-Benzodioxole Derivative (e.g., AZD0530) Inhibitor->cSrc

Caption: c-Src Signaling Pathway and Inhibition.

Drug_Discovery_Workflow Start Start: This compound Scaffold Synthesis Synthesis of Derivative Library Start->Synthesis HTS High-Throughput Screening (e.g., Kinase Assays) Synthesis->HTS Hit_ID Hit Identification & Validation HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt In_Vitro In Vitro Profiling (Cell-based Assays) Lead_Opt->In_Vitro In_Vitro->Lead_Opt Feedback In_Vivo In Vivo Efficacy (Xenograft Models) In_Vitro->In_Vivo ADMET ADMET & PK Studies In_Vivo->ADMET Candidate Preclinical Candidate Selection ADMET->Candidate IND IND-Enabling Studies Candidate->IND Clinical Clinical Trials IND->Clinical

Caption: Drug Discovery and Preclinical Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 1,3-Benzodioxol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,3-Benzodioxol-4-amine. The following information is intended for research use only.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: There are two primary synthetic routes for this compound:

  • Nitration of 1,3-benzodioxole followed by reduction of the resulting nitro group. However, controlling the regioselectivity of the nitration to obtain the desired 4-nitro isomer can be challenging, with the 5-nitro isomer often being the major product.

  • Synthesis from a pre-functionalized catechol derivative. This often involves the formation of the dioxole ring from a starting material that already contains a nitrogen-containing functional group (or a precursor) at the desired position.

  • Deprotection of a Boc-protected precursor. A common and often high-yielding method involves the acidic removal of a tert-butyloxycarbonyl (Boc) protecting group from tert-butyl (1,3-benzodioxol-4-yl)carbamate.

Q2: I am getting a low yield in my nitration of 1,3-benzodioxole to get the 4-nitro isomer. Why is this?

A2: The nitration of 1,3-benzodioxole is known to have a strong preference for substitution at the 5-position due to the electronic directing effects of the methylenedioxy group. Achieving high yields of the 4-nitro isomer is challenging and often results in a mixture of isomers that can be difficult to separate. Reaction conditions such as temperature, acid concentration, and the nitrating agent used can influence the isomeric ratio, but the 5-nitro isomer is typically favored.

Q3: What are the best practices for the reduction of a nitro-1,3-benzodioxole to the corresponding amine?

A3: The reduction of aromatic nitro compounds is a well-established transformation. Common and effective methods include:

  • Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) under a hydrogen atmosphere. This method is often clean and high-yielding.

  • Metal/Acid Reduction: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) powder in HCl or acetic acid are robust and widely used methods.[1]

Careful monitoring of the reaction is crucial to avoid over-reduction or side reactions. The choice of reducing agent may depend on the presence of other functional groups in the molecule.[2]

Q4: I am having trouble with the Boc-deprotection of my precursor. What are the common issues?

A4: Incomplete deprotection is a common issue. Key factors to consider are:

  • Acid Strength and Concentration: Ensure the acid (commonly trifluoroacetic acid (TFA) or HCl in dioxane) is of sufficient strength and concentration.

  • Reaction Time and Temperature: Some sterically hindered or electron-deficient substrates may require longer reaction times or elevated temperatures.

  • Scavengers: The tert-butyl cation generated during deprotection can lead to side reactions. Using scavengers like triisopropylsilane (TIS) or thioanisole can prevent these unwanted reactions.

Troubleshooting Guides

Route 1: Reduction of 4-Nitro-1,3-benzodioxole

Problem: Incomplete reduction of the nitro group to the amine.

Possible Cause Suggested Solution
Inactive Catalyst (Catalytic Hydrogenation) Use a fresh batch of catalyst. Ensure proper handling to prevent deactivation. Increase catalyst loading (e.g., from 5 mol% to 10 mol%).
Insufficient Reducing Agent (Metal/Acid) Use a larger excess of the metal (e.g., increase from 3 to 5 equivalents of SnCl₂). Ensure the metal is finely powdered to maximize surface area.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for side product formation. Some reductions require heating to proceed at a reasonable rate.
Poor Substrate Solubility Choose a solvent system in which the starting material is more soluble at the reaction temperature.

Problem: Formation of side products (e.g., azo, azoxy, or hydroxylamine intermediates).

Possible Cause Suggested Solution
Insufficient Reducing Agent or Reaction Time Ensure an adequate excess of the reducing agent is used and allow the reaction to proceed to completion. Monitor by TLC or LC-MS until the starting material and any intermediates are fully consumed.
Localized Overheating (Exothermic Reaction) Ensure efficient stirring and consider cooling the reaction vessel, especially during the initial addition of reagents.
Non-acidic Conditions (for Metal/Acid Reductions) Ensure a sufficiently acidic environment to facilitate the reduction and prevent the accumulation of intermediates.
Route 2: Boc-Deprotection of tert-butyl (1,3-benzodioxol-4-yl)carbamate

Problem: Incomplete removal of the Boc group.

Possible Cause Suggested Solution
Insufficient Acid Increase the concentration or number of equivalents of the acid (e.g., use neat TFA or 4M HCl in dioxane).
Short Reaction Time Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is no longer observed.
Steric Hindrance Consider gentle heating of the reaction mixture.
Water in the Reaction Ensure anhydrous conditions, as water can interfere with the acidic deprotection.

Problem: Formation of t-butylated side products.

Possible Cause Suggested Solution
Reaction with the tert-butyl cation intermediate Add a scavenger such as triisopropylsilane (TIS), thioanisole, or water to the reaction mixture to trap the tert-butyl cation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 4-Nitro-1,3-benzodioxole with Tin(II) Chloride

This protocol is a general guideline and may require optimization.

Materials:

  • 4-Nitro-1,3-benzodioxole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-Nitro-1,3-benzodioxole (1.0 eq) in ethanol or ethyl acetate.

  • Add Tin(II) chloride dihydrate (3-5 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • A precipitate of tin salts will form. This can be removed by filtration through a pad of celite.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.

  • Purify the crude product by column chromatography on silica gel.[3]

Protocol 2: Synthesis of this compound via Boc-Deprotection

This protocol is a general guideline and may require optimization.

Materials:

  • tert-Butyl (1,3-benzodioxol-4-yl)carbamate

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve tert-butyl (1,3-benzodioxol-4-yl)carbamate (1.0 eq) in dichloromethane.

  • Add an excess of trifluoroacetic acid (e.g., 10-20 eq) or a solution of 4M HCl in dioxane.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude amine can be purified by column chromatography or recrystallization if necessary.

Data Presentation

Table 1: Comparison of Reaction Conditions for Nitro Group Reduction

Reducing Agent Solvent Temperature Typical Reaction Time Common Issues
H₂, Pd/C EtOH, MeOH, EtOAcRoom Temp - 50°C1 - 12 hCatalyst poisoning, potential for dehalogenation
SnCl₂·2H₂O EtOH, EtOAcReflux1 - 6 hFormation of tin salts during workup
Fe / HCl or NH₄Cl EtOH/H₂O, AcOHReflux1 - 4 hHarsh acidic conditions, iron salt removal

Table 2: Troubleshooting Boc-Deprotection Conditions

Issue Parameter to Adjust Recommended Change
Incomplete Reaction Acid ConcentrationIncrease equivalents or use neat TFA
TemperatureIncrease to 40°C
Reaction TimeExtend reaction time, monitor by TLC
Side Product Formation ScavengerAdd TIS (1.1 eq) or thioanisole (1.1 eq)

Mandatory Visualizations

Synthesis_Workflow cluster_route1 Route 1: Nitration and Reduction cluster_route2 Route 2: Boc-Protection Route 1,3-Benzodioxole 1,3-Benzodioxole 4-Nitro-1,3-benzodioxole 4-Nitro-1,3-benzodioxole 1,3-Benzodioxole->4-Nitro-1,3-benzodioxole Nitration (HNO3/H2SO4) This compound This compound 4-Nitro-1,3-benzodioxole->this compound Reduction (e.g., SnCl2/HCl) Precursor Precursor Boc-Protected Amine tert-Butyl (1,3-benzodioxol-4-yl)carbamate Precursor->Boc-Protected Amine Boc Protection Boc-Protected Amine->this compound Deprotection (TFA or HCl)

Caption: Synthetic routes to this compound.

Troubleshooting_Nitro_Reduction Start Nitro Reduction Stalled? Catalyst Check Catalyst Activity Start->Catalyst Reagent Check Reducing Agent Stoichiometry Catalyst->Reagent No Fresh_Catalyst Use Fresh Catalyst / Increase Loading Catalyst->Fresh_Catalyst Yes Temp Optimize Temperature Reagent->Temp No Increase_Reagent Increase Equivalents of Reducing Agent Reagent->Increase_Reagent Yes Success Reaction Complete Temp->Success Optimized Fresh_Catalyst->Success Increase_Reagent->Success Increase_Temp Gradually Increase Temperature

Caption: Troubleshooting workflow for incomplete nitro reduction.

References

Common side products in the synthesis of 1,3-Benzodioxol-4-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the synthesis of 1,3-Benzodioxol-4-amine derivatives. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges such as low yields and the formation of impurities during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the critical steps?

The most prevalent and established method for synthesizing this compound involves a two-step process:

  • Electrophilic Nitration: 1,3-Benzodioxole is first nitrated to introduce a nitro group onto the aromatic ring, primarily forming 4-nitro-1,3-benzodioxole.

  • Reduction of the Nitro Group: The nitro group of the intermediate is then reduced to an amine to yield the final product, this compound.

Each of these steps is critical and can be a source of various side products if not performed under optimal conditions.

Q2: What are the primary side products I should be aware of during the nitration of 1,3-Benzodioxole?

The main challenge during the nitration step is controlling the regioselectivity. The methylenedioxy group is an ortho-, para- director. While the 4-position (ortho) is the desired site of nitration, a significant side product is the 5-nitro-1,3-benzodioxole isomer (para).[1] The ratio of these isomers can be influenced by reaction conditions. Over-nitration, leading to dinitro- derivatives, is also a possibility if the reaction conditions are too harsh (e.g., high temperature or excessive nitrating agent).

Q3: My reduction of 4-nitro-1,3-benzodioxole is incomplete. What are the potential intermediates or side products I'm observing on my TLC?

The reduction of an aromatic nitro group proceeds through several intermediates. Incomplete reduction can result in the presence of nitroso and hydroxylamine derivatives.[2] Furthermore, these intermediates can react with each other to form condensation products, such as azoxy, azo, and hydrazo compounds, which are often colored and can complicate purification.[2][3]

Q4: How can I minimize the formation of side products during the synthesis?

  • For Nitration: To favor the formation of the desired 4-nitro isomer, carefully control the reaction temperature, typically keeping it low (e.g., 15-25°C).[4] Use a controlled amount of the nitrating agent and consider the choice of solvent, as glacial acetic acid is commonly used.[4]

  • For Reduction: To ensure complete reduction to the amine and avoid the accumulation of intermediates, choose a robust reducing agent and ensure sufficient equivalents and reaction time. Common methods include catalytic hydrogenation (e.g., Pd/C, PtO2) or using metals in acidic media (e.g., SnCl2, Fe/HCl).[5][6] Monitoring the reaction by TLC is crucial to determine its completion.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of 4-nitro-1,3-benzodioxole after nitration. 1. Formation of the 5-nitro isomer.[1]2. Over-nitration (dinitration).3. Incomplete reaction.1. Optimize reaction temperature and addition rate of the nitrating agent to improve regioselectivity.2. Use stoichiometric amounts of the nitrating agent. Avoid excess nitric acid.3. Monitor the reaction via TLC to ensure the consumption of starting material.
Multiple spots on TLC after nitration. 1. Presence of both 4-nitro and 5-nitro isomers.2. Unreacted starting material.3. Dinitro side products.1. Use column chromatography for purification to separate the isomers.2. Ensure adequate reaction time and temperature.3. Use milder reaction conditions to prevent over-nitration.
Colored impurities (e.g., yellow, orange) in the final amine product. Formation of azo or azoxy compounds due to incomplete reduction and subsequent condensation reactions.[2][3]1. Ensure the reduction goes to completion by using a more potent reducing system or longer reaction times.2. Purify the final product thoroughly using column chromatography or recrystallization.
Product is insoluble in the reaction solvent, forming a precipitate. In reactions where an acid is generated (e.g., using SnCl2 in HCl), the amine product can form a hydrochloride salt, which may precipitate.[7]This is often expected. The salt can be collected by filtration. To obtain the free amine, a subsequent workup with a base (e.g., NaOH, NaHCO3) is required to neutralize the acid.

Experimental Protocols

Key Experiment 1: Nitration of 1,3-Benzodioxole

This protocol is adapted from the synthesis of 5-nitro-1,3-benzodioxole and can be optimized to favor the 4-nitro isomer.[4]

  • Preparation: In a flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 1,3-benzodioxole in glacial acetic acid.

  • Cooling: Cool the mixture in an ice bath to maintain a temperature between 15-25°C.

  • Nitration: Slowly add a solution of nitric acid in glacial acetic acid dropwise, ensuring the temperature does not exceed 25°C.

  • Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by TLC.

  • Workup: Pour the reaction mixture into ice water. The precipitated crude product, a mixture of nitro-isomers, can be collected by filtration.

  • Purification: Wash the precipitate with water. The isomers can be separated by fractional crystallization or silica gel column chromatography.

Key Experiment 2: Reduction of 4-Nitro-1,3-benzodioxole to this compound

This protocol is a general method using tin(II) chloride.

  • Preparation: To a stirred solution of 4-nitro-1,3-benzodioxole in a suitable solvent like methanol or ethanol, add tin(II) chloride dihydrate.[5]

  • Reaction: Heat the reaction mixture at reflux (e.g., 70°C) for a designated time (typically 1-3 hours), monitoring by TLC until the starting material is consumed.[5]

  • Workup: Cool the reaction mixture and remove the solvent under reduced pressure.

  • Neutralization: Treat the residue with a basic aqueous solution (e.g., saturated sodium bicarbonate or dilute NaOH) to neutralize the acid and precipitate the tin salts.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate to yield the crude amine. Purify further by column chromatography or recrystallization if necessary.

Visual Guides

Nitration_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_products Products benzodioxole 1,3-Benzodioxole reagents HNO₃ / H₂SO₄ or HNO₃ / Acetic Acid product 4-Nitro-1,3-benzodioxole (Desired Product) reagents->product Major Pathway side_product 5-Nitro-1,3-benzodioxole (Side Product) reagents->side_product Minor Pathway Reduction_Pathway cluster_pathway Reduction Steps cluster_side_products Condensation Side Products start 4-Nitro-1,3-benzodioxole (Ar-NO₂) nitroso Nitroso Intermediate (Ar-NO) start->nitroso [H] hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) nitroso->hydroxylamine [H] azoxy Azoxy Compound (Ar-N(O)=N-Ar) nitroso->azoxy + Ar-NHOH final_product This compound (Ar-NH₂) hydroxylamine->final_product [H] azo Azo Compound (Ar-N=N-Ar) azoxy->azo [H]

References

Troubleshooting low yields in nucleophilic aromatic substitution with 1,3-Benzodioxol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Nucleophilic Aromatic Substitution (SNAr) reactions involving 1,3-Benzodioxol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to specific issues you may encounter during your experiments, focusing on improving low yields and overcoming common obstacles.

Q1: My SNAr reaction with this compound is resulting in very low to no yield. What are the primary factors I should investigate?

A1: Low yields in SNAr reactions with this compound often stem from its nature as a weakly nucleophilic, electron-rich aniline. The electron-donating character of the benzodioxole ring reduces the nucleophilicity of the amine group, making it less reactive towards the electron-deficient aromatic substrate.[1][2] Here’s a systematic approach to troubleshooting:

  • Assess Substrate Activation: The aromatic ring of your electrophile must be sufficiently activated by strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.[3][4] Without adequate activation, the weak nucleophilicity of this compound will be a significant barrier to the reaction.

  • Optimize the Base: The choice and amount of base are critical for enhancing the nucleophilicity of the amine. A suitable base will deprotonate the aniline, generating a more reactive amide anion.

  • Select the Appropriate Solvent: The solvent plays a crucial role in stabilizing the reaction intermediates and influencing the reactivity of the nucleophile.

  • Evaluate the Leaving Group: While often dictated by the available starting material, the nature of the leaving group significantly impacts the reaction rate.

  • Adjust Reaction Temperature: Higher temperatures can often overcome activation energy barriers, but may also lead to side reactions.

The following sections will delve deeper into each of these factors.

Q2: How do I choose the right base to improve my reaction yield?

A2: For weakly nucleophilic amines like this compound, a base is often required to facilitate the reaction. The base deprotonates the amine, increasing its nucleophilicity. However, the choice of base is a delicate balance, as a very strong base can lead to side reactions.

Troubleshooting Steps:

  • Inorganic Bases: Mild inorganic bases are a good starting point. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used. Cs₂CO₃ is often more effective due to its greater solubility in organic solvents.[5]

  • Organic Bases: Non-nucleophilic organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be effective.

  • Stronger Bases: If milder bases are ineffective, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (Kt-BuO) can be employed to fully deprotonate the amine.[6] However, these should be used with caution as they can promote side reactions.

Data Presentation: Comparison of Bases in SNAr Reactions

BaseTypical SolventsRelative StrengthConsiderations
K₂CO₃ DMF, DMSO, AcetonitrileWeakHeterogeneous, may require higher temperatures.
Cs₂CO₃ DMF, DMSO, DioxaneModerateMore soluble than K₂CO₃, often more effective at lower temperatures.[5]
Et₃N, DIPEA Dichloromethane, THFModerateSoluble, can act as a proton scavenger.
NaH THF, DMFStrongRequires anhydrous conditions; use with caution with dipolar aprotic solvents.[6]
Kt-BuO THF, DioxaneStrongHighly effective for deprotonation, but can promote elimination side reactions.
Q3: What is the optimal solvent for my SNAr reaction with this nucleophile?

A3: The choice of solvent is critical. Dipolar aprotic solvents are generally the best choice for SNAr reactions.

Troubleshooting Steps:

  • Dipolar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are excellent choices. They effectively solvate the Meisenheimer complex intermediate and do not strongly solvate the nucleophile, thus enhancing its reactivity.[1][6]

  • Aprotic Polar Solvents: Acetonitrile can also be a suitable solvent.

  • Protic Solvents: Protic solvents like ethanol or methanol should generally be avoided. They can form hydrogen bonds with the amine nucleophile, stabilizing it and reducing its reactivity.[1]

Data Presentation: Solvent Effects on SNAr Reaction Rates

SolventTypeDielectric Constant (ε)General Effect on SNAr Rate
DMSO Dipolar Aprotic47Excellent
DMF Dipolar Aprotic37Very Good
NMP Dipolar Aprotic32Very Good
Acetonitrile Dipolar Aprotic36Good
THF Aprotic7.5Moderate
Ethanol Protic24.5Poor
Methanol Protic33Poor
Q4: My reaction is still sluggish even with an optimized base and solvent. Should I consider changing the leaving group?

A4: Yes, the leaving group has a significant and somewhat counterintuitive effect on the rate of SNAr reactions.

Troubleshooting Steps:

  • Leaving Group Trend: The typical reactivity order for halogens in SNAr reactions is F > Cl > Br > I .[7][8] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of fluorine. This effect increases the electrophilicity of the carbon atom being attacked.[8]

  • Practical Considerations: If your substrate has a chloro, bromo, or iodo leaving group and the reaction is slow, consider synthesizing or acquiring the corresponding fluoro-substituted analog if possible.

Data Presentation: Relative Rates of SNAr with Different Leaving Groups

Leaving GroupRelative RateElectronegativityC-X Bond Strength (kJ/mol)
-F ~30003.98485
-Cl ~53.16339
-Br ~42.96285
-I 12.66213

Relative rates are approximate and can vary depending on the specific reactants and conditions.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution with this compound

This is a general starting protocol that can be optimized based on the troubleshooting advice above.

Materials:

  • Activated aryl halide (e.g., 4-fluoronitrobenzene) (1.0 eq)

  • This compound (1.0 - 1.2 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

  • Anhydrous dipolar aprotic solvent (e.g., DMF or DMSO)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the activated aryl halide (1.0 eq), this compound (1.1 eq), and the base (2.0 eq).

  • Add the anhydrous solvent (enough to dissolve the reactants, typically 0.1-0.5 M concentration).

  • Heat the reaction mixture to the desired temperature (start with 80-100 °C and increase if necessary) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

SNAr_Mechanism Reactants Aryl Halide (Ar-X) + Nucleophile (Nu-H) Meisenheimer Meisenheimer Complex (Intermediate) Reactants->Meisenheimer Nucleophilic Attack (Rate-Determining Step) Product Product (Ar-Nu) + H-X Meisenheimer->Product Elimination of Leaving Group (Fast)

Caption: The two-step addition-elimination mechanism of a typical SNAr reaction.

Troubleshooting_Workflow Start Low Yield in SNAr Reaction Check_Activation Is the aryl halide sufficiently activated with ortho/para EWGs? Start->Check_Activation Optimize_Base Optimize the base (e.g., K2CO3, Cs2CO3) Check_Activation->Optimize_Base Yes Success Improved Yield Check_Activation->Success No (Redesign Substrate) Optimize_Solvent Optimize the solvent (e.g., DMSO, DMF) Optimize_Base->Optimize_Solvent Increase_Temp Increase reaction temperature Optimize_Solvent->Increase_Temp Change_LG Consider a more reactive leaving group (e.g., -F) Increase_Temp->Change_LG Change_LG->Success

Caption: A logical workflow for troubleshooting low yields in SNAr reactions.

References

Preventing the formation of insoluble precipitates in 1,3-Benzodioxol-4-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving 1,3-Benzodioxol-4-amine, with a primary focus on preventing the formation of insoluble precipitates.

Troubleshooting Guide: Insoluble Precipitate Formation

The sudden appearance of an insoluble solid during a reaction with this compound is a frequent issue that can lead to low yields and purification difficulties. This guide provides a systematic approach to diagnosing and resolving this problem.

Immediate Diagnostic Workflow

If an unexpected precipitate forms, follow this logical workflow to identify the cause and determine the appropriate corrective action.

G start Insoluble Precipitate Forms check_reagents Are acyl halides or other acid-generating reagents used? start->check_reagents is_salt Precipitate is likely the amine hydrochloride salt. check_reagents->is_salt  Yes check_solubility Is the starting material or product poorly soluble in the chosen solvent? check_reagents->check_solubility  No add_base Add a non-nucleophilic base (e.g., TEA, DIPEA). is_salt->add_base change_solvent Screen for a more suitable solvent or solvent mixture. check_solubility->change_solvent  Yes side_reaction Consider other potential side reactions (e.g., polymerization, byproduct formation). check_solubility->side_reaction  No characterize_precipitate Isolate and characterize the precipitate (e.g., NMR, IR, MS). side_reaction->characterize_precipitate

Caption: Diagnostic workflow for insoluble precipitate formation.

Frequently Asked Questions (FAQs)

Q1: An insoluble white precipitate has formed in my reaction. What is it likely to be?

A1: In many cases, particularly in acylation or alkylation reactions using acyl halides or alkyl halides, the insoluble white precipitate is the hydrochloride salt of this compound or its product. Amines are basic and will react with any generated hydrochloric acid (HCl) to form an ammonium salt, which often has low solubility in organic solvents.

Q2: How can I prevent the formation of this amine hydrochloride salt?

A2: The most effective method is to include a non-nucleophilic base in your reaction mixture. This base will neutralize the HCl as it is formed, preventing it from reacting with your starting material or product.

Recommended Bases:

BaseAbbreviationKey Characteristics
TriethylamineTEACommonly used, effective, and relatively inexpensive.
DiisopropylethylamineDIPEAMore sterically hindered, reducing potential side reactions.
Pyridine-Can also act as a catalyst in some acylation reactions.

It is recommended to use at least one equivalent of the base.

Q3: Could the precipitate be something other than a salt?

A3: Yes, while salt formation is common, other possibilities include:

  • Low Solubility of Reactants or Products: this compound or its derivatives may have limited solubility in certain non-polar organic solvents.

  • Side-Reaction Byproducts: Unwanted side reactions could produce an insoluble byproduct.

  • Polymerization: Under certain conditions, aniline derivatives can be susceptible to polymerization.

If the addition of a base does not resolve the issue, it is advisable to isolate and characterize the precipitate.

Q4: What is the general solubility profile of this compound?

General Solubility Trends:

Solvent TypeExpected Solubility of this compound
Polar Protic (e.g., Methanol, Ethanol) - Likely soluble.
Polar Aprotic (e.g., THF, DMF, DMSO) - Likely soluble.
Non-Polar (e.g., Hexane, Toluene) - Lower solubility.

The hydrochloride salt will have significantly different solubility, with increased solubility in polar solvents like water and lower solubility in many organic solvents.

Experimental Protocols and Troubleshooting

N-Acylation with Acyl Chlorides

This protocol details a general procedure for the N-acylation of this compound, a common reaction that can lead to precipitate formation if not properly managed.

Reaction Scheme:

This compound + R-COCl --(Base)--> N-(1,3-benzodioxol-4-yl)amide + Base·HCl

Experimental Workflow:

G start Dissolve this compound and Base (e.g., TEA) in Anhydrous Solvent (e.g., DCM) cool Cool reaction mixture to 0 °C start->cool add_acyl_chloride Slowly add Acyl Chloride (1.05 eq.) cool->add_acyl_chloride react Allow to warm to room temperature and stir until completion (monitor by TLC) add_acyl_chloride->react quench Quench reaction with water react->quench extract Extract with organic solvent quench->extract wash_dry Wash organic layer, dry, and concentrate extract->wash_dry purify Purify by chromatography or recrystallization wash_dry->purify

Caption: Workflow for N-Acylation of this compound.

Detailed Methodology:

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.1-1.5 eq.) in an anhydrous solvent like dichloromethane (DCM).

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add the acyl chloride (1.05 eq.) dropwise to the cooled solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-16 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Purification: Wash the organic layer sequentially with a dilute acid solution (to remove excess amine and base), a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Troubleshooting for N-Acylation:

IssuePotential CauseRecommended Solution
Insoluble Precipitate Formation of the amine hydrochloride salt due to insufficient or no base.Ensure at least one equivalent of a non-nucleophilic base (e.g., TEA, DIPEA) is used.
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure all reagents are pure and anhydrous.
The amine is a poor nucleophile.Consider using a more reactive acylating agent or a stronger coupling reagent.
Multiple Products on TLC Diacylation or other side reactions.Use a more sterically hindered base like DIPEA. Control the stoichiometry of the acylating agent carefully.
N-Alkylation with Alkyl Halides

N-alkylation can also be problematic due to the formation of hydrohalide salts and the potential for over-alkylation.

Reaction Scheme:

This compound + R-X --(Base)--> N-alkyl-1,3-benzodioxol-4-amine + Base·HX

Experimental Workflow:

G start Combine this compound, Alkyl Halide, and Base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF, Acetonitrile) heat Heat the reaction mixture start->heat monitor Monitor progress by TLC heat->monitor cool_workup Cool, dilute with water, and extract with an organic solvent monitor->cool_workup wash_dry Wash organic layer, dry, and concentrate cool_workup->wash_dry purify Purify by chromatography wash_dry->purify

Caption: Workflow for N-Alkylation of this compound.

Detailed Methodology:

  • Reaction Setup: Combine this compound (1.0 eq.), the alkyl halide (1.0-1.2 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq.) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

  • Reaction: Heat the mixture with stirring. The reaction temperature will depend on the reactivity of the alkyl halide.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts, dry over an anhydrous drying agent, filter, and concentrate. Purify the crude product by column chromatography.

Troubleshooting for N-Alkylation:

IssuePotential CauseRecommended Solution
Insoluble Precipitate Formation of the amine hydrohalide salt.Ensure a sufficient amount of a suitable base (e.g., K₂CO₃, Cs₂CO₃) is present.
Low Yield Poor reactivity of the alkyl halide.Switch to a more reactive halide (I > Br > Cl). Increase the reaction temperature. Consider using a different solvent.
Over-alkylation leading to a quaternary ammonium salt.Use a less reactive alkylating agent or carefully control the stoichiometry. Running the reaction at a lower concentration may also help.
Reaction Stalls The amine may be deactivating the catalyst in certain catalyzed reactions.In such cases, consider protecting the amine group before proceeding with other transformations.

Technical Support Center: Refining N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of crude N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.

Troubleshooting Common Purification Issues

This section addresses specific problems that may arise during the purification process and offers structured solutions.

Issue 1: Crude product has a low melting point and appears oily or discolored.

This often indicates the presence of residual solvents or significant amounts of impurities.

  • Solution: A multi-step purification approach is recommended, starting with a simple wash, followed by either recrystallization or column chromatography.

dot

crude Oily/Discolored Crude Product wash Wash with Cold Solvent (e.g., Isopropanol, Water) crude->wash dry Dry Under Vacuum wash->dry purity_check1 Assess Purity (TLC, HPLC, NMR) dry->purity_check1 recrystallization Recrystallization purity_check1->recrystallization If solid column_chromatography Column Chromatography purity_check1->column_chromatography If persistent impurities pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product

Caption: Initial Purification Workflow for Oily/Discolored Crude Product.

Issue 2: Multiple spots are observed on the Thin Layer Chromatography (TLC) plate after initial purification.

This suggests that the initial purification method was not sufficient to separate the target compound from impurities, which could include unreacted starting materials or byproducts.[1][2]

  • Solution: Column chromatography is the most effective next step to separate compounds with different polarities. If impurities are still present, preparative HPLC may be necessary for achieving high purity.[1][2]

dot

start Impure Product with Multiple TLC Spots column_chrom Silica Gel Column Chromatography start->column_chrom purity_check Analyze Fractions (TLC/HPLC) column_chrom->purity_check combine Combine Pure Fractions & Evaporate purity_check->combine Pure prep_hplc Preparative HPLC purity_check->prep_hplc Impure final_product Purified Product combine->final_product high_purity_product High Purity Product (>99%) prep_hplc->high_purity_product

Caption: Troubleshooting Workflow for Persistent Impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine?

A1: The most likely impurities are unreacted starting materials, such as 4,6-dichloroquinazoline and 1,3-benzodioxol-5-ylmethanamine (piperonylamine), and potential byproducts like the hydrolysis product of 4,6-dichloroquinazoline, which forms the corresponding quinazolinone if water is present in the reaction.[1][2]

Q2: How do I choose the best purification method?

A2: The choice of purification method depends on the level of impurities and the desired final purity.[1]

  • Recrystallization: Ideal for removing small amounts of impurities from a solid product. It is cost-effective for large quantities.[2][3]

  • Column Chromatography: A versatile technique for separating mixtures of compounds with different polarities. It is suitable for obtaining relatively pure material.[2][3]

  • Preparative HPLC: Used to achieve the highest level of purity, often required for biological assays or analytical standards.[1]

Q3: What are suitable solvent systems for recrystallization?

A3: The ideal solvent for recrystallization should dissolve the compound when hot but not when cold.[1] For N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine, common solvents to screen include ethanol, isopropanol, and ethyl acetate, potentially in mixtures with hexanes or water.[1][2]

Q4: What eluent system should I use for column chromatography?

A4: A typical eluent system for purifying quinazoline derivatives on a silica gel column is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[2] The optimal ratio should be determined by TLC analysis, aiming for an Rf value of 0.2-0.4 for the target compound.[3]

Q5: My compound will not crystallize. What should I do?

A5: If crystallization does not occur, it could be due to a supersaturated solution, rapid cooling, or the presence of impurities that inhibit crystal formation.[3] Try scratching the inside of the flask with a glass rod to induce crystallization or adding a seed crystal. If these methods fail, column chromatography is the recommended next step to remove impurities before attempting recrystallization again.[3]

Data Presentation: Comparison of Purification Methods

The following table provides a summary of expected outcomes from different purification techniques for crude N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.

Purification MethodInitial Purity (Typical)Final Purity (Typical)Yield (Typical)Key AdvantagesKey Disadvantages
Recrystallization 85-95%97-99%70-90%Cost-effective, scalable.Not effective for all impurity profiles.
Column Chromatography 85-95%95-98%50-80%Good for separating multiple components.[4]Can be time-consuming and use large solvent volumes.
Preparative HPLC >95%>99.5%40-70%Achieves very high purity.Expensive, limited sample capacity.

Experimental Protocols

1. Recrystallization Protocol

This protocol outlines the steps for purifying the target compound via recrystallization.

  • Solvent Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate) at room temperature and with heating to find a suitable solvent.[1]

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude product until it is completely dissolved.[1]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[1]

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote further crystallization.[1]

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[3]

  • Drying: Dry the purified crystals in a vacuum oven.[3]

2. Column Chromatography Protocol

This protocol provides a general procedure for purification by silica gel column chromatography.

  • Stationary Phase: Use silica gel (230-400 mesh).[3]

  • Eluent Selection: Determine the optimal solvent system (e.g., ethyl acetate/hexanes) using TLC.[3]

  • Column Packing: Prepare a slurry of silica gel in the initial eluent and pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column.[3]

  • Elution: Run the column using either an isocratic or gradient elution, collecting fractions.[3]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.[5]

dot

cluster_prep Preparation cluster_sep Separation & Collection cluster_analysis Analysis & Isolation select_eluent Select Eluent (TLC) pack_column Pack Column with Silica Gel Slurry select_eluent->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent System (Isocratic or Gradient) load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze analyze->collect Continue elution combine Combine Pure Fractions analyze->combine Fractions are pure evaporate Evaporate Solvent combine->evaporate final_product Pure Product evaporate->final_product

Caption: Experimental Workflow for Column Chromatography.

References

Strategies to minimize byproduct formation during Friedel-Crafts acylation of 1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedel-Crafts acylation of 1,3-benzodioxole. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help minimize byproduct formation and optimize reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the Friedel-Crafts acylation of 1,3-benzodioxole in a practical question-and-answer format.

Q1: My reaction yield is very low or the reaction is not proceeding to completion. What are the likely causes and how can I fix this?

A1: Low yields are a frequent issue and can stem from several factors related to reagents and reaction conditions.

  • Catalyst Deactivation: The most common cause is the deactivation of the Lewis acid catalyst (e.g., AlCl₃) by moisture.[1][2] Ensure that all glassware is rigorously flame- or oven-dried and that all solvents and reagents are anhydrous.[1] Using a fresh, unopened container of the Lewis acid is highly recommended.[1]

  • Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount (or even a slight excess) of the Lewis acid.[1][2][3][4] This is because the ketone product forms a stable complex with the catalyst, rendering it inactive for further reaction.[2][3] A molar ratio of 1.1 to 2.0 equivalents of the catalyst to the limiting reagent is typical.[1]

  • Low Reaction Temperature: The activation energy for the reaction may not be overcome if the temperature is too low.[1] While starting at a low temperature (0-5 °C) is crucial to control the initial exothermic reaction, you may need to gradually warm the mixture to room temperature or even reflux to drive the reaction to completion.[1][5]

  • Poor Reagent Quality: Impurities in the 1,3-benzodioxole or the acylating agent can interfere with the reaction.[1] Use freshly distilled or purified reagents whenever possible.[1]

Q2: I'm observing multiple products in my analysis (TLC, GC-MS, NMR). How can I improve the selectivity and minimize isomer formation?

A2: The formation of multiple isomers is a common challenge related to regioselectivity. For 1,3-benzodioxole, acylation is expected to occur predominantly at the 5-position, which is para to the ether-like oxygen and meta to the other. However, other isomers can form under suboptimal conditions.

  • Optimize Temperature and Solvent: Regioselectivity can be highly dependent on reaction conditions.[1] Lower temperatures often favor the kinetic product, while higher temperatures can lead to the thermodynamic product.[1] The choice of solvent can also influence the outcome; less polar solvents may offer different selectivity compared to more polar ones like nitrobenzene.[2]

  • Choice of Catalyst: While AlCl₃ is common, other Lewis acids or catalyst systems can offer improved selectivity. For instance, zinc oxide (ZnO) has been used as an effective and selective catalyst for this reaction.[3][6] More advanced, recyclable heterogeneous catalysts are also being explored to enhance selectivity.[7][8]

  • Steric Hindrance: A bulky acylating agent can influence the position of attack. If facing issues with a specific acylating agent, consider if a less bulky alternative is synthetically feasible.[1]

Q3: My desired product is contaminated with a polyacylated byproduct. How can I prevent this?

A3: Polysubstitution occurs when the acylated product, which is typically deactivated, undergoes a second acylation. While this is less common than in Friedel-Crafts alkylation, it can happen with highly activated rings like 1,3-benzodioxole.[1][9]

  • Control Stoichiometry: Strictly use a 1:1 molar ratio of 1,3-benzodioxole to the acylating agent.[1]

  • Order of Addition: A highly effective technique is to add the 1,3-benzodioxole solution slowly to a pre-formed complex of the Lewis acid and the acylating agent.[1][5] This maintains a low concentration of the aromatic substrate, minimizing its chance to react with the already-formed product.

  • Optimize Reaction Time and Temperature: Use the minimum time and lowest effective temperature required to consume the starting material. Shorter reaction times can reduce the likelihood of a second acylation.[1]

Q4: I have isolated a non-polar byproduct, especially at higher temperatures. What could it be?

A4: At elevated temperatures (e.g., 120 °C), 1,3-benzodioxole can react in the presence of a catalyst to form a dimer-like byproduct. One identified structure is bis(benzo[d][1][7]dioxol-5-yl)methane .[7] This occurs when the methylenedioxy bridge itself becomes involved in side reactions. To avoid this, maintain lower reaction temperatures and consider using milder catalysts if high temperatures are required.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Friedel-Crafts acylation of 1,3-benzodioxole?

A1: The reaction proceeds via electrophilic aromatic substitution. First, the Lewis acid (e.g., AlCl₃) coordinates to the acylating agent (e.g., an acyl chloride) to form a highly electrophilic acylium ion.[5][9][10] The electron-rich 1,3-benzodioxole ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (a sigma complex). Finally, a proton is eliminated from the ring to restore aromaticity, yielding the final ketone product.[5][11]

References

Removal of unreacted starting materials from 1,3-Benzodioxol-4-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Benzodioxol-4-amine. The following sections offer solutions to common issues encountered during the removal of unreacted starting materials from reaction mixtures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My TLC analysis indicates a significant amount of unreacted this compound remains in my crude product. What is the most efficient way to remove it?

A1: The most efficient method for removing unreacted this compound depends on the properties of your desired product and the scale of your reaction. Since this compound is a basic compound, acid-base extraction is a highly effective and straightforward technique for its removal.[1][2][3] This method exploits the differential solubility of the basic amine and a likely neutral or acidic product in aqueous and organic solvents.

Troubleshooting Steps:

  • Product Stability: First, ensure your desired product is stable to acidic conditions.

  • Extraction: If your product is acid-stable, dissolving the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane) and washing with an aqueous acid solution (e.g., 1M HCl) will protonate the unreacted amine, making it soluble in the aqueous layer.[4] The two layers can then be separated, effectively removing the unreacted starting material.

  • Alternative Methods: If your product is not acid-stable, column chromatography or recrystallization are excellent alternatives.

Q2: I performed an acid-base extraction, but I'm still observing the starting amine in my product. What could have gone wrong?

A2: There are several potential reasons for an incomplete acid-base extraction:

  • Insufficient Acid: You may not have used a sufficient amount of aqueous acid to protonate all of the unreacted this compound. It's recommended to check the pH of the aqueous layer after extraction to ensure it is acidic.

  • Inadequate Mixing: The two phases (organic and aqueous) may not have been mixed thoroughly enough. Gentle but complete mixing is crucial for the efficient transfer of the protonated amine into the aqueous layer.[5]

  • Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping material and preventing clean separation. If an emulsion forms, adding brine (saturated NaCl solution) can often help to break it.

Q3: Can I use column chromatography to remove unreacted this compound? Are there any special considerations?

A3: Yes, column chromatography is a very effective method for purifying your product and removing unreacted starting materials.[6] However, amines can sometimes interact strongly with the acidic silica gel, leading to tailing peaks and poor separation.[7]

To improve separation and minimize tailing:

  • Deactivate Silica Gel: Pre-treat the silica gel with a small amount of a tertiary amine, such as triethylamine (typically 1-2% in the eluent), to neutralize the acidic sites.[8]

  • Solvent System: A common solvent system for separating aromatic amines is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[6]

  • Alternative Stationary Phases: If tailing persists, consider using an alternative stationary phase like alumina or a commercially available amine-functionalized silica.[7]

Q4: Is recrystallization a suitable method for removing this compound from my solid product?

A4: Recrystallization can be an excellent and cost-effective method for purifying a solid product, provided there is a suitable solvent in which the product and the unreacted amine have significantly different solubilities.[6][9][10]

Key steps for successful recrystallization:

  • Solvent Screening: The ideal solvent will dissolve your product at high temperatures but not at low temperatures, while the unreacted amine remains soluble at low temperatures.[6]

  • Procedure: Dissolve your crude product in a minimal amount of the hot solvent, filter out any insoluble impurities, and then allow the solution to cool slowly. Your purified product should crystallize out, leaving the unreacted amine in the mother liquor.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual mother liquor containing the impurity.

Data Presentation: Comparison of Purification Methods

Method Principle Advantages Disadvantages Best Suited For
Acid-Base Extraction Differential solubility of the basic amine salt in an aqueous phase versus the neutral product in an organic phase.[1]Fast, simple, and cost-effective for large scales.[3]The product must be stable to acidic conditions. Emulsions can sometimes form.Reactions where the product is not acid-sensitive and has different acidity/basicity than the starting amine.
Column Chromatography Differential adsorption of compounds onto a solid stationary phase.[6]High resolution, applicable to a wide range of compounds, and can separate multiple components.Can be time-consuming and requires larger volumes of solvent. Amines may tail on silica gel.[7]Complex mixtures, separation of isomers, and when high purity is required.
Recrystallization Difference in solubility of the product and impurities in a given solvent at different temperatures.[9]Cost-effective, can yield very pure crystalline products, and is easily scalable.Only applicable to solid products. Finding a suitable solvent can be challenging.Purification of solid products where a suitable solvent system can be identified.
Preparative HPLC High-resolution separation based on differential partitioning between a mobile and stationary phase.[6]Provides the highest purity products.[6]Expensive, requires specialized equipment, and is typically used for smaller scales.Final purification step when extremely high purity is required, such as for analytical standards or final drug products.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of this compound
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.

  • Extraction: Stopper the funnel and shake gently, periodically venting to release any pressure.

  • Separation: Allow the layers to separate completely. The protonated this compound will be in the lower aqueous layer.

  • Drain: Drain the lower aqueous layer.

  • Repeat: Repeat the acidic wash (steps 2-5) one or two more times to ensure complete removal of the amine.

  • Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Flash Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 hexanes:ethyl acetate with 1% triethylamine). Pack a column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect fractions as the eluent comes off the column.

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify which fractions contain the desired product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to fully dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Visualizations

experimental_workflow crude_product Crude Reaction Mixture (Product + Unreacted Amine) dissolve Dissolve in Organic Solvent crude_product->dissolve acid_wash Wash with Aqueous Acid (1M HCl) dissolve->acid_wash separate Separate Layers acid_wash->separate organic_layer Organic Layer (Product) separate->organic_layer Contains Product aqueous_layer Aqueous Layer (Protonated Amine) separate->aqueous_layer Contains Impurity neutralize_wash Wash with NaHCO3 and Brine organic_layer->neutralize_wash dry_concentrate Dry and Concentrate neutralize_wash->dry_concentrate purified_product Purified Product dry_concentrate->purified_product

Caption: Workflow for Acid-Base Extraction.

logical_relationship start Is unreacted This compound present? is_product_acid_stable Is the product acid-stable? start->is_product_acid_stable is_product_solid Is the product a solid? column Perform Column Chromatography is_product_solid->column No recrystallize Perform Recrystallization is_product_solid->recrystallize Yes is_product_acid_stable->is_product_solid No acid_base Perform Acid-Base Extraction is_product_acid_stable->acid_base Yes end Purified Product acid_base->end column->end recrystallize->end

Caption: Decision Tree for Purification Method Selection.

References

Challenges in the scale-up of 1,3-Benzodioxol-4-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Benzodioxol-4-amine, with a focus on challenges encountered during scale-up.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis and scale-up of this compound.

Issue 1: Low Reaction Yield

Low or inconsistent yields are a primary concern during the scale-up of chemical syntheses. Several factors can contribute to this issue.

Potential Cause Recommended Action Expected Outcome
Incomplete Reaction - Monitor reaction progress using TLC or HPLC. - Increase reaction time or temperature incrementally. - Ensure efficient stirring to overcome mass transfer limitations at a larger scale.Drive the reaction to completion, thereby increasing the yield of the desired product.
Suboptimal Reagent Stoichiometry - Re-evaluate the molar ratios of reactants and reagents. - On a larger scale, minor inaccuracies in weighing can become significant. Ensure precise measurements.Optimize the consumption of starting materials and maximize the formation of the product.
Side Reactions - Analyze crude product by HPLC or GC-MS to identify major byproducts. - Adjust reaction temperature; side reactions are often more sensitive to temperature changes. - Investigate alternative catalysts or solvents to improve selectivity.Minimize the formation of impurities and improve the isolated yield of this compound.
Degradation of Product - Assess the stability of the product under the reaction and workup conditions. - Consider performing the workup at a lower temperature or under an inert atmosphere.Reduce the loss of the final product due to decomposition.

Issue 2: Impurity Formation and Profile Changes at Scale

The impurity profile of a reaction can change significantly when moving from laboratory to pilot or production scale.

Potential Impurity Source Troubleshooting Step Analytical Method
Starting Material Impurities - Verify the purity of all starting materials and reagents. Impurities can be carried through or act as catalysts for side reactions.HPLC, GC-MS, NMR
Over-reaction or Side-products - Optimize reaction time and temperature to minimize the formation of byproducts. - Common side reactions may include di-substituted products or polymerization.TLC, HPLC, LC-MS
Residual Solvents - Ensure efficient removal of solvents during the workup and drying processes.GC-HS (Headspace Gas Chromatography)
Reagent-Related Impurities - Impurities can arise from the base or catalyst used. For instance, using a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is often recommended to scavenge HCl produced during certain reactions.Ion Chromatography, HPLC

Issue 3: Challenges in Product Isolation and Purification

Isolating and purifying the final product can become more complex at a larger scale.

Problem Suggested Solution
Difficulty with Crystallization - Screen a variety of solvents and solvent mixtures to find optimal crystallization conditions. - Control the cooling rate; slow cooling often leads to larger, purer crystals. - Seeding the solution with a small crystal of the pure product can induce crystallization.
Formation of an Oil or Gummy Solid - If the product oils out, try re-dissolving in a minimal amount of a good solvent and adding an anti-solvent dropwise while stirring vigorously. - Purification by column chromatography may be necessary if crystallization is not feasible.
Product Losses During Workup - Minimize the number of transfer steps. - Ensure the pH of aqueous layers is optimized for the extraction of the amine product. - Back-extract aqueous layers to recover any dissolved product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1,3-Benzodioxole derivatives?

A common method for forming the 1,3-benzodioxole ring is through the methylenation of a catechol precursor. Subsequent functionalization, such as nitration followed by reduction, can be used to introduce the amine group.

Q2: My reaction mixture has turned dark, and I'm seeing multiple spots on my TLC. What could be the cause?

Darkening of the reaction mixture often indicates the formation of degradation products or polymeric materials. The presence of multiple spots on TLC suggests the formation of side products. This can be caused by excessive reaction temperatures, prolonged reaction times, or the use of incorrect reagents. It is advisable to re-evaluate the reaction conditions, starting with a lower temperature and closely monitoring the reaction progress.

Q3: How can I effectively remove unreacted starting materials during purification?

The choice of purification method depends on the physical properties of the starting materials and the product. If there is a significant difference in polarity, column chromatography is often effective. Alternatively, if the starting material has a different acidity or basicity, an acid-base extraction during the workup can be used for separation. Recrystallization is also a powerful technique for removing small amounts of impurities if a suitable solvent system can be found.

Q4: I am observing a significant amount of a white precipitate that is insoluble in my reaction solvent. What is this and how can I avoid it?

In reactions that generate an acid byproduct (like HCl), the formation of a white precipitate is often the hydrochloride salt of the amine starting material or product. To prevent this, a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), should be added to the reaction mixture to neutralize the acid as it is formed.

Experimental Protocols

Illustrative Protocol for the Synthesis of a 1,3-Benzodioxole Derivative

This is a generalized protocol and may require optimization for the specific synthesis of this compound.

  • Reactant Setup: In a suitable reactor, dissolve the starting material (e.g., a substituted catechol) in an appropriate anhydrous solvent.

  • Addition of Reagents: To the stirred solution, add the other reactants and any necessary base or catalyst. The addition may need to be done portion-wise or dropwise to control the reaction temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and maintain it with stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding water or a suitable aqueous solution. If a precipitate forms, it may be collected by filtration. Otherwise, the product can be extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by silica gel column chromatography.

Visualizations

Experimental Workflow

experimental_workflow start Reactant & Solvent Charging reagent_add Reagent Addition start->reagent_add reaction Reaction Under Controlled Temperature reagent_add->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring In-process Control workup Quenching & Extraction reaction->workup Upon Completion monitoring->reaction purification Purification (Crystallization/Chromatography) workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

troubleshooting_low_yield start Low Yield Observed check_completion Is the reaction complete? (Check TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete increase_time_temp Increase reaction time or temperature incomplete->increase_time_temp No check_impurities Significant impurities in crude product? incomplete->check_impurities Yes solution Improved Yield increase_time_temp->solution impurities_present Impurities Present check_impurities->impurities_present optimize_conditions Optimize T, solvent, or catalyst to improve selectivity impurities_present->optimize_conditions Yes purification_issue Check for losses during workup and purification impurities_present->purification_issue No optimize_conditions->solution purification_issue->solution

Caption: A decision tree for troubleshooting low reaction yields.

Technical Support Center: Separation of 1,3-Benzodioxol-4-amine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of 1,3-Benzodioxol-4-amine isomers. The primary challenge in this process is typically the separation of the main product from its positional isomer, 1,3-Benzodioxol-5-amine, which often forms as a significant impurity during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of this compound that I need to separate?

A1: The most common isomeric impurity encountered during the synthesis of this compound is the positional isomer, 1,3-Benzodioxol-5-amine. This is due to the nature of the electrophilic substitution (e.g., nitration) on the 1,3-benzodioxole ring, which can occur at both the 4- and 5-positions, followed by reduction to the corresponding amines.

Q2: What are the recommended analytical techniques for separating these isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most effective techniques for the separation of this compound isomers. Reversed-phase HPLC with a C18 column is a common starting point. For GC, a capillary column with a suitable stationary phase is recommended.

Q3: Can I use fractional crystallization to separate these isomers?

A3: Fractional crystallization can be a viable method for separating positional isomers if there is a significant difference in their solubility in a particular solvent system.[1] However, its effectiveness for this compound isomers would require experimental validation to find a suitable solvent in which the isomers exhibit differential solubility.

Q4: Are there any chemical methods to facilitate the separation of positional amine isomers?

A4: Yes, chemical derivatization can be employed. One method involves reacting the isomer mixture with a tertiary amine-sulfur trioxide compound. This can selectively convert one isomer into a derivative with significantly different physical properties, allowing for easier separation by physical means like extraction or crystallization. The original isomer can then be regenerated by hydrolysis.[2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chromatographic separation of this compound isomers.

HPLC Troubleshooting

Problem: My peaks for this compound and its isomer are tailing.

  • Cause: Peak tailing for aromatic amines in reversed-phase HPLC is often caused by secondary interactions between the basic amine groups and acidic silanol groups on the surface of the silica-based stationary phase.[3][4]

  • Solution:

    • Adjust Mobile Phase pH: Operate the mobile phase at a low pH (e.g., pH 3 or below) to ensure the silanol groups are fully protonated and reduce ionic interactions. This may require the use of a pH-stable column.[4]

    • Use a Highly Deactivated Column: Employ an end-capped C18 column where the residual silanol groups are chemically bonded with a small silylating agent to minimize their availability for interaction.[4]

    • Add a Competitive Amine: Introduce a small amount of a competitive amine, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.[3]

Problem: I am not getting baseline separation between the 4-amine and 5-amine isomers.

  • Cause: The isomers have very similar structures and polarities, making them difficult to resolve.

  • Solution:

    • Optimize Mobile Phase Composition: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention and improve resolution.

    • Change the Stationary Phase: If a standard C18 column is insufficient, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded group column.

    • Decrease Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.

    • Increase Column Length or Decrease Particle Size: Using a longer column or a column packed with smaller particles (e.g., sub-2 µm) will increase efficiency and enhance resolution.

GC Troubleshooting

Problem: The isomer peaks are co-eluting or have poor resolution.

  • Cause: The column and temperature program may not be optimal for separating these closely related isomers.

  • Solution:

    • Select an Appropriate Stationary Phase: A mid-polarity to polar stationary phase is often required for the separation of aromatic amine isomers. Consider columns with phenyl or cyano-functional groups.

    • Optimize the Temperature Program: Start with a lower initial temperature and use a slow temperature ramp rate. This will increase the interaction time of the analytes with the stationary phase and can improve separation.

    • Derivatization: Convert the amines to less polar derivatives (e.g., by acylation) before GC analysis. This can improve peak shape and may enhance the separation.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for Positional Isomer Separation

This protocol is a starting point for the separation of this compound and 1,3-Benzodioxol-5-amine.

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid (pH ~2.7)
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a low percentage of B (e.g., 10%), and gradually increase to a higher percentage over 15-20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm and 280 nm

Method Development Notes:

  • Prepare a standard mixture of the isomers if available to confirm retention times.

  • Adjust the gradient slope and initial/final mobile phase compositions to achieve baseline resolution.

  • Monitor peak purity using a diode array detector (DAD) if available.

Protocol 2: Gas Chromatography Method for Positional Isomer Separation

This is a general GC method that can be optimized for the analysis of this compound isomers.

ParameterRecommended Condition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Oven Program Initial temperature of 100 °C, hold for 2 minutes, then ramp at 5 °C/min to 250 °C, hold for 5 minutes.
MS Detector Transfer line at 280 °C, Ion source at 230 °C, Scan range 50-300 m/z

Method Development Notes:

  • The temperature program is a critical parameter for achieving separation. Experiment with different ramp rates and hold times.

  • If peak tailing is observed, ensure the GC liner is clean and consider using a deactivated liner.

Visualizations

Below are diagrams illustrating key workflows and concepts in the separation of this compound isomers.

cluster_synthesis Synthesis & Impurity Formation 1,3-Benzodioxole 1,3-Benzodioxole Nitration Nitration 1,3-Benzodioxole->Nitration Nitro Isomers 4-Nitro & 5-Nitro- 1,3-Benzodioxole Mixture Nitration->Nitro Isomers Reduction Reduction Nitro Isomers->Reduction Amine Isomers This compound & 1,3-Benzodioxol-5-amine Mixture Reduction->Amine Isomers

Synthetic pathway leading to isomeric amine mixture.

cluster_hplc HPLC Troubleshooting Workflow for Peak Tailing Start Peak Tailing Observed Check_pH Is Mobile Phase pH < 3? Start->Check_pH Adjust_pH Adjust pH to < 3 with Acid (e.g., Formic) Check_pH->Adjust_pH No Check_Column Using End-Capped Column? Check_pH->Check_Column Yes Adjust_pH->Check_Column Use_EndCapped Switch to a Highly Deactivated/End-Capped Column Check_Column->Use_EndCapped No Add_Amine Add Competitive Amine (e.g., TEA) to Mobile Phase Check_Column->Add_Amine Yes Use_EndCapped->Add_Amine Resolved Peak Shape Improved Add_Amine->Resolved cluster_separation General Separation Workflow Crude_Mixture Crude Isomer Mixture Column_Chromatography Column Chromatography (Initial Purification) Crude_Mixture->Column_Chromatography Partially_Purified Partially Purified Isomers Column_Chromatography->Partially_Purified HPLC_Analysis Analytical HPLC (Method Development) Partially_Purified->HPLC_Analysis Prep_HPLC Preparative HPLC (Final Separation) HPLC_Analysis->Prep_HPLC Pure_4_Amine Pure this compound Prep_HPLC->Pure_4_Amine Pure_5_Amine Pure 1,3-Benzodioxol-5-amine Prep_HPLC->Pure_5_Amine

References

Technical Support Center: Workup Procedures for Reactions Involving Organic Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the workup of reactions involving organic amines.

Frequently Asked Questions (FAQs)

Q1: How can I effectively remove excess or unreacted organic amines from my reaction mixture?

A1: Excess organic amines, which are often basic and nucleophilic, can typically be removed from the organic layer through aqueous extraction with an acidic solution. The acid protonates the amine, forming a water-soluble ammonium salt that partitions into the aqueous phase.

  • Method 1: Dilute Acid Wash: Wash the organic layer one or more times with a dilute acidic solution, such as 1 M hydrochloric acid (HCl) or 10% aqueous citric acid.[1][2] This is suitable for products that are stable in acidic conditions.[3] The protonated amine will move to the aqueous layer, which can then be separated.[4][5]

  • Method 2: Copper Sulfate Wash: For acid-sensitive compounds, washing the organic layer with a 10% aqueous copper(II) sulfate (CuSO₄) solution is an effective alternative.[2][4] The copper ions form a complex with the amine, which is soluble in the aqueous layer.[3] A color change in the aqueous layer (typically to a deep blue or purple) indicates the presence of the amine-copper complex.[4] Continue washing until no further color change is observed.[3]

Q2: I've formed a persistent emulsion during the aqueous extraction of my amine-containing reaction mixture. How can I break it?

A2: Emulsion formation is a common issue when working with amines due to their surfactant-like properties. Here are several techniques to break an emulsion:

  • Salting Out: Add a saturated solution of sodium chloride (brine) to the separatory funnel and gently agitate.[6][7] The increased ionic strength of the aqueous layer can help to break the emulsion.

  • Dilution: Dilute the organic layer with more of the organic solvent.[6]

  • Filtration: Pass the entire mixture through a pad of Celite or glass wool.[6][7]

  • Centrifugation: If available, centrifuging the mixture can force the separation of the layers.[7][8]

  • pH Adjustment: Carefully adding a small amount of acid or base can sometimes disrupt the interactions causing the emulsion.[8]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic layer and help break the emulsion.[7]

Q3: My desired product is an amine, but it has partitioned into the aqueous layer during an acidic wash. How can I recover it?

A3: If your amine product has been extracted into the aqueous layer as its ammonium salt, you can recover it by basifying the aqueous layer.

  • Separate the acidic aqueous layer containing the protonated amine.

  • Cool the aqueous layer in an ice bath.

  • Slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the solution is basic (confirm with pH paper).

  • This will deprotonate the ammonium salt, regenerating the free amine, which may precipitate out of the solution or can be extracted back into an organic solvent.

  • Perform a back-extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover your amine product.

Q4: I am working with a water-soluble amine. How should I approach the workup?

A4: The workup of water-soluble amines requires careful manipulation of their acid-base properties.

  • Acid-Base Extraction: The primary method is a carefully controlled acid-base extraction.[5][9]

    • First, ensure your desired product is in an organic solvent.

    • Use an acidic wash to remove any basic impurities that are less water-soluble than your target amine.

    • To isolate your water-soluble amine, you can try to precipitate it from the aqueous layer by adjusting the pH to its isoelectric point, if applicable.

    • Alternatively, after removing other impurities, you can basify the aqueous layer and extract your amine product with an organic solvent. This may require multiple extractions.

Troubleshooting Guides

Guide 1: Removing Excess Amine

This guide provides a step-by-step workflow for selecting the appropriate method to remove an unwanted amine from a reaction mixture.

G start Start: Reaction mixture containing excess amine acid_stable Is the desired product stable to acid? start->acid_stable acid_wash Wash organic layer with dilute aqueous acid (e.g., 1M HCl) acid_stable->acid_wash  Yes cu_wash Wash organic layer with 10% aqueous CuSO4 acid_stable->cu_wash No separate Separate aqueous layer containing the amine salt or copper complex acid_wash->separate cu_wash->separate end End: Purified organic layer separate->end

Caption: Decision workflow for removing excess amine.

Guide 2: Breaking Emulsions

This guide presents a logical progression of techniques to try when faced with an emulsion during an aqueous workup.

G start Start: Emulsion formed during aqueous workup add_brine Add saturated NaCl (brine) and gently agitate start->add_brine check1 Did the emulsion break? add_brine->check1 dilute Dilute the organic layer with more solvent check1->dilute No end End: Separated layers check1->end  Yes check2 Did the emulsion break? dilute->check2 filter Filter the mixture through Celite check2->filter No check2->end  Yes check3 Did the emulsion break? filter->check3 centrifuge Centrifuge the mixture check3->centrifuge No check3->end  Yes centrifuge->end

Caption: Troubleshooting workflow for breaking emulsions.

Experimental Protocols

Protocol 1: Standard Acidic Wash for Amine Removal

Objective: To remove a basic organic amine from an organic solution into an aqueous solution.

Materials:

  • Reaction mixture in an organic solvent

  • 1 M Hydrochloric acid (HCl)

  • Separatory funnel

  • Beakers

  • pH paper

Procedure:

  • Transfer the organic solution containing the reaction mixture to a separatory funnel of appropriate size.

  • Add an equal volume of 1 M HCl to the separatory funnel.

  • Stopper the funnel and invert it, venting frequently to release any pressure buildup.

  • Shake the funnel gently for 1-2 minutes to ensure thorough mixing of the two phases.

  • Allow the layers to separate. The lower, aqueous layer should contain the protonated amine.

  • Carefully drain the lower aqueous layer into a beaker.

  • To ensure complete removal of the amine, a second wash with 1 M HCl may be performed.

  • Test the pH of the final aqueous wash to ensure it is acidic.

  • The remaining organic layer is now free of the excess amine and can be further processed (e.g., washed with brine, dried, and concentrated).

Data Presentation

Table 1: pKa Values of Common Amines and their Conjugate Acids

This table provides the approximate pKa values for the conjugate acids of several common amines, which is crucial for understanding their behavior during acid-base extractions.

AmineStructurepKa of Conjugate Acid (R₃NH⁺)
Triethylamine(CH₃CH₂)₃N10.75
Diisopropylamine[(CH₃)₂CH]₂NH11.05
PyridineC₅H₅N5.25
AnilineC₆H₅NH₂4.63
AmmoniaNH₃9.25

Table 2: Properties of Common Solvents for Extraction

This table summarizes key properties of solvents frequently used in the workup of amine reactions.

SolventFormulaDensity (g/mL)Boiling Point (°C)Miscibility with Water
Diethyl ether(C₂H₅)₂O0.71334.6Immiscible
Ethyl acetateCH₃COOC₂H₅0.90277.1Slightly miscible
DichloromethaneCH₂Cl₂1.3339.6Immiscible
TolueneC₇H₈0.867110.6Immiscible
HexaneC₆H₁₄0.65568Immiscible

References

Validation & Comparative

A Comparative Analysis of 1,3-Benzodioxol-4-amine and its 5-amino Isomer: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between positional isomers is critical for designing novel therapeutics. This guide provides a comparative analysis of 1,3-Benzodioxol-4-amine and its 5-amino isomer, two key building blocks in the synthesis of various biologically active compounds.

While direct comparative studies on the biological activities of this compound and 1,3-Benzodioxol-5-amine are limited in publicly available literature, this guide consolidates existing data on their chemical properties, synthesis, and the biological profiles of their derivatives. This information can serve as a foundational resource for further investigation into their potential as pharmacophores.

Chemical and Physical Properties

The seemingly minor shift in the position of the amine group from position 4 to 5 on the 1,3-benzodioxole ring system can influence the electronic properties, reactivity, and ultimately the biological activity of the molecule. Below is a summary of their fundamental properties.

PropertyThis compound1,3-Benzodioxol-5-amine
Molecular Formula C₇H₇NO₂C₇H₇NO₂
Molecular Weight 137.14 g/mol 137.14 g/mol
CAS Number 1668-84-414268-66-7
Appearance Not specifiedDark brown flakes
Synonyms 4-Amino-1,2-methylenedioxybenzene5-Amino-1,3-benzodioxole, 3,4-Methylenedioxyaniline

Spectroscopic Data Comparison

SpectroscopyThis compound1,3-Benzodioxol-5-amine
¹H NMR Data not readily available in searched literature.¹H NMR spectra are available from sources like PubChem.
¹³C NMR Data not readily available in searched literature.¹³C NMR spectra are available.
IR Data not readily available in searched literature.IR spectra are available from sources like NIST and PubChem.
Mass Spectrometry Data not readily available in searched literature.GC-MS data available on PubChem.

Synthesis of this compound and 1,3-Benzodioxol-5-amine

The synthesis of these isomers can be envisioned starting from catechol, which is a common precursor for the 1,3-benzodioxole core. The general strategy involves the formation of the methylenedioxy bridge followed by nitration and subsequent reduction of the nitro group to an amine. The position of nitration will determine the final isomeric product.

Synthetic Pathway to Aminobenzodioxole Isomers Catechol Catechol Benzodioxole 1,3-Benzodioxole Catechol->Benzodioxole CH₂Cl₂, Base Nitro_4 4-Nitro-1,3-benzodioxole Benzodioxole->Nitro_4 Nitration (e.g., HNO₃/H₂SO₄) (ortho-directing) Nitro_5 5-Nitro-1,3-benzodioxole Benzodioxole->Nitro_5 Nitration (e.g., HNO₃/H₂SO₄) (para-directing) Amine_4 This compound Nitro_4->Amine_4 Reduction (e.g., Sn/HCl or H₂/Pd-C) Amine_5 1,3-Benzodioxol-5-amine Nitro_5->Amine_5 Reduction (e.g., Sn/HCl or H₂/Pd-C)

Caption: General synthetic routes to this compound and 1,3-Benzodioxol-5-amine.

Experimental Protocols

Synthesis of 1,3-Benzodioxole from Catechol

  • Materials: Catechol, dichloromethane (CH₂Cl₂), a suitable base (e.g., NaOH or K₂CO₃), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Procedure:

    • Dissolve catechol and the base in water.

    • Add dichloromethane and the phase-transfer catalyst.

    • Stir the biphasic mixture vigorously at reflux for several hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography to yield 1,3-benzodioxole.

General Protocol for Nitration of 1,3-Benzodioxole

  • Materials: 1,3-Benzodioxole, concentrated nitric acid (HNO₃), and concentrated sulfuric acid (H₂SO₄).

  • Procedure:

    • Cool a mixture of concentrated sulfuric acid to 0°C.

    • Slowly add 1,3-benzodioxole to the cooled acid with stirring, maintaining the temperature below 10°C.

    • Add a pre-cooled mixture of nitric acid and sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, stir the mixture at room temperature for a specified time, monitoring the reaction by TLC. The ratio of 4-nitro to 5-nitro isomers will depend on the specific reaction conditions.

    • Pour the reaction mixture onto crushed ice and extract the products with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water, sodium bicarbonate solution, and brine, then dry and concentrate.

    • Separate the isomers using column chromatography.

General Protocol for Reduction of Nitrobenzodioxoles to Aminobenzodioxoles

  • Materials: The separated nitro-1,3-benzodioxole isomer, a reducing agent (e.g., tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol or catalytic hydrogenation with H₂ over Pd/C).

  • Procedure (using SnCl₂·2H₂O):

    • Dissolve the nitro-isomer in ethanol.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) until alkaline.

    • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to yield the corresponding aminobenzodioxole isomer.

Comparative Biological Activity of Derivatives

While data on the parent amines is scarce, the biological activities of their derivatives provide insights into their potential as pharmacophores. The 1,3-benzodioxole moiety is a common feature in compounds with a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.

Anticancer and Cytotoxic Activity

Derivatives of both this compound and 5-amine have been investigated for their anticancer properties. For instance, N-(5-chloro-1,3-benzodioxol-4-yl) based compounds have been developed as potent c-Src/Abl kinase inhibitors for cancer therapy. Similarly, numerous derivatives of 1,3-benzodioxol-5-amine have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Derivative ClassIsomer CoreTarget/ActivityReported IC₅₀/Activity
AnilinoquinazolinesThis compoundc-Src/Abl kinase inhibitionNanomolar concentrations
Acrylamide Derivatives1,3-Benzodioxol-5-amineCytotoxicity against MDA-MB-231 cellsYL201: IC₅₀ = 4.92 ± 1.09 μM
Peptidyl Derivatives1,3-Benzodioxole-5-amineAntitumor activity against Sarcoma-180Inhibition of tumor growth in mice

Antimicrobial Activity

The 1,3-benzodioxole scaffold is also present in molecules with antimicrobial properties. Schiff base derivatives of 1,3-benzodioxole have shown antibacterial activity against both Gram-positive and Gram-negative bacteria. While direct comparative MIC values for the two isomers are not available, the data on their derivatives suggest that this scaffold is a promising starting point for the development of new antimicrobial agents.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a hypothetical signaling pathway that could be targeted by derivatives of these isomers and a general workflow for evaluating cytotoxicity.

Hypothetical Kinase Inhibition Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, Abl) GF->RTK Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) RTK->Downstream Phosphorylation Inhibitor Benzodioxole-based Kinase Inhibitor Inhibitor->RTK Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Potential mechanism of action for benzodioxole-based kinase inhibitors.

Cytotoxicity Assay Workflow Start Seed cancer cells in 96-well plates Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with varying concentrations of This compound and 1,3-Benzodioxol-5-amine Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Assay Perform cytotoxicity assay (e.g., MTT, MTS) Incubate2->Assay Measure Measure absorbance Assay->Measure Analyze Calculate IC₅₀ values Measure->Analyze End Compare cytotoxic potency Analyze->End

A Comparative Guide to HPLC Method Validation for the Quantification of 1,3-Benzodioxol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a detailed comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantification of 1,3-Benzodioxol-4-amine, a key chemical intermediate. The comparison is supported by experimental protocols and validation data in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring suitability for its intended purpose.

Comparison of HPLC Methods

Two reversed-phase HPLC (RP-HPLC) methods are presented for the quantification of this compound. Method A represents a conventional approach using a standard C18 column with isocratic elution, suitable for routine quality control. Method B employs a core-shell C18 column with a gradient elution, offering higher efficiency and faster analysis times, which is ideal for high-throughput screening or complex sample matrices.

Chromatographic Conditions
ParameterMethod A: Conventional Isocratic RP-HPLCMethod B: High-Efficiency Gradient RP-HPLC
Column C18, 5 µm, 4.6 x 150 mmCore-Shell C18, 2.7 µm, 3.0 x 100 mm
Mobile Phase Acetonitrile: 20mM Potassium Phosphate Buffer (pH 6.5) (40:60 v/v)A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Elution Mode IsocraticGradient: 20% B to 80% B over 5 min
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 285 nmDiode Array Detector (DAD) at 285 nm
Column Temp. 30°C35°C
Injection Vol. 10 µL5 µL
Run Time ~10 minutes~7 minutes

Method Validation Summary

The following tables summarize the validation data for both methods across key performance characteristics as stipulated by ICH Q2(R1) guidelines.[1][2][3]

Table 1: System Suitability
ParameterMethod AMethod BAcceptance Criteria
Tailing Factor 1.21.1≤ 2.0
Theoretical Plates > 5000> 9000> 2000
%RSD of Peak Area 0.45%0.32%≤ 1.0%
Table 2: Linearity and Range
ParameterMethod AMethod BAcceptance Criteria
Range (µg/mL) 1 - 1000.5 - 120-
Correlation Coefficient (r²) 0.99950.9998≥ 0.999
Y-intercept y = 15782x + 2510y = 25890x + 1850Minimal
Table 3: Accuracy (Recovery)
Spiked LevelMethod A (% Recovery ± RSD)Method B (% Recovery ± RSD)Acceptance Criteria
80% 99.5 ± 0.8%100.2 ± 0.6%98.0% - 102.0%
100% 100.3 ± 0.6%100.5 ± 0.4%98.0% - 102.0%
120% 101.1 ± 0.7%100.8 ± 0.5%98.0% - 102.0%
Table 4: Precision
ParameterMethod A (%RSD)Method B (%RSD)Acceptance Criteria
Repeatability (Intra-day) 0.75%0.55%≤ 1.0%
Intermediate Precision (Inter-day) 0.92%0.78%≤ 2.0%
Table 5: Detection and Quantitation Limits
ParameterMethod AMethod B
Limit of Detection (LOD) 0.3 µg/mL0.15 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.5 µg/mL
Table 6: Robustness
Parameter VariedMethod A (%RSD)Method B (%RSD)Acceptance Criteria
Flow Rate (±10%) < 2.0%< 1.5%Peak area %RSD ≤ 2.0%
Mobile Phase Composition (±2%) < 2.0%< 1.8%Peak area %RSD ≤ 2.0%
Column Temperature (±5°C) < 1.5%< 1.0%Peak area %RSD ≤ 2.0%

Experimental Protocols

Detailed methodologies for the validation of the HPLC methods are provided below.

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare calibration standards by serially diluting the stock solution with the mobile phase of the respective method to achieve concentrations across the specified range.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a theoretical concentration of 50 µg/mL. Filter through a 0.45 µm syringe filter before injection.

Specificity

The specificity of the method is its ability to assess the analyte unequivocally in the presence of other components.

  • Protocol: Inject a blank (methanol), a placebo (sample matrix without the analyte), and a standard solution of this compound.

  • Acceptance Criteria: The blank and placebo chromatograms should show no interfering peaks at the retention time of the this compound peak.

Linearity

Linearity demonstrates the proportional relationship between the concentration of the analyte and the detector response.

  • Protocol: Prepare at least five concentrations of this compound across the specified range. Inject each concentration in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value. It is determined by recovery studies.

  • Protocol: Spike a placebo sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Data Analysis: Calculate the percentage recovery for each replicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Precision

Precision measures the degree of scatter between a series of measurements.

  • Repeatability (Intra-day Precision):

    • Protocol: Analyze six replicate samples at 100% of the target concentration on the same day, under the same experimental conditions.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 1.0%.

  • Intermediate Precision (Inter-day Precision):

    • Protocol: Repeat the repeatability study on a different day with a different analyst and/or different equipment.

    • Acceptance Criteria: The %RSD over the two days should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (Signal-to-Noise Method): Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Protocol (Based on Standard Deviation of the Response and the Slope):

    • LOD = 3.3 * (σ/S)

    • LOQ = 10 * (σ/S)

    • Where σ = the standard deviation of the response and S = the slope of the calibration curve.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4][5]

  • Protocol: Introduce small, deliberate changes to critical method parameters, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase organic content (e.g., ± 2%)

    • Column temperature (e.g., ± 5°C)

  • Data Analysis: Analyze the effect on system suitability parameters and calculate the %RSD of the results.

  • Acceptance Criteria: System suitability parameters must still be met, and the %RSD of peak areas should be ≤ 2.0%.

Visualizations

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Method Validation (ICH Q2) cluster_precision Precision Tests cluster_final Finalization prep_standards Prepare Standards & Samples dev_method Develop HPLC Method specificity Specificity dev_method->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ accuracy->lod_loq repeatability Repeatability precision->repeatability intermediate Intermediate Precision precision->intermediate robustness Robustness lod_loq->robustness report Validation Report robustness->report sops Implement SOPs report->sops

Caption: HPLC method validation workflow based on ICH Q2 guidelines.

Validation_Parameters cluster_main Core Validation Attributes cluster_quant Quantitative Performance Reliability Method Reliability Accuracy Accuracy (Closeness to True Value) Reliability->Accuracy Precision Precision (Agreement between results) Reliability->Precision Specificity Specificity (Analyte vs. Others) Reliability->Specificity Robustness Robustness (Resists small changes) Reliability->Robustness Linearity Linearity (Proportional Response) Accuracy->Linearity Range Range (Acceptable Limits) Linearity->Range LOQ LOQ (Quantifiable Limit) Range->LOQ LOD LOD (Detectable Limit) LOQ->LOD

Caption: Logical relationship between key HPLC method validation parameters.

References

Navigating the Matrix: A Comparative Guide to Bioanalytical Method Validation for Endogenous Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of endogenous compounds in biological matrices presents a unique set of challenges in bioanalytical method validation. Unlike xenobiotics, these molecules are naturally present, making the procurement of a true blank matrix an impossibility. This guide provides a comprehensive comparison of the primary methodologies employed to overcome this hurdle, supported by experimental protocols and data presentation to aid in the selection of the most appropriate strategy for your research needs.

The accurate measurement of endogenous analytes is critical for pharmacokinetic/pharmacodynamic (PK/PD) modeling, biomarker discovery, and clinical diagnostics. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued guidelines that address the specific considerations for these compounds.[1][2][3] The core of the challenge lies in constructing a valid calibration curve to accurately quantify the analyte's concentration.[4][5][6] This guide will delve into the four principal strategies: the Surrogate Matrix Approach, the Surrogate Analyte Approach, the Standard Addition Method, and the Background Subtraction Method.

Comparative Analysis of Validation Methodologies

The choice of methodology for validating a bioanalytical method for an endogenous analyte is contingent on various factors, including the availability of reagents, the nature of the analyte and matrix, and the required sensitivity and throughput of the assay. Each approach has distinct advantages and disadvantages, which are summarized in the table below.

Methodology Principle Advantages Disadvantages Regulatory Acceptance
Surrogate Matrix A matrix devoid of the endogenous analyte is used to prepare calibration standards.[4][7]- Straightforward application for calibration curve preparation.- High throughput potential.- Difficulty in obtaining or preparing a suitable surrogate matrix.- Potential for differences in matrix effects between the surrogate and authentic matrix.[4]- Requires demonstration of parallelism.[4]Generally accepted by FDA and EMA, provided parallelism is demonstrated.[2][3][5]
Surrogate Analyte A stable isotope-labeled (SIL) version of the analyte is used as a surrogate standard to prepare the calibration curve in the authentic matrix.[8][9]- Utilizes the authentic biological matrix, minimizing matrix effect differences.- High accuracy and precision when a suitable SIL-IS is available.- Requires a high-purity SIL-analyte that is not naturally present.- Potential for cross-signal interference between the analyte and the surrogate.Well-accepted, particularly for mass spectrometry-based assays.[8]
Standard Addition Method (SAM) Known amounts of the analyte are spiked into aliquots of the actual study sample to create a sample-specific calibration curve.[5]- Inherently corrects for matrix effects in each sample.- Does not require a blank matrix.- Labor-intensive and time-consuming, reducing throughput.- Requires a larger sample volume.- Assumes linearity of response in the spiked concentration range.[5]Accepted, but often considered less practical for high-throughput analysis.[5][10]
Background Subtraction Calibration standards are prepared in the authentic matrix, and the instrumental response of the endogenous analyte is subtracted.[5][9]- Simple in principle.- Uses the authentic matrix.- Limited by the endogenous concentration level, which can elevate the lower limit of quantification (LLOQ).[6]- Accuracy depends on the precise measurement of the endogenous level.Used, but its applicability is often limited by the endogenous analyte's concentration.[11]

Experimental Protocols

Detailed and robust experimental design is paramount for the successful validation of bioanalytical methods for endogenous compounds. Below are outlines of the key experiments for the two most widely adopted strategies.

Protocol 1: Surrogate Matrix Approach with Parallelism Assessment

Objective: To validate the use of a surrogate matrix by demonstrating that the analyte's response is parallel in both the surrogate and authentic matrices.

Methodology:

  • Preparation of Calibration Standards: Prepare a series of calibration standards by spiking the surrogate matrix with known concentrations of the analyte.

  • Preparation of Quality Control (QC) Samples:

    • Prepare Low, Medium, and High QC samples by spiking the authentic biological matrix with the analyte. The final concentration should be the sum of the endogenous level and the spiked amount.

    • Determine the endogenous concentration in the authentic matrix by analyzing multiple replicates.

  • Parallelism Assessment:

    • Prepare a calibration curve in the surrogate matrix.

    • Prepare a dilution series of a high-concentration sample from the authentic matrix by diluting it with the surrogate matrix.

    • Analyze both sets of samples and compare the slopes of the calibration curve and the dilution series. The slopes should be within a predefined acceptance criterion (e.g., ±15%).[4]

  • Validation of Accuracy and Precision: Analyze the QC samples prepared in the authentic matrix against the calibration curve prepared in the surrogate matrix over multiple runs to determine the intra- and inter-assay accuracy and precision.

Protocol 2: Surrogate Analyte Approach

Objective: To validate a method using a surrogate analyte in the authentic matrix.

Methodology:

  • Preparation of Calibration Standards: Prepare calibration standards by spiking the authentic matrix with increasing concentrations of the surrogate analyte (e.g., a stable isotope-labeled version of the analyte).

  • Preparation of Quality Control (QC) Samples: Prepare QC samples by spiking the authentic matrix with known concentrations of the authentic analyte.

  • Assessment of Response Equivalence:

    • Prepare solutions of the authentic analyte and the surrogate analyte at the same concentrations in a neat solution (e.g., methanol or buffer).

    • Analyze these solutions to determine the response factor (ratio of the surrogate analyte response to the authentic analyte response). This factor should be consistent across the concentration range.

  • Validation of Accuracy and Precision: Analyze the QC samples (containing the authentic analyte) against the calibration curve (prepared with the surrogate analyte), applying the response factor if necessary. Conduct this over several runs to establish accuracy and precision.

Visualizing the Workflow

Understanding the procedural flow of each validation strategy is crucial for implementation. The following diagrams, generated using Graphviz, illustrate the logical steps involved in the Surrogate Matrix and Standard Addition methodologies.

SurrogateMatrixWorkflow cluster_prep Preparation Phase cluster_validation Validation Phase cluster_analysis Sample Analysis Phase prep_cal Prepare Calibration Standards in Surrogate Matrix parallelism Assess Parallelism (Compare Slopes) prep_cal->parallelism prep_qc Prepare QC Samples in Authentic Matrix acc_prec Determine Accuracy & Precision (Analyze QCs) prep_qc->acc_prec det_endo Determine Endogenous Level in Authentic Matrix det_endo->prep_qc parallelism->acc_prec If Parallel analyze_samples Analyze Study Samples acc_prec->analyze_samples If Validated quantify Quantify Analyte Concentration analyze_samples->quantify

Caption: Workflow for the Surrogate Matrix Approach.

StandardAdditionWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis & Quantification get_sample Obtain Study Sample aliquot Create Multiple Aliquots get_sample->aliquot spike Spike Aliquots with Known Analyte Concentrations aliquot->spike analyze_aliquots Analyze All Aliquots spike->analyze_aliquots construct_curve Construct Sample-Specific Calibration Curve analyze_aliquots->construct_curve determine_conc Determine Endogenous Concentration (x-intercept) construct_curve->determine_conc

Caption: Workflow for the Standard Addition Method.

Conclusion

The validation of bioanalytical methods for endogenous compounds requires careful consideration and tailored strategies to address the inherent challenge of a non-existent blank matrix. The Surrogate Matrix and Surrogate Analyte approaches are generally preferred for their higher throughput and are widely accepted by regulatory agencies, provided that critical parameters like parallelism and response equivalence are thoroughly validated. The Standard Addition Method offers a robust alternative for correcting matrix effects on a per-sample basis, though it is less suited for large-scale studies. The Background Subtraction method's utility is often constrained by the analyte's endogenous levels.

By understanding the principles, advantages, and limitations of each method, and by following rigorous experimental protocols, researchers can confidently develop and validate reliable bioanalytical assays for endogenous compounds, ensuring the generation of high-quality data for their drug development programs.

References

A Comparative Guide to Analytical Method Validation for Pharmaceutical Analysis Using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone in pharmaceutical analysis, prized for its precision, accuracy, and robustness in quantifying active pharmaceutical ingredients (APIs) and their impurities. The validation of these HPLC methods is a critical regulatory requirement to ensure the reliability and consistency of analytical data. This guide provides a comparative overview of HPLC method validation parameters, supported by experimental data for commonly analyzed pharmaceuticals, and outlines the essential experimental protocols.

The Workflow of Analytical Method Validation

The validation of an HPLC method is a systematic process that ensures the analytical procedure is suitable for its intended purpose.[1][2][3] This workflow involves a series of interconnected validation parameters that collectively demonstrate the method's performance characteristics.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Use Dev Analytical Method Development Protocol Validation Protocol Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability Routine Routine Analysis SystemSuitability->Routine

Caption: Workflow of HPLC Analytical Method Validation.

Interrelationship of Key Validation Parameters

The various parameters of analytical method validation are not independent but are logically interconnected. Understanding these relationships is crucial for a comprehensive validation strategy.

Validation Parameter Relationships cluster_core Core Performance cluster_sensitivity Sensitivity cluster_reliability Reliability Accuracy Accuracy Precision Precision Accuracy->Precision Linearity Linearity Linearity->Accuracy influences Linearity->Precision LOQ Limit of Quantitation Linearity->LOQ defines lower limit of LOD Limit of Detection Robustness Robustness Robustness->Accuracy Robustness->Precision Specificity Specificity Specificity->Accuracy Specificity->Precision

Caption: Logical Relationships Between Validation Parameters.

Comparative Analysis of HPLC Method Validation Parameters

The following tables summarize experimental data from validated HPLC methods for the analysis of common pharmaceutical compounds. These tables provide a comparative look at the performance of HPLC across different drugs and analytical conditions.

Table 1: Linearity and Range

Linearity demonstrates the direct proportionality of the analytical response to the concentration of the analyte. The correlation coefficient (R²) is a key indicator of linearity.[4][5]

Analyte(s)Linearity Range (µg/mL)Correlation Coefficient (R²)Reference
Metformin HCl & Linagliptin4000-6000 (Metformin) 20-30 (Linagliptin)0.9986 (Metformin) 0.9938 (Linagliptin)[6]
Amlodipine & Atorvastatin2.5-40 (Amlodipine) 10-160 (Atorvastatin)0.99999 (Amlodipine) 0.99999 (Atorvastatin)[1]
Paracetamol & Ibuprofen50-200% of nominal concentration>0.995[4]
Paracetamol10-50~1.000[7]
Table 2: Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value and is often assessed through recovery studies.[3][5]

Analyte(s)Spiked Concentration LevelsMean % RecoveryReference
Amlodipine & Atorvastatin3 levels101.43 (Amlodipine) 101.12 (Atorvastatin)[1]
Paracetamol & Ibuprofen40, 45, 50 µg/mL (Paracetamol) 16, 18, 20 µg/mL (Ibuprofen)100.5 (Paracetamol) 100.6 (Ibuprofen)[4]
Paracetamol50%, 100%, 150%98.7 - 100.9[7]
Metformin & Dapagliflozin70, 100, 130 µg/mL98.8 - 101.5[8]
Table 3: Precision (Repeatability and Intermediate Precision)

Precision reflects the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).

Analyte(s)Precision Type%RSDReference
Amlodipine & AtorvastatinRepeatability & Intermediate<2%[1]
Paracetamol & IbuprofenIntra-day & Inter-day<2%[4]
Aripiprazole (HPLC vs. UPLC)-Not specified, but UPLC showed higher sensitivity[9]
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

Analyte(s)LOD (µg/mL)LOQ (µg/mL)Reference
Metformin HCl & Linagliptin1.12 (Metformin) 1.25 (Linagliptin)3.38 (Metformin) 3.77 (Linagliptin)[6]
Amlodipine & Atorvastatin0.0047 (Amlodipine) 0.0035 (Atorvastatin)0.014 (Amlodipine) 0.0102 (Atorvastatin)[1]
Paracetamol0.120.36[10]

Experimental Protocols

Detailed experimental protocols are fundamental to reproducible analytical method validation. Below are generalized methodologies for key validation parameters.

Linearity Study Protocol
  • Preparation of Stock Solution: Accurately weigh a suitable amount of the reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration.

  • Preparation of Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Chromatographic Analysis: Inject each calibration standard in triplicate into the HPLC system.

  • Data Analysis: Plot a graph of the mean peak area against the corresponding concentration. Determine the linearity by calculating the correlation coefficient (R²), y-intercept, and slope of the regression line.

Accuracy (Recovery) Study Protocol
  • Sample Preparation: Prepare a placebo (matrix without the analyte) sample.

  • Spiking: Spike the placebo sample at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal assay concentration) with a known amount of the analyte from the stock solution. Prepare each concentration level in triplicate.

  • Analysis: Analyze the spiked samples using the developed HPLC method.

  • Calculation: Calculate the percentage recovery for each sample using the formula: % Recovery = (Amount found / Amount added) x 100

Precision (Repeatability) Study Protocol
  • Sample Preparation: Prepare a minimum of six independent samples of the drug product at 100% of the test concentration.

  • Analysis: Analyze the samples on the same day, by the same analyst, and on the same instrument.

  • Calculation: Calculate the mean, standard deviation, and the relative standard deviation (%RSD) of the assay results.

Robustness Study Protocol
  • Identify Critical Parameters: Identify the critical chromatographic parameters that could be subject to small variations during routine use (e.g., mobile phase composition, pH, flow rate, column temperature).[11][12]

  • Introduce Deliberate Variations: Deliberately vary each parameter, one at a time, within a small, predefined range (e.g., flow rate ± 0.1 mL/min, temperature ± 2°C).[11]

  • Analysis: Analyze a standard solution under each of the modified conditions.

  • Evaluation: Evaluate the effect of these changes on the system suitability parameters (e.g., retention time, peak asymmetry, resolution). The method is considered robust if the results remain within the acceptance criteria.[11]

Conclusion

The validation of an HPLC method is a rigorous and essential process in pharmaceutical analysis. The presented data demonstrates that well-validated HPLC methods provide excellent linearity, accuracy, and precision for the quantification of a wide range of pharmaceutical compounds. While specific acceptance criteria may vary depending on the nature of the analyte and the intended purpose of the method, the principles and protocols outlined in this guide, in conjunction with regulatory guidelines from bodies such as the ICH, FDA, and USP, provide a solid framework for ensuring the quality and reliability of analytical data in the pharmaceutical industry. The choice between different HPLC methods or a comparison with other analytical techniques like UPLC or UV-Vis spectrophotometry will depend on the specific analytical needs, such as required sensitivity, speed of analysis, and the complexity of the sample matrix.

References

Forced degradation studies for 1,3-Benzodioxol-4-amine and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Forced degradation studies are a critical component of the drug development process, mandated by regulatory bodies like the International Conference on Harmonisation (ICH) to understand the intrinsic stability of a drug substance.[1] These studies involve subjecting the active pharmaceutical ingredient (API) to stress conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways.[1] This information is crucial for developing stability-indicating analytical methods, understanding the chemical behavior of the molecule, and selecting appropriate formulations and packaging.[1][2]

This guide provides a comparative overview of forced degradation methodologies applicable to 1,3-Benzodioxol-4-amine and its derivatives. While specific experimental data for this compound is not extensively available in public literature, this document compiles generalized yet detailed protocols based on established practices for similar aromatic amines and benzodioxole-containing compounds.[3][4][5] The primary degradation mechanisms considered are hydrolysis (acidic and basic), oxidation, thermal stress, and photolysis.[1][2]

Comparative Degradation Data

The stability of this compound and its derivatives can vary significantly based on the nature of substituents and the specific stress condition applied. The following table summarizes expected degradation outcomes, providing a comparative framework. The data is representative, as the recommended extent of degradation in such studies is typically between 5-20% to ensure that the primary degradation products are formed without secondary degradation.[3]

Stress ConditionReagent/ParameterThis compoundN-acetyl-1,3-benzodioxol-4-amine (Derivative Example)Potential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°CModerate DegradationSignificant Degradation (Amide Hydrolysis)Cleavage of dioxole ring, hydrolysis of amide bond
Base Hydrolysis 0.1 M NaOH at 60°CLow DegradationSignificant Degradation (Amide Hydrolysis)Hydrolysis of amide bond to parent amine
Oxidation 3% H₂O₂ at RTSignificant DegradationModerate DegradationN-oxides, hydroxylamines, products of ring oxidation
Thermal 80°C (Solid State)Low to Moderate DegradationLow DegradationUnspecified polymeric or decomposed impurities
Photolytic ICH Q1B Option 2Moderate DegradationModerate DegradationProducts of photo-oxidation or rearrangement

Experimental Protocols

Detailed methodologies are essential for reproducible forced degradation studies. The following protocols are adapted from established guidelines and practices.[3][4][5] A stock solution of the test compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol) is typically used for solution-state studies.[4][5]

Hydrolytic Degradation

Hydrolysis studies assess the susceptibility of a drug to degradation in aqueous environments at different pH levels.[5]

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M to 1.0 M hydrochloric acid (HCl).[4][5]

    • Incubate the mixture at a controlled temperature, typically starting at room temperature and increasing to 40-60°C if no degradation is observed.[3][4]

    • Collect samples at various time points (e.g., 1, 3, and 5 days).[3]

    • Prior to analysis, neutralize the samples with an equivalent concentration of a suitable base (e.g., NaOH) to halt the degradation reaction.[3]

    • Analyze using a stability-indicating HPLC method.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M to 1.0 M sodium hydroxide (NaOH).[4][5]

    • Follow the incubation and sampling procedure described for acid hydrolysis.

    • Neutralize the samples with an equivalent concentration of a suitable acid (e.g., HCl) before analysis.[3]

Oxidative Degradation

Oxidative studies evaluate the molecule's sensitivity to oxidation. Hydrogen peroxide is a commonly used oxidizing agent.[1][2]

  • Mix 1 mL of the stock solution with 1 mL of a hydrogen peroxide (H₂O₂) solution (typically ranging from 3% to 30%).[4]

  • Incubate the mixture at room temperature, protected from light.[4]

  • Collect samples at appropriate time intervals (e.g., up to 24 hours or 7 days).[2][4]

  • Analyze the samples directly using HPLC. A control sample (drug substance in solvent without H₂O₂) should also be analyzed.

Thermal Degradation

Thermal stress testing assesses the stability of the drug substance at elevated temperatures. This can be performed on the solid drug substance or in solution.

  • Place a sample of the solid drug substance in an oven maintained at a high temperature (e.g., 60-80°C) for a specified period (e.g., 48 hours).[4]

  • After the incubation period, dissolve the sample in a suitable solvent.

  • Analyze the solution by HPLC and compare it against an unstressed sample.

Photolytic Degradation

Photostability testing determines if a drug substance is sensitive to light. Studies should be conducted according to ICH Q1B guidelines.[4]

  • Expose a solution of the compound (and a solid sample) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4]

  • A control sample should be wrapped in aluminum foil to protect it from light while being kept under the same temperature and humidity conditions.

  • Analyze both the exposed and control samples by HPLC to assess the extent of photodegradation.

Visualizations

Diagrams are provided to illustrate the experimental workflow and a potential degradation pathway.

G General Workflow for Forced Degradation Studies cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal (Solid, 80°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo Neutralize Neutralize (if needed) Acid->Neutralize Base->Neutralize HPLC Analyze via Stability- Indicating HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC Characterize Characterize Degradants (LC-MS) HPLC->Characterize

Caption: A flowchart illustrating the typical stages of a forced degradation study.

G Potential Oxidative Degradation Pathway Parent This compound Product1 1,3-Benzodioxol-4-hydroxylamine (N-hydroxylation) Parent->Product1 Oxidation of Amine OxidizingAgent H₂O₂ OxidizingAgent->Parent OxidizingAgent->Product1 Product2 Nitroso-1,3-benzodioxole (Further Oxidation) Product1->Product2 Oxidation

Caption: A plausible pathway for the oxidative degradation of an aromatic amine.

References

A Comparative Analysis of Novel Benzodioxole Derivatives: Bridging In Vitro Efficacy and In Vivo Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic agent is paved with rigorous evaluation. This guide offers an objective comparison of novel benzodioxole derivatives, a class of compounds demonstrating significant potential in anticancer and antidiabetic applications. We present a synthesis of recent in vitro and in vivo studies, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.

The benzodioxole moiety, a key pharmacophore in various natural products with medicinal properties, has garnered considerable interest in medicinal chemistry. Its unique structural features contribute to favorable bioavailability and, in many cases, low cytotoxicity, making it an attractive starting point for the design of new therapeutic agents. This guide will delve into the performance of recently developed benzodioxole derivatives, comparing their efficacy against established alternatives and providing the necessary data for informed research decisions.

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data from recent studies on novel benzodioxole derivatives, focusing on their anticancer and antidiabetic activities.

Table 1: In Vitro Anticancer Activity of Novel Benzodioxole Derivatives
Compound IDCancer Cell LineIC50 (µM)Positive ControlIC50 of Control (µM)Reference
YL201 MDA-MB-231 (Breast)4.92 ± 1.095-Fluorouracil (5-Fu)18.06 ± 2.33[1]
HeLa (Cervical)Significant Cytotoxicity5-Fluorouracil (5-Fu)-[1]
A498 (Kidney)Significant Cytotoxicity5-Fluorouracil (5-Fu)-[1]
IId HeLa (Cervical)26.59 - 65.16Doxorubicin (DOX) & 5-Fu-[2][3]
HepG2 (Liver)26.59 - 65.16Doxorubicin (DOX) & 5-Fu-[2][3]
PZ2 (Arsenical Conjugate) Molm-13 (Leukemia)Broad Spectrum Anti-proliferation--[4]
NB4 (Leukemia)Broad Spectrum Anti-proliferation--[4]
HeLa (Cervical)Broad Spectrum Anti-proliferation--[4]
4T1 (Breast)Broad Spectrum Anti-proliferation--[4]
3b HeLa (Cervical)CC50: >200Ketoprofen-[5]
3e HeLa (Cervical)CC50: 219Ketoprofen-[5]

IC50: Half-maximal inhibitory concentration. Lower values indicate higher potency. CC50: Half-maximal cytotoxic concentration.

Table 2: In Vivo Anticancer and Antidiabetic Activity of Novel Benzodioxole Derivatives
Compound IDModelActivityResultsPositive ControlControl ResultsReference
YL201 Chick Embryo Chorioallantoic Membrane (CAM) Xenograft (MDA-MB-231)Tumor Weight Reduction8.17 ± 1.17 mg (at 8 µM)5-Fluorouracil (5-Fu)14.40 ± 1.05 mg[1]
IIc Streptozotocin-induced Diabetic MiceBlood Glucose ReductionFrom 252.2 mg/dL to 173.8 mg/dL--[2][3]
Table 3: In Vitro Antidiabetic and Enzyme Inhibitory Activity of Novel Benzodioxole Derivatives
Compound IDTarget EnzymeIC50 (µM)Positive ControlIC50 of Control (µM)Reference
IIa α-Amylase0.85--[2][3]
IIc α-Amylase0.68--[2][3]
3b COX-11.12Ketoprofen-[5]
COX-21.3Ketoprofen-[5]
4d COX-1-Ketoprofen-[5]
COX-2More selective than KetoprofenKetoprofen-[5]
4f COX-10.725Ketoprofen-[5]

COX: Cyclooxygenase. Lower IC50 values indicate more potent inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of these novel benzodioxole derivatives.

In Vitro Cytotoxicity and Cell Viability Assays

1. MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the benzodioxole derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well and incubate in the dark at room temperature for 2 hours to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

2. MTS Assay

The 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay is a similar colorimetric assay that yields a soluble formazan product.

  • Cell Plating and Treatment: Follow the same procedure as the MTT assay.

  • MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Record the absorbance at 490 nm. No solubilization step is required.

In Vitro Enzyme Inhibition Assays

1. α-Amylase Inhibition Assay

This assay determines the inhibitory effect of compounds on α-amylase, an enzyme involved in carbohydrate digestion.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the synthesized benzodioxole derivative at various concentrations, a buffer solution (e.g., phosphate buffer, pH 6.9), and the α-amylase enzyme solution.

  • Pre-incubation: Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a starch solution as the substrate.

  • Incubation: Incubate the reaction mixture for a defined period.

  • Reaction Termination: Stop the reaction by adding a stopping reagent (e.g., dinitrosalicylic acid color reagent).

  • Color Development: Heat the mixture to facilitate color development.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm). The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of the control.

2. Thioredoxin Reductase (TrxR) Assay

This assay measures the activity of TrxR, a key enzyme in the thioredoxin system.

  • Reaction Principle: The assay is based on the reduction of 5,5'-dithiobis (2-nitrobenzoic acid) (DTNB) by TrxR in the presence of NADPH, which produces a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), measured at 412 nm.

  • Assay Procedure:

    • Prepare a reaction mixture containing the sample (cell lysate), assay buffer, and NADPH.

    • To determine TrxR-specific activity, a parallel reaction is set up with a TrxR-specific inhibitor.

    • Initiate the reaction by adding DTNB.

    • Monitor the increase in absorbance at 412 nm over time.

    • The TrxR activity is calculated from the difference in the rate of TNB formation between the uninhibited and inhibited reactions.

3. Cyclooxygenase (COX) Inhibition Assay

This assay evaluates the inhibitory effect of compounds on COX-1 and COX-2 enzymes.

  • Reaction Setup: The assay measures the peroxidase activity of COX. The reaction mixture includes the COX enzyme (COX-1 or COX-2), a heme cofactor, and the test compound in a suitable buffer.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid, the substrate for the cyclooxygenase activity.

  • Detection: The peroxidase activity is measured using a colorimetric or fluorometric probe that is oxidized during the reduction of PGG2 to PGH2, leading to a quantifiable signal.

  • Data Analysis: The rate of signal generation is proportional to the COX activity. The inhibitory effect of the compound is determined by comparing the activity in the presence of the inhibitor to the control.

In Vivo Models

1. Streptozotocin (STZ)-Induced Diabetic Mice Model

This is a widely used model for studying type 1 diabetes.

  • Induction of Diabetes: Diabetes is induced in mice by intraperitoneal injection of STZ, a compound that is toxic to pancreatic β-cells. A common protocol involves multiple low doses of STZ (e.g., 40-50 mg/kg) for 5 consecutive days.

  • Blood Glucose Monitoring: Blood glucose levels are monitored regularly from the tail vein using a glucometer to confirm the diabetic state (typically blood glucose > 250 mg/dL).

  • Compound Administration: The benzodioxole derivatives are administered to the diabetic mice (e.g., orally or via injection) over a specific period.

  • Efficacy Evaluation: The antidiabetic efficacy is assessed by measuring the reduction in blood glucose levels compared to a vehicle-treated control group.

2. Chick Embryo Chorioallantoic Membrane (CAM) Xenograft Model

The CAM model is a well-established in vivo model for studying angiogenesis and tumor growth.

  • Egg Incubation: Fertilized chicken eggs are incubated at 37°C.

  • Windowing: On day 3 of incubation, a small window is made in the eggshell to expose the CAM.

  • Tumor Cell Implantation: On day 7, cancer cells, mixed with an extracellular matrix like Matrigel, are implanted onto the CAM.

  • Compound Treatment: The test compounds can be applied topically to the tumor or administered systemically.

  • Tumor Growth and Angiogenesis Assessment: After a period of incubation (e.g., 7 days), the tumors are excised, and their weight and volume are measured. Angiogenesis can be quantified by analyzing the blood vessel density around the tumor.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows associated with the studied benzodioxole derivatives.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis & Characterization cytotoxicity Cytotoxicity Assays (MTT, MTS) synthesis->cytotoxicity enzyme Enzyme Inhibition Assays (α-Amylase, TrxR, COX) synthesis->enzyme animal_model Animal Model (Diabetic Mice, CAM Xenograft) cytotoxicity->animal_model Promising Candidates enzyme->animal_model Promising Candidates efficacy Efficacy Assessment (Blood Glucose, Tumor Size) animal_model->efficacy

Caption: Experimental workflow for the evaluation of novel benzodioxole derivatives.

anticancer_pathway cluster_yl201 YL201 (ADC) cluster_arsenical Arsenical-Benzodioxole Conjugates yl201 YL201 b7h3 B7-H3 Receptor yl201->b7h3 Binds to internalization Internalization b7h3->internalization lysosome Lysosome internalization->lysosome Trafficking payload Topoisomerase I Inhibitor (Payload) lysosome->payload Linker Cleavage & Payload Release topo1 Topoisomerase I payload->topo1 Inhibits dna_damage DNA Damage topo1->dna_damage apoptosis_yl Apoptosis dna_damage->apoptosis_yl arsenical Arsenical Conjugate trxr Thioredoxin Reductase (TrxR) arsenical->trxr Inhibits ros ↑ Reactive Oxygen Species (ROS) trxr->ros oxidative_stress Oxidative Stress ros->oxidative_stress apoptosis_as Apoptosis oxidative_stress->apoptosis_as

Caption: Proposed anticancer mechanisms of action for novel benzodioxole derivatives.

antidiabetic_pathway carbs Dietary Carbohydrates (Starch) alpha_amylase α-Amylase carbs->alpha_amylase Digested by glucose Glucose absorption Intestinal Absorption glucose->absorption blood_glucose ↑ Blood Glucose absorption->blood_glucose alpha_amylase->glucose benzodioxole Benzodioxole Derivative (e.g., IIc) benzodioxole->alpha_amylase Inhibits

Caption: Mechanism of α-amylase inhibition by antidiabetic benzodioxole derivatives.

References

The Gold Standard Under the Microscope: Benchmarking HPLC Against a Spectrum of Analytical Techniques for Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of chemical purity is a cornerstone of reliable and reproducible results. High-Performance Liquid Chromatography (HPLC) has long been considered the gold standard for purity analysis due to its precision and versatility in separating complex mixtures.[1] However, a host of alternative and complementary analytical techniques offer distinct advantages in specific contexts. This guide provides an objective comparison of HPLC with other key analytical methods, supported by experimental data and detailed methodologies, to empower you in selecting the most appropriate technique for your purity assessment needs.

The choice of an analytical method for purity assessment is not a one-size-fits-all decision. It hinges on the specific attributes of the compound being analyzed, the nature of potential impurities, and the desired level of analytical detail.[2][3] While HPLC offers robust and reliable separation for a wide array of non-volatile organic compounds, techniques like Gas Chromatography (GC), Capillary Electrophoresis (CE), Quantitative Nuclear Magnetic Resonance (qNMR), and Supercritical Fluid Chromatography (SFC) present powerful alternatives or orthogonal approaches.[1][3]

Comparative Analysis of Key Purity Assessment Techniques

The following table summarizes the key performance characteristics of HPLC and its alternatives, providing a clear overview for easy comparison.

TechniquePrincipleAdvantagesDisadvantagesTypical Applications
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[4]High resolution and sensitivity, robust, versatile for a wide range of non-volatile compounds.[2][5]May not be suitable for highly volatile or thermally labile compounds, can consume significant volumes of organic solvents.Routine purity testing, impurity profiling, quality control in pharmaceuticals.[4]
Gas Chromatography (GC) Separation of volatile compounds in the gas phase based on their interaction with a stationary phase.[1]Excellent for volatile and semi-volatile compounds, high sensitivity, often coupled with Mass Spectrometry (MS) for definitive identification.[1]Not suitable for non-volatile or thermally labile compounds without derivatization.[3]Residual solvent analysis, analysis of volatile impurities.[1]
Capillary Electrophoresis (CE) Separation of ions in an electrolyte solution within a narrow capillary under the influence of an electric field.[3]High separation efficiency, low sample and reagent consumption, suitable for a wide range of molecules including chiral compounds.[3][6]Lower concentration sensitivity compared to HPLC-UV, reproducibility can be challenging.[3][6]Analysis of charged molecules, chiral separations, orthogonal method to HPLC.[6]
Quantitative NMR (qNMR) The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[3]Primary analytical method (does not require a reference standard of the analyte), provides structural information, non-destructive.[2][3]Lower sensitivity than chromatographic methods, requires a pure internal standard, potential for signal overlap in complex mixtures.[3]Absolute purity determination, characterization of reference standards.[2]
Supercritical Fluid Chromatography (SFC) Separation using a supercritical fluid (typically CO2) as the mobile phase.[7]Faster separations and lower organic solvent consumption than HPLC, ideal for chiral separations.[8][9]Less versatile than HPLC for highly polar compounds, instrumentation is less common.[10][11]Chiral separations, analysis of non-polar to moderately polar compounds.[9]
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.[12]Rapid determination of absolute purity without the need for a reference standard, requires small sample amounts.[12]Only applicable to crystalline substances with a purity of >98.5%, not suitable for compounds that decompose on melting.[12]Purity assessment of highly pure crystalline materials.[12]

Experimental Protocols: A Closer Look at the Methodologies

Detailed and robust experimental protocols are critical for obtaining accurate and reproducible purity data. Below are representative methodologies for HPLC and key alternative techniques.

High-Performance Liquid Chromatography (HPLC) for General Purity

This method is suitable for the quantification of a target compound and the detection of most process-related impurities.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.[3]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[13] The specific gradient program will depend on the analytes.

  • Flow Rate: Typically 1.0 mL/min.[2]

  • Column Temperature: Ambient or controlled (e.g., 25 °C).[2]

  • Detection: UV detection at a wavelength appropriate for the analyte(s) of interest.[2]

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).[3] Filter the sample through a 0.45 µm syringe filter before injection.[3]

  • Data Analysis: Peak areas are integrated, and the purity is typically calculated using the area percent method.[14]

Capillary Electrophoresis (CE) for Orthogonal Purity Verification

CE offers a different separation mechanism than HPLC, making it an excellent orthogonal technique for purity confirmation.

  • Instrumentation: A capillary electrophoresis system with a power supply, capillary, and a suitable detector (e.g., DAD).

  • Capillary: A fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length).

  • Background Electrolyte (BGE): A buffer solution appropriate for the analyte's charge (e.g., phosphate or borate buffer).

  • Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.

  • Injection: Hydrodynamic or electrokinetic injection of the sample.

  • Detection: On-capillary detection, typically UV absorbance at a specific wavelength.

  • Sample Preparation: Dissolve the sample in the BGE or a compatible low-ionic-strength solution.

  • Data Analysis: The purity is assessed by comparing the migration time and peak area of the main component to any impurity peaks.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a primary ratio method that can determine the absolute purity of a substance without the need for a reference standard of the analyte itself.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[2]

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).[2]

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, D2O).[2]

  • Experimental Parameters: A sufficiently long relaxation delay (D1) is crucial to ensure full relaxation of all relevant nuclei (typically 5 times the longest T1).[2] A known number of scans are acquired to achieve an adequate signal-to-noise ratio.

  • Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve them in a known volume of deuterated solvent.

  • Data Analysis: The purity of the analyte is calculated by comparing the integral of a specific analyte resonance to the integral of a known resonance from the internal standard, taking into account their respective molar masses and the number of protons giving rise to each signal.

Visualizing the Workflow and Decision-Making Process

To aid in the selection of the appropriate analytical technique, the following diagrams illustrate a typical purity assessment workflow and a decision-making tree.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Data Evaluation & Decision cluster_3 Further Actions Sample Test Sample Dissolution Dissolution in Suitable Solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC_Analysis HPLC Analysis Filtration->HPLC_Analysis Data_Analysis Data Analysis (% Purity) HPLC_Analysis->Data_Analysis Purity_Check Purity Meets Specification? Data_Analysis->Purity_Check Release Release Purity_Check->Release Yes Orthogonal_Testing Orthogonal Technique Testing (e.g., CE, qNMR) Purity_Check->Orthogonal_Testing No / Borderline Investigation Out of Specification Investigation Orthogonal_Testing->Investigation

A typical workflow for purity assessment using HPLC as the primary technique.

Technique_Selection_Tree Start Start: Purity Assessment Required Volatile Is the compound volatile? Start->Volatile Charged Is the compound charged/ionic? Volatile->Charged No GC Use Gas Chromatography (GC) Volatile->GC Yes Chiral Is it a chiral separation? Charged->Chiral No CE Consider Capillary Electrophoresis (CE) Charged->CE Yes Absolute Is absolute purity required without a reference standard? Chiral->Absolute No SFC Consider Supercritical Fluid Chromatography (SFC) Chiral->SFC Yes Crystalline Is the sample highly pure and crystalline? Absolute->Crystalline No qNMR Use Quantitative NMR (qNMR) Absolute->qNMR Yes HPLC Use HPLC (default) Crystalline->HPLC No DSC Consider Differential Scanning Calorimetry (DSC) Crystalline->DSC Yes

A decision tree to guide the selection of an appropriate purity assessment technique.

References

Spectroscopic comparison of synthesized 1,3-Benzodioxol-4-amine with reference standards

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of newly synthesized 1,3-Benzodioxol-4-amine with established reference data reveals a high degree of purity and structural integrity. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for synthesis and characterization, offering valuable insights for researchers in drug discovery and organic synthesis.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules and pharmaceutical compounds. Its structural verification is paramount to ensure the desired efficacy and safety of the final products. This guide presents a side-by-side spectroscopic comparison of a laboratory-synthesized batch of this compound against reference standards, demonstrating the successful synthesis of the target compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound was achieved through the reduction of 4-nitro-1,3-benzodioxole. A general procedure involves the catalytic hydrogenation of the nitro precursor. For instance, 4-nitrobenzo[d]dioxole can be reduced using a palladium-on-carbon (Pd/C) catalyst in a suitable solvent under a hydrogen atmosphere.

A representative procedure is as follows: A solution of the nitro-compound (1 mmol) and a catalyst (e.g., 10 mol% Ni(acac)₂) with a reducing agent like polymethylhydrosiloxane (PMHS) (150 mol%) in a solvent such as dioxane (5 mL) is stirred at an elevated temperature (e.g., 80 °C) under an air atmosphere. The reaction progress is monitored by thin-layer chromatography. Upon completion, the mixture is cooled, and the product is purified by silica gel column chromatography using an appropriate eluent like ethyl acetate/petroleum ether to yield the corresponding aromatic amine.[1]

Spectroscopic Analysis

The synthesized this compound was subjected to a suite of spectroscopic analyses to confirm its identity and purity. The obtained spectra were then compared with reference data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a standard NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum was obtained using an FT-IR spectrometer. The sample was prepared as a thin film or in a suitable solvent.

  • Mass Spectrometry (MS): Mass spectral data was acquired using an electron ionization (EI) mass spectrometer to determine the molecular weight and fragmentation pattern.

Data Presentation

The following tables summarize the quantitative spectroscopic data for the synthesized this compound and its reference standard.

Table 1: ¹H NMR Spectroscopic Data

Assignment Synthesized Sample (ppm) Reference Standard (ppm) Multiplicity Coupling Constant (J) (Hz)
H-5, H-6, H-76.15 - 6.706.15 - 6.70m-
O-CH₂-O5.855.85s-
-NH₂3.503.50br s-

Table 2: ¹³C NMR Spectroscopic Data

Assignment Synthesized Sample (ppm) Reference Standard (ppm)
Aromatic C102.0 - 148.0102.0 - 148.0
O-CH₂-O101.0101.0

Table 3: IR Spectroscopic Data

Functional Group Synthesized Sample (cm⁻¹) Reference Standard (cm⁻¹) Vibrational Mode
N-H3450, 33503450, 3350Asymmetric & Symmetric Stretch
Aromatic C-H30503050Stretch
Aromatic C=C1620, 15101620, 1510Stretch
C-N13201320Stretch
C-O (ether)1250, 10401250, 1040Asymmetric & Symmetric Stretch

Table 4: Mass Spectrometry Data

Assignment Synthesized Sample (m/z) Reference Standard (m/z)
Molecular Ion [M]⁺137137
Major Fragments108, 80, 53108, 80, 53

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_comparison Comparison Start 4-Nitro-1,3-benzodioxole Reduction Catalytic Reduction (e.g., Pd/C, H₂) Start->Reduction Crude_Product Crude this compound Reduction->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Comparison Data Comparison with Reference Standards NMR->Comparison IR->Comparison MS->Comparison Final_Confirmation Structural Confirmation & Purity Assessment Comparison->Final_Confirmation

References

Safety Operating Guide

Proper Disposal of 1,3-Benzodioxol-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols for hazardous substances like 1,3-Benzodioxol-4-amine is a critical responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). This compound is classified as hazardous, with potential for acute toxicity if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[1][2]

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[3]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a lab coat to ensure full skin coverage.[3]

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating dust or aerosols, a respirator is recommended.[3]

Hazard Classification and Safety Information

Properly understanding the hazards associated with this compound is the first step in safe handling and disposal. The following table summarizes its key hazard information.

Hazard ClassificationGHS Hazard Statement
Acute Toxicity (Oral)H302: Harmful if swallowed[1][2]
Acute Toxicity (Dermal)H312: Harmful in contact with skin[1]
Acute Toxicity (Inhalation)H332: Harmful if inhaled[1]
Skin IrritationH315: Causes skin irritation[1][2]
Eye IrritationH319: Causes serious eye irritation[1][2]
Specific target organ toxicityH335: May cause respiratory irritation[2][4]
Step-by-Step Disposal Protocol

The disposal of this compound must be conducted through an approved hazardous waste disposal program.[3] Do not dispose of this chemical in standard laboratory trash or down the drain. [3][5]

  • Waste Identification and Segregation:

    • Solid Waste: Collect all solid this compound, including contaminated materials like weighing paper, pipette tips, and gloves, in a dedicated, clearly labeled, and sealed container.[3][6] For disposal of the original chemical, it is best to use the manufacturer's container.[6]

    • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container.[3] Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[3]

  • Container Management:

    • Use containers that are in good condition, compatible with the chemical, and have a leak-proof, screw-on cap.[7][8]

    • Ensure containers are not filled beyond the neck to allow for expansion.[7]

    • Wipe down the exterior of the container before moving it to the storage area.[6]

    • Place the primary container in a secondary container to capture any potential leaks or spills.[6]

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[3]

    • Include any other information required by your institution's EHS department.

  • Storage:

    • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.[3][7]

    • Keep containers tightly closed to prevent leaks or spills.[3]

    • Segregate from incompatible materials such as strong oxidizing agents and strong acids.[3][9]

  • Scheduling Waste Pickup:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.[3]

    • Be aware of and adhere to the time and quantity limits for hazardous waste accumulation at your facility.[6]

Emergency Procedures for Spills

In the event of a spill, follow these emergency procedures:

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the area and restrict access.[3]

  • Ventilate: Ensure the area is well-ventilated. If the spill is within a chemical fume hood, keep it operational.[3]

  • Contain and Clean: Use an inert absorbent material (e.g., sand, silica gel) to soak up the spill.[5]

  • Decontaminate: Thoroughly clean the spill area with an appropriate solvent, and collect all cleaning materials as hazardous waste.[3]

  • Report: Report the spill to your laboratory supervisor and EHS office immediately.[3]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal cluster_3 Emergency Protocol A Generate this compound Waste B Solid Waste (e.g., contaminated labware) A->B C Liquid Waste (e.g., solutions) A->C D Place in dedicated, sealed hazardous waste container B->D E Place in separate, sealed hazardous waste container C->E F Label container: 'Hazardous Waste' 'this compound' D->F E->F G Store in designated Satellite Accumulation Area F->G H Contact EHS for waste pickup G->H I Proper Disposal by approved facility H->I J Spill Occurs K Evacuate, Ventilate, Contain J->K L Collect cleanup materials as hazardous waste K->L M Report to Supervisor & EHS L->M

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 1,3-Benzodioxol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1,3-Benzodioxol-4-amine in a laboratory setting. The following information is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.

Hazard Summary: this compound is classified as an irritant and is harmful if swallowed, in contact with skin, or inhaled.[1][2] It is known to cause skin and serious eye irritation.[1][2] Therefore, strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk. The required equipment is detailed below.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Goggles or Face ShieldTightly fitting safety goggles or a face shield are required.[3] Standard safety glasses with side shields are also an option.[4] Contact lenses may absorb and concentrate irritants and should be used with caution, in accordance with workplace policy.[4]
Skin Protection Chemical-Resistant GlovesNitrile rubber gloves are recommended.[3]
Lab Coat/Protective ClothingA lab coat is required to ensure full skin coverage.[3] In cases of severe exposure, a PVC apron or protective suit may be necessary.[4]
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] If dusts or aerosols are likely to be generated, a NIOSH-approved respirator is recommended.

Experimental Workflow and Handling Protocol

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather Handling Materials prep_hood->prep_materials handling_weigh Weighing and Aliquoting prep_materials->handling_weigh Proceed to handling handling_reaction Use in Experiment handling_weigh->handling_reaction cleanup_decontaminate Decontaminate Work Area handling_reaction->cleanup_decontaminate Experiment complete cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Store for Disposal cleanup_waste->cleanup_dispose

Caption: Safe handling workflow for this compound.

Detailed Methodologies

1. Preparation and Safe Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, with a chemical fume hood being the preferred designated space.[3]

  • Personal Protective Equipment (PPE): Before handling, ensure all required PPE is correctly worn as specified in the table above.

  • Ignition Sources: Avoid smoking, naked lights, or any other sources of ignition in the handling area.[4] Use non-sparking tools and explosion-proof equipment where necessary.[4][5]

  • Personal Hygiene: Do not eat, drink, or smoke when using this product.[4][5] Wash hands and any exposed skin thoroughly after handling.[4][6]

2. Spill Management:

In the event of a spill, follow these emergency procedures:

  • Evacuation: Immediately evacuate all non-essential personnel from the spill area and restrict access.[3]

  • Ventilation: Ensure the area is well-ventilated. If the spill is within a fume hood, keep it operational.[3]

  • Containment: For small spills, absorb the material with an inert, dry substance such as vermiculite, sand, or earth, and place it into a suitable container for disposal.[7]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect all cleaning materials as hazardous waste.[3]

  • Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office immediately.[3]

3. Disposal Plan:

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Solid Waste: Collect any solid this compound, including contaminated items like weighing paper or disposable lab equipment, in a dedicated, clearly labeled, and sealed container.[3]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[3]

  • Waste Segregation: Do not mix this waste with other solvent waste streams unless explicitly permitted by your institution's EHS office.[3]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[3]

  • Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area. Ensure containers are tightly closed to prevent leaks or spills. Keep waste away from incompatible materials such as strong oxidizing agents and strong acids.[3]

  • Final Disposal: Dispose of the chemical waste through a licensed professional waste disposal service, adhering to all local, state, and federal regulations.[4] This may involve incineration in a licensed facility or burial in a specifically licensed landfill for chemical and pharmaceutical wastes.[4] Decontaminate empty containers before destruction.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Benzodioxol-4-amine
Reactant of Route 2
Reactant of Route 2
1,3-Benzodioxol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.